Physicochemical Profiling and Medicinal Chemistry Applications of [3-(4-Fluorophenyl)phenyl]methanol
Executive Summary The compound [3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7), also known as (4'-fluoro-[1,1'-biphenyl]-3-yl)methanol, represents a highly privileged structural motif in modern drug discovery. By c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound [3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7), also known as (4'-fluoro-[1,1'-biphenyl]-3-yl)methanol, represents a highly privileged structural motif in modern drug discovery. By combining a rigid, hydrophobic biphenyl core with a hydrogen-bonding methanol moiety and a strategically placed fluorine atom, this molecule serves as an optimal building block for synthesizing advanced therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and self-validating experimental protocols for its synthesis and characterization.
Structural and Electronic Profiling
The architecture of [3-(4-Fluorophenyl)phenyl]methanol is defined by three critical components, each contributing to its overall physicochemical behavior:
The Biphenyl Axis: The carbon-carbon bond connecting the two phenyl rings allows for rotational freedom. The resulting dihedral angle prevents complete coplanarity, which disrupts crystal lattice packing and enhances aqueous solubility compared to fused aromatic systems (e.g., fluorene or phenanthrene).
The Methanol Moiety (-CH₂OH): Located at the meta position (C3) of the proximal ring, this group acts as both a hydrogen bond donor and acceptor. It also serves as a versatile synthetic handle for downstream derivatization (e.g., etherification or amination).
The Para-Fluoro Substitution (-F): Situated at the C4' position of the distal ring, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density into the ring via resonance (+R)[1].
Physicochemical Properties
The following table summarizes the core physicochemical parameters of the compound. These metrics are critical for predicting its pharmacokinetic behavior, particularly its lipophilicity and membrane permeability.
Property
Value
Clinical / Synthetic Relevance
Molecular Formula
C₁₃H₁₁FO
Defines the exact atomic composition.
Monoisotopic Mass
202.07939 Da
Essential for high-resolution mass spectrometry (HRMS) validation[2].
Predicted XLogP3
~2.8
Indicates moderate-to-high lipophilicity, ideal for membrane permeation.
Topological Polar Surface Area
20.2 Ų
Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors
1
Provided by the hydroxyl (-OH) group.
Hydrogen Bond Acceptors
2
Provided by the oxygen and fluorine atoms.
Rotatable Bonds
2
Ensures structural flexibility for induced-fit target binding.
Mechanistic Implications in Drug Design
The structural choices embedded within[3-(4-Fluorophenyl)phenyl]methanol are not arbitrary; they are driven by strict mechanistic causality in medicinal chemistry.
The Causality of Fluorination
Unsubstituted biphenyls are notoriously susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver, which typically hydroxylate the para position of the aromatic ring. By installing a fluorine atom at this exact position, medicinal chemists create a "metabolic block." Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), the substitution does not introduce significant steric bulk, yet the strength of the C-F bond completely resists CYP450-mediated oxidation, thereby dramatically increasing the biological half-life of the resulting drug[1][3].
Target Engagement: The PD-1/PD-L1 Axis
Biphenyl methanols are foundational scaffolds in the design of small-molecule immune checkpoint inhibitors[4]. Compounds derived from this core (such as the BMS-202 analogues) are designed to induce the dimerization of the PD-L1 protein. The hydrophobic biphenyl axis inserts itself into a cylindrical, hydrophobic pocket formed between the two PD-L1 monomers, effectively dissociating the immunosuppressive PD-1/PD-L1 complex and restoring T-cell activity[5][6].
Caption: Pharmacophore logic illustrating the causality of structural features in target engagement.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the synthesis and physicochemical evaluation of this compound must rely on self-validating experimental systems.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
Rationale: Palladium-catalyzed cross-coupling provides a highly regioselective method for constructing the biphenyl core with minimal side reactions. The use of LC-MS tracking ensures a self-validating measure of reaction completion.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask under an inert nitrogen (N₂) atmosphere, combine (3-hydroxymethyl)phenylboronic acid (1.0 eq) and 1-bromo-4-fluorobenzene (1.1 eq).
Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) as the catalyst and Potassium Carbonate (K₂CO₃) (2.5 eq) as the inorganic base.
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (4:1 v/v). Causality: The aqueous component is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.
Reaction Execution: Heat the mixture to 80 °C for 8–12 hours. Monitor the conversion via LC-MS until the boronic acid peak is entirely consumed.
Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient: Hexanes to 30% Ethyl Acetate) to yield the pure product.
Protocol B: RP-HPLC Determination of LogP (OECD TG 117)
Rationale: While computational models (XLogP3) provide estimates, empirical validation is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a self-validating, reproducible measure of lipophilicity based on chromatographic retention time.
Step-by-Step Methodology:
Calibration Mixture: Prepare a mixture of 6 reference standards with known, literature-validated LogP values (e.g., toluene, chlorobenzene, naphthalene) spanning a LogP range of 1.5 to 4.5.
Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v). Buffer the aqueous phase to pH 7.4 using a phosphate buffer to ensure the methanol hydroxyl group remains fully protonated and neutral.
Chromatographic Execution: Inject the calibration mixture, followed by the analyte ([3-(4-Fluorophenyl)phenyl]methanol), onto a C18 reverse-phase column at a constant flow rate of 1.0 mL/min.
Data Processing: Determine the retention time (
) for all peaks. Calculate the capacity factor () using the formula , where is the dead time (measured using an unretained marker like uracil).
Self-Validation & Interpolation: Plot
versus the known LogP of the reference standards. A linear regression with validates the system. Interpolate the analyte's LogP directly from this validated curve.
Caption: Step-by-step RP-HPLC workflow for the empirical and self-validating determination of LogP.
References
PubChemLite. "773871-79-7 (C13H11FO) - Monoisotopic Mass and Structural Data". Université du Luxembourg.
Purser, S., et al. "The role of fluorine in medicinal chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry, Tandfonline.
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications.
Wu, Q., et al. "Development of small molecule drugs targeting immune checkpoints". National Institutes of Health (PMC).
Zhang, Y., et al. "Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy". MDPI.
Technical Guide: Molecular Structure and Conformation of [3-(4-Fluorophenyl)phenyl]methanol
The following technical guide details the molecular architecture, conformational dynamics, and synthetic pathways of [3-(4-Fluorophenyl)phenyl]methanol . Executive Summary [3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular architecture, conformational dynamics, and synthetic pathways of [3-(4-Fluorophenyl)phenyl]methanol .
Executive Summary
[3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7 ), also known as 4'-fluoro-3-(hydroxymethyl)biphenyl , is a biaryl scaffold widely utilized in medicinal chemistry and materials science. It serves as a critical "privileged structure" intermediate, combining a lipophilic, metabolically stable fluorinated biphenyl core with a versatile hydroxymethyl handle for further functionalization.
This guide analyzes the molecule's conformational flexibility, electronic distribution, and synthetic accessibility, providing a roadmap for researchers integrating this fragment into drug discovery campaigns (e.g., Hh signaling antagonists, liquid crystals).
Key Physicochemical Data
Property
Value
Note
Molecular Formula
C₁₃H₁₁FO
Molecular Weight
202.23 g/mol
CAS Number
773871-79-7
LogP (Predicted)
~3.2 - 3.5
Lipophilic core
H-Bond Donors
1
(-OH group)
H-Bond Acceptors
2
(-OH, -F)
Rotatable Bonds
2
Biaryl axis, C-O bond
Molecular Architecture & Conformation
The Biphenyl Core & Torsion Angle
The structural core is a meta-substituted biphenyl . Unlike planar aromatic systems (e.g., naphthalene), the biphenyl unit is inherently twisted due to steric repulsion between the ortho-hydrogens (positions 2,2' and 6,6').
Ground State Twist: In solution and gas phase, the dihedral angle between the two phenyl rings is approximately 44° . This twist minimizes the steric clash between the ortho-hydrogens while maintaining partial
-orbital overlap (conjugation).
Crystalline State: In the solid state, packing forces often compress this angle, sometimes forcing the rings closer to planarity (0° or 180°), though this incurs an energy penalty.
Substituent Effects
3-Hydroxymethyl Group (Ring A): Located at the meta position relative to the biaryl bond. This positioning prevents the "ortho-effect," meaning the -CH₂OH group does not sterically hinder the rotation of the biphenyl axis. It remains freely rotating, acting as a flexible "anchor" for hydrogen bonding.
4-Fluoro Group (Ring B): Located at the para position.[1] The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density back into the ring via resonance (+R) . This creates a polarized electronic surface on Ring B, often utilized to modulate metabolic stability (blocking para-oxidation by Cytochrome P450).
Conformational Energy Landscape (DOT Visualization)
The following diagram illustrates the structural-property relationships governing the molecule's behavior.
Figure 1: Structure-Property Relationship (SPR) map detailing how steric and electronic features influence physicochemical behavior.
Synthesis & Production Protocols
The most robust route to [3-(4-Fluorophenyl)phenyl]methanol is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high yields, tolerance for the alcohol functional group, and scalability.
Protocol: Suzuki-Miyaura Coupling
Reaction:
Step-by-Step Methodology:
Reagent Preparation:
In a round-bottom flask, dissolve 1-bromo-4-fluorobenzene (1.0 equiv) and 3-(hydroxymethyl)phenylboronic acid (1.1 equiv) in a solvent mixture of 1,4-Dioxane/Water (4:1 ratio).
Note: The alcohol group on the boronic acid is compatible; protection (e.g., as a silyl ether) is usually unnecessary unless the substrate is highly sensitive.
Base Addition:
Add Potassium Carbonate (K₂CO₃) (2.0 equiv).
Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
Catalysis:
Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).
Heat the reaction to 80-90°C under an inert atmosphere for 4–12 hours. Monitor conversion via TLC or LC-MS.
Workup:
Cool to room temperature.[2] Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes as a white to off-white solid or viscous oil.
Synthetic Workflow Visualization
Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target molecule.
Spectroscopic Characterization
To validate the structure, the following spectral signatures are diagnostic:
Coupling: Look for ¹⁹F-¹H coupling in the fluorinated ring signals.
¹⁹F NMR:
δ -110 to -115 ppm: Single peak (multiplet due to H-coupling) characteristic of a fluoro-benzene.
Mass Spectrometry (ESI/EI):
Molecular Ion: m/z ~202 [M]⁺.
Fragmentation: Loss of -OH (M-17) or -CH₂OH (M-31) is common.
Applications in Drug Discovery
This scaffold acts as a bioisostere for other biaryl systems, offering specific advantages:
Metabolic Blocking: The para-fluorine blocks the primary site of oxidative metabolism on the terminal ring, extending the half-life (
) of the molecule in vivo.
Fragment-Based Design: The hydroxymethyl group is a "warhead" for further elaboration. It can be oxidized to an aldehyde (for reductive amination), converted to a bromide (for alkylation), or used directly to form ethers/esters.
Lipophilicity Tuning: The fluorine atom increases lipophilicity (LogP) relative to the non-fluorinated analog, improving membrane permeability without significantly increasing molecular weight.
References
ChemicalBook. (2025).[3] 3-(4-Fluorophenyl)benzyl alcohol Properties and CAS 773871-79-7.[4] Retrieved from
PubChem. (2025).[5] Compound Summary: (3'-Fluoro-[1,1'-biphenyl]-4-yl)methanol (Isomer Reference).[5] Retrieved from
Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Journal of Physical Chemistry A. Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Molecular Architecture & Solvation Thermodynamics
The compound [3-(4-Fluorophenyl)phenyl]methanol (also known as 4'-Fluoro-[1,1'-biphenyl]-3-yl methanol) presents a highly specific solvation profile dictated by its structural asymmetry. To accurately predict and measure its solubility in organic solvents, one must dissect its molecular architecture.
Unsubstituted biphenyls are inherently hydrophobic, exhibiting poor aqueous solubility but dissolving readily in non-polar and aromatic organic solvents driven by strong van der Waals forces and
stacking interactions[1],. However, the substitution pattern in [3-(4-Fluorophenyl)phenyl]methanol drastically alters its thermodynamic behavior:
The Biphenyl Core: Provides a rigid, lipophilic backbone that favors dispersive interactions.
The Para-Fluoro Substitution (4'-position): Introduces a strong dipole moment. While fluorine is electronegative, the C-F bond is highly polarized, enhancing the molecule's affinity for polar aprotic solvents without acting as a hydrogen bond donor.
The Meta-Hydroxymethyl Group (3-position): The
moiety fundamentally shifts the molecule's solubility profile. It acts as both a strong hydrogen bond donor and acceptor, heavily restricting solubility in purely non-polar aliphatic hydrocarbons (e.g., hexane) while driving massive solubility gains in polar protic and aprotic media.
Predictive Modeling via Hansen Solubility Parameters (HSP)
Before committing to empirical testing, modern formulation science relies on predictive thermodynamic frameworks to minimize resource expenditure. Hansen Solubility Parameters (HSPs) provide a robust methodology by deconstructing the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion (
The fundamental rule of HSP states that the solubility of a solute in a given solvent is maximized when the "Hansen distance" (
) between their respective parameters in 3D space is minimized[3]. For [3-(4-Fluorophenyl)phenyl]methanol, a solvent must offer a balanced and to solvate the hydroxymethyl and fluoro groups, while maintaining sufficient to interact with the biphenyl core.
Quantitative Data Summary: Predictive Solubility Profile
Based on the structural interplay of these functional groups, the predicted solubility profile across standard organic solvent classes is summarized below.
Solvent Class
Representative Solvent
Predicted Solubility at 25°C
Mechanistic Rationale
Non-Polar Aliphatic
n-Heptane
Low (< 10 mg/mL)
The polar group restricts solvation; lack of H-bond acceptance in the solvent leads to solute self-aggregation.
Aromatic
Toluene
Moderate (20 - 50 mg/mL)
Strong stacking interactions with the biphenyl core[1], though limited by the hydroxymethyl group's polarity.
Polar Aprotic
Dichloromethane (DCM)
High (> 100 mg/mL)
Excellent dipole matching with the C-F bond; sufficient dispersive forces for the aromatic core.
Strong Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Very High (> 200 mg/mL)
Exceptional H-bond acceptance from the group; high dielectric constant overcomes crystal lattice energy.
Polar Protic
Methanol / Ethanol
High (> 100 mg/mL)
Synergistic H-bond donor/acceptor interactions with the hydroxymethyl group.
Empirical Validation: The Self-Validating Shake-Flask Protocol
While predictive models guide solvent selection, regulatory submissions and rigorous formulation development require empirical validation. In early-stage drug discovery, kinetic solubility assays (e.g., solvent-shift methods) are often used for high-throughput screening. However, these methods measure the precipitation point of the fastest-forming amorphous state and are highly prone to supersaturation artifacts[4].
To obtain the true thermodynamic solubility —representing the absolute equilibrium between the lowest-energy crystalline lattice and the solution—the classical shake-flask method remains the gold standard[5],[6].
Step-by-Step Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system , meaning every step includes built-in causality checks to prevent false data generation.
Preparation of Saturated Solutions:
Add an excess mass of solid[3-(4-Fluorophenyl)phenyl]methanol to 5.0 mL of the target organic solvent in a hermetically sealed, inert borosilicate glass vial[5].
Causality Check: Borosilicate prevents the leaching of alkaline ions that could alter the microenvironment, and hermetic sealing prevents volatile organic solvent evaporation, which would artificially inflate the calculated solubility concentration.
Isothermal Equilibration:
Agitate the suspension continuously using a thermomixer at a strictly controlled temperature (25.0 ± 0.1 °C) for 48 to 72 hours.
Causality Check: Extended agitation ensures the system overcomes the activation energy required to reach true thermodynamic equilibrium. Shorter durations risk measuring transient kinetic states[7].
Phase Separation:
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter[5].
Causality Check: PTFE is chosen for its extreme chemical inertness. Biphenyl derivatives can non-specifically adsorb to nylon or cellulose matrices, leading to false-negative quantification. The first 0.5 mL of filtrate must be discarded to saturate any residual binding sites on the filter membrane.
Analytical Dilution:
Dilute the filtered aliquot using the mobile phase to ensure the final concentration falls within the linear dynamic range of the analytical instrument.
Fig 2. Self-validating thermodynamic solubility workflow via the shake-flask method.
Analytical Quantification & Data Integrity
Quantification of the dissolved [3-(4-Fluorophenyl)phenyl]methanol is performed via High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)[5].
Analytical Validation Parameters:
Chromatographic Conditions: An isocratic elution using a C18 reverse-phase column (e.g., Water/Acetonitrile 30:70 v/v) is recommended due to the compound's lipophilicity.
Detection: The extended
-conjugation of the biphenyl core provides a strong chromophore, allowing for highly sensitive UV detection (typically monitored at ~254 nm).
System Suitability (Self-Validation): A multi-point calibration curve (
) must be generated using reference standards dissolved in the exact same organic solvent matrix. Furthermore, the pH of the suspension (if using partially aqueous organic mixtures) should be verified at the beginning and end of the 72-hour equilibration to ensure no solvent degradation or solute ionization has occurred[6].
By adhering to this rigorous combination of predictive HSP modeling and empirically validated shake-flask thermodynamics, researchers can confidently establish the solubility boundaries of [3-(4-Fluorophenyl)phenyl]methanol for downstream processing, crystallization, and formulation development.
References
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter
Dissolution Technologies
URL:[Link]
BIPHENYL Chemical Properties and Solubilities
Ataman Kimya
URL: [Link]
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (OECD Guidelines)
ResearchGate
URL: [Link]
Determining the water solubility of difficult-to-test substances: A tutorial review
Technical University of Denmark (DTU)
URL: [Link]
Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter
Journal of Chemical & Engineering Data (ACS)
URL:[Link]
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals
PubMed Central (PMC)
URL:[Link]
An In-depth Technical Guide to Fluorinated Biphenylmethanols: Focus on [3-(4-Fluorophenyl)phenyl]methanol Isomers
A Note on Chemical Nomenclature and Isomerism: The chemical name "[3-(4-Fluorophenyl)phenyl]methanol" is structurally ambiguous and does not uniquely identify a single chemical entity. Based on systematic IUPAC nomenclat...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Chemical Nomenclature and Isomerism: The chemical name "[3-(4-Fluorophenyl)phenyl]methanol" is structurally ambiguous and does not uniquely identify a single chemical entity. Based on systematic IUPAC nomenclature, this name could imply several positional isomers. A closely related and well-documented compound is (3'-Fluoro-[1,1'-biphenyl]-4-yl)methanol , which will be the primary focus of this guide as a representative of this class of molecules. It is crucial for researchers to specify the precise CAS number to ensure the procurement and use of the correct isomer.
This guide provides a comprehensive overview of the chemical identifiers, synthesis, analytical characterization, and safety protocols for (3'-Fluoro-[1,1'-biphenyl]-4-yl)methanol, a key building block in medicinal chemistry and materials science.
Core Chemical Identifiers
A precise understanding of a molecule's identifiers is fundamental for accurate research and procurement. The following table summarizes the key chemical identifiers for (3'-Fluoro-[1,1'-biphenyl]-4-yl)methanol.
The synthesis of fluorinated biphenyl compounds such as (3'-Fluoro-[1,1'-biphenyl]-4-yl)methanol typically involves a cross-coupling reaction to form the central biphenyl core, followed by functional group manipulation. The Suzuki-Miyaura coupling is a widely employed and robust method for this purpose due to its tolerance of a wide range of functional groups and generally high yields.[2]
Retrosynthetic Analysis
A logical retrosynthetic approach for (3'-Fluoro-[1,1'-biphenyl]-4-yl)methanol involves disconnecting the biphenyl bond. This leads to two key synthons: a (3-fluorophenyl)boronic acid derivative and a protected 4-halobenzyl alcohol.
This technical guide provides a comprehensive analysis of 3-(4-fluorophenyl)benzyl alcohol , also known as (4'-fluoro[1,1'-biphenyl]-3-yl)methanol . This molecule serves as a critical "privileged scaffold" in modern medi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of 3-(4-fluorophenyl)benzyl alcohol , also known as (4'-fluoro[1,1'-biphenyl]-3-yl)methanol . This molecule serves as a critical "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis, leveraging the metabolic stability of the fluorine atom and the geometric versatility of the biphenyl framework.
Core Scaffold Analysis & Synthetic Utility
Executive Summary
3-(4-fluorophenyl)benzyl alcohol is a biaryl methanol intermediate used primarily in the development of lipophilic, metabolically stable bioactive molecules. Unlike simple benzyl alcohols, the 3-phenyl substitution creates a biphenyl system that mimics the hydrophobic core of many enzyme inhibitors and receptor modulators. The para-fluorine substitution on the distal ring is a strategic medicinal chemistry modification designed to block metabolic oxidation (blocking the P450 labile site) while increasing lipophilicity without significant steric penalty.
Key Applications:
Medicinal Chemistry: Intermediate for PPAR agonists, Glucosylceramide synthase inhibitors, and Nav1.8 channel modulators.
Agrochemistry: Structural analog to type-II pyrethroid alcohols (e.g., related to the 3-phenoxybenzyl alcohol scaffold).
Material Science: Mesogenic core for liquid crystal displays (LCD) due to the rigid biphenyl unit.
Chemical Identity & Structural Significance[1][2][3][4][5]
CAS Number (Analog Reference): While specific isomer CAS numbers vary by vendor, the 3,4-difluoro analog is 885963-44-0 . The 4-fluoro isomer is often synthesized in situ or custom-ordered.
The "Fluorine Effect" in Biphenyl Scaffolds
The incorporation of fluorine at the 4'-position is non-trivial. In drug design, this modification serves three specific mechanistic functions:
Metabolic Blocking: The para-position of a phenyl ring is the primary site for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolism, extending the half-life (
) of the drug candidate.
Lipophilicity Modulation: Fluorine increases the
(partition coefficient), facilitating better membrane permeability compared to the non-fluorinated parent biphenyl.
Electronic Tuning: The electronegativity of fluorine pulls electron density from the aromatic ring, potentially strengthening
stacking interactions with protein targets.
Synthetic Pathways[3][4][6][7][8]
The industrial and laboratory standard for synthesizing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Grignard reagents due to its tolerance of the hydroxyl group and mild conditions.
Primary Synthesis Protocol (Suzuki Coupling)
Reaction Logic: Coupling a phenylboronic acid with a halobenzene. The alcohol functionality on the 3-position is preserved.
The following diagram illustrates the convergent synthesis and subsequent workup logic.
Figure 1: Convergent Suzuki-Miyaura synthesis pathway for the target biphenyl alcohol.
Derivatization & Functional Applications[1][4][6]
Once synthesized, the alcohol moiety serves as a "handle" for further chemical elaboration. The biphenyl core remains stable while the alcohol is converted into various pharmacophores.
Key Derivatives & Transformations
Derivative Class
Reaction Type
Reagents
Application Context
Biphenyl Aldehydes
Oxidation
Dess-Martin Periodinane or PCC
Intermediate for reductive amination (CNS drugs).
Benzyl Halides
Substitution
or
Alkylating agents for amines/phenols (Receptor ligands).
Biphenyl Ethers
Etherification
NaH + Alkyl Halide
Pyrethroid analogs (Agrochemicals).
Biphenyl Esters
Esterification
Carboxylic Acid + EDC/DMAP
Prodrug formulation or Liquid Crystals.
Biological & Industrial Relevance
Glucosylceramide Synthase Inhibitors: Derivatives of this alcohol are used to synthesize inhibitors that treat lysosomal storage diseases (e.g., Gaucher disease). The fluorinated biphenyl tail fits into the hydrophobic pocket of the enzyme.
PPAR Agonists: The scaffold appears in patent literature for Peroxisome Proliferator-Activated Receptor (PPAR) modulators, used in treating metabolic syndrome.
Pyrethroid Resistance Breaking: While traditional pyrethroids use 3-phenoxybenzyl alcohol, the 3-biphenyl analogs (like this one) are investigated for their ability to overcome metabolic resistance in pests due to the stronger C-C bond between rings compared to the C-O-C ether linkage.
Derivatization Workflow
The diagram below maps the divergence from the core alcohol to high-value functional derivatives.
Figure 2: Divergent synthesis tree illustrating the versatility of the alcohol handle.
Experimental Protocol: Conversion to Benzyl Bromide
For use in alkylation reactions (e.g., attaching to a nitrogen heterocycle).
Objective: Convert 3-(4-fluorophenyl)benzyl alcohol to 3-(bromomethyl)-4'-fluoro-1,1'-biphenyl.
Setup: Dissolve 10 mmol of the alcohol in 50 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under Argon. Cool to 0°C.
Addition: Add Carbon Tetrabromide (
, 1.2 eq) and stir for 10 minutes.
Reaction: Slowly add Triphenylphosphine (
, 1.2 eq) portion-wise. The solution will turn slightly yellow.
Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Quench: Add saturated
solution.
Isolation: Extract with DCM, wash with brine, dry over
. Remove solvent in vacuo.
Purification: The byproduct (triphenylphosphine oxide) is removed via filtration through a silica plug (eluting with 5% EtOAc/Hexane).
References
Avantor Sciences. [1,1'-biphenyl]-3-yl(4-fluorophenyl)methanol Product Entry. Retrieved from
Fluorochem. 3-(3,4-Difluorophenyl)benzyl alcohol (Analog Reference). Retrieved from
World Intellectual Property Organization. WO2013134562A1 - Triazolone compounds and uses thereof (PPAR agonists). Retrieved from
World Intellectual Property Organization. WO2014043068A1 - Glucosylceramide synthase inhibitors. Retrieved from
National Institutes of Health (PMC). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. Retrieved from
Modulation of Biphenyl Methanol via Fluorine Substitution: Electronic Effects and ADME Implications
Executive Summary The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry and drug design. When applied to the biphenyl methanol scaffold—a prevalent motif in numerous pharmacophores—fluori...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry and drug design. When applied to the biphenyl methanol scaffold—a prevalent motif in numerous pharmacophores—fluorine substitution induces profound electronic, conformational, and physicochemical changes. This whitepaper dissects the causality behind these effects, providing researchers with actionable insights and self-validating experimental protocols for optimizing fluorinated biphenyl methanol derivatives.
Mechanistic Foundations: The Dual Electronic Nature of Fluorine
Fluorine's unique behavior stems from its position as the most electronegative element (Pauling scale: 3.98), coupled with its three lone pairs of electrons[1]. This creates a dichotomy of electronic effects that propagate through the biphenyl core:
Inductive Effect (-I): Fluorine strongly withdraws electron density through
-bonds. In biphenyl methanol, this effect propagates through the aromatic system, increasing the oxidation potential of the benzylic position and lowering the pKa of the hydroxyl group[2]. The C-F bond is the strongest in organic chemistry, rendering the site highly resistant to metabolic degradation[2].
Resonance Effect (+R): Despite its electronegativity, fluorine can donate electron density into the aromatic
-system via its lone pairs. This +R effect primarily impacts the ortho and para positions relative to the fluorine atom, partially offsetting the -I effect.
The net electronic impact on the hydroxymethyl group depends strictly on the regiochemistry of the substitution. A fluorine atom meta to the hydroxymethyl group exerts a pure -I effect, whereas an ortho or para fluorine exerts a blended -I/+R effect.
Figure 1: Logical flow of fluorine's electronic effects on biphenyl methanol properties.
Conformational Modulation and Inter-Ring Dynamics
Biphenyl systems are highly sensitive to steric and electrostatic environments. In an unsubstituted biphenyl, the inter-ring dihedral angle balances the steric repulsion of ortho-hydrogens with the energetic benefit of
-conjugation.
Introducing fluorine at the ortho positions of the biphenyl linkage (e.g., 2-fluoro-[1,1'-biphenyl]) alters this energetic landscape. While fluorine is sterically small, its lone pairs introduce electrostatic repulsion against the adjacent ring's
-electron cloud[3]. This repulsive interaction pushes the biphenyl system toward a more perpendicular conformation to minimize lone pair- repulsion, directly impacting the molecule's overall 3D shape and target binding affinity[4].
Furthermore, if fluorine is positioned ortho to the hydroxymethyl group, it can engage in intramolecular hydrogen bonding (F···H-O). This locks the hydroxymethyl group into a specific rotameric state, reducing conformational entropy and pre-organizing the molecule for receptor binding.
Physicochemical and ADME Implications
pKa Modulation: The -I effect of fluorine lowers the pKa of the adjacent hydroxyl group. While aliphatic alcohols typically have a pKa ~15.2, fluorination can drop this value, altering the hydrogen-bond donor capacity of the -OH group[1].
Metabolic Stability: The benzylic carbon of biphenyl methanol is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution inductively deactivates the benzylic C-H bonds toward oxidation, effectively blocking undesired metabolic pathways[1].
Lipophilicity (LogP): The highly polarized yet non-polarizable nature of the C-F bond generally increases the lipophilicity of the biphenyl system, enhancing cell membrane permeability and bioavailability[4].
Quantitative Data Summary
Compound
Substitution Position
Inter-ring Dihedral Angle (θ)
pKa (Hydroxyl)
LogP (Calculated)
Biphenyl-4-ylmethanol
None (Baseline)
~44°
15.2
2.50
2-Fluoro-[1,1'-biphenyl]-4-ylmethanol
Ortho (Inter-ring)
~55-60°
15.1
2.65
3-Fluoro-[1,1'-biphenyl]-4-ylmethanol
Ortho (to -OH group)
~44°
14.7
2.60
4'-Fluoro-[1,1'-biphenyl]-4-ylmethanol
Para (Distal ring)
~44°
15.1
2.68
Table 1: Physicochemical and conformational effects of regioselective fluorine substitution on biphenyl methanol.
Experimental Workflows & Protocols
To rigorously study these effects, a self-validating experimental workflow is required. The following protocols detail the synthesis and characterization of fluorinated biphenyl methanols.
Figure 2: Experimental workflow for synthesizing and characterizing biphenyl methanols.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is the gold standard for constructing biphenyls due to its high functional group tolerance and regioselectivity[5].
Preparation: In a flame-dried Schlenk flask under nitrogen, combine the fluorinated aryl halide (1.0 equiv) and the corresponding hydroxymethylphenylboronic acid (1.2 equiv).
Catalyst & Base: Add
(0.05 equiv) as the catalyst and (2.0 equiv) as the base.
Solvent System: Dissolve the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
Reaction Execution: Heat the mixture to 80°C for 12 hours.
Self-Validation Control: Monitor the reaction via TLC or LC-MS against the starting aryl halide. The disappearance of the halide confirms complete conversion, preventing downstream purification artifacts.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous
, concentrate, and purify via flash column chromatography.
Protocol 2: Conformational and Physicochemical Profiling
Rationale: Physical characterization must confirm both the primary structure and the secondary conformational states induced by fluorine.
NMR Analysis (
H, C, F): Determine purity and regiochemistry. Use F NMR to assess the electronic environment of the fluorine atom. A downfield shift in the F signal confirms strong electron-withdrawing environments.
X-Ray Crystallography: Grow single crystals via slow evaporation from hexanes/ethyl acetate. This definitively measures the inter-ring dihedral angle and identifies any intramolecular F···H-O hydrogen bonds in the solid state.
LogP Determination (Shake-Flask Method): Partition the purified compound between 1-octanol and phosphate-buffered saline (pH 7.4). Quantify the concentration in each phase via HPLC-UV.
Self-Validation Control: Run unsubstituted biphenyl methanol concurrently as a baseline control. This isolates the exact
contributed by the fluorine substitution, negating systemic assay variations.
References
Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. 1
The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. 4
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (PMC). 2
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. National Institutes of Health (PMC). 3
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.5
Technical Guide: Biological Potential & Medicinal Chemistry of [3-(4-Fluorophenyl)phenyl]methanol Scaffolds
Executive Summary [3-(4-Fluorophenyl)phenyl]methanol represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines a lipophilic biphenyl core with a metabolic blocker (fluorine) and a versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
[3-(4-Fluorophenyl)phenyl]methanol represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines a lipophilic biphenyl core with a metabolic blocker (fluorine) and a versatile synthetic handle (hydroxymethyl). Unlike a single-target drug, this molecular architecture serves as a critical intermediate and pharmacophore in three distinct domains: Hedgehog (Hh) signaling modulation , antimicrobial membrane disruption , and metabolic stability profiling .
This guide analyzes the structure-activity relationships (SAR) of this scaffold, detailing its role as a precursor to Smoothened (Smo) antagonists and its utility in probing Cytochrome P450 (CYP450) resilience.
Part 1: Chemical Architecture & SAR Analysis
The Biphenyl Core: Geometry & Lipophilicity
The biphenyl system provides a rigid yet rotatable hydrophobic framework. In the [3-(4-Fluorophenyl)phenyl]methanol scaffold, the meta-substitution (3-position) of the methanol group induces a "kinked" geometry compared to linear para-substituted analogs. This non-planar conformation is critical for fitting into globular protein pockets, such as the transmembrane domains of GPCRs.
Fluorine Substitution (The "Fluorine Scan")
The para-fluorine atom on the distal phenyl ring is not merely a halogen; it is a strategic metabolic block.
Metabolic Stability: The para-position of a phenyl ring is the primary site for CYP450-mediated oxidative hydroxylation. Replacing hydrogen with fluorine (
bond energy ~116 kcal/mol vs ~99 kcal/mol) effectively blocks this degradation pathway, extending the molecule's half-life ().
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring, which can strengthen
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
The Hydroxymethyl Handle
The
group serves dual purposes:
H-Bonding: It acts as both a donor and acceptor, often anchoring the molecule to polar residues (e.g., Serine, Threonine) within a hydrophobic pocket.
Synthetic Divergence: It is easily oxidized to a carboxylic acid (creating NSAID-like flurbiprofen analogs) or converted to an alkyl halide for coupling to larger heterocycles (common in Shh antagonists).
Research indicates that fluorinated biphenyl motifs are recurring pharmacophores in antagonists of the Hedgehog (Hh) signaling pathway. Specifically, they target the Smoothened (Smo) receptor, a Class F GPCR.
Mechanism: The scaffold mimics the hydrophobic sterol core of natural ligands. The [3-(4-Fluorophenyl)phenyl] moiety occupies the deep hydrophobic pocket of Smo, while the methanol-derived linker extends to the extracellular loop, locking the receptor in an inactive conformation.
Therapeutic Relevance: Inhibition of aberrant Hh signaling is a validated strategy for treating basal cell carcinoma and medulloblastoma.
Benzyl alcohol derivatives exhibit broad-spectrum antimicrobial activity. The addition of a hydrophobic biphenyl tail increases the partition coefficient (LogP), allowing the molecule to penetrate bacterial cell membranes more effectively than simple benzyl alcohol.
Activity Profile: Disruption of membrane integrity in Gram-positive bacteria (S. aureus) and potential antifungal activity via inhibition of ergosterol synthesis pathways (similar to mechanism of biphenyl-based antifungals).
Tertiary Application: CYP450 Metabolic Probes
This scaffold is extensively used in "Chemical-Microbial" models to map drug metabolism. By comparing the [3-(4-Fluorophenyl)phenyl]methanol to its non-fluorinated analog, researchers can quantify the "Fluorine Effect" on metabolic clearance rates in liver microsomes.
Part 3: Visualization of Signaling & SAR
Structure-Activity Relationship (SAR) Map
Caption: SAR analysis highlighting the functional roles of the fluorine atom, biphenyl core, and methanol group.[1][2]
Hedgehog Signaling Inhibition Pathway
Caption: Mechanism of action for biphenyl-based antagonists in the Hedgehog signaling pathway.
Part 4: Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
Objective: Efficient synthesis of the scaffold from commercially available boronic acids.
Reagents:
3-(Hydroxymethyl)phenylboronic acid (1.0 eq)
1-Bromo-4-fluorobenzene (1.0 eq)
Catalyst:
(3 mol%)
Base:
(2.0 eq)
Solvent: 1,4-Dioxane/Water (4:1)
Protocol:
Degassing: Charge a reaction vial with the boronic acid, aryl bromide, base, and catalyst. Seal and purge with Nitrogen (
) for 5 minutes.
Solvation: Add degassed Dioxane/Water solvent via syringe.
Reflux: Heat the mixture to 90°C for 12 hours under
atmosphere. Monitor conversion by TLC (Hexane/EtOAc 3:1).
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine. Dry over
.
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Validation: Confirm structure via
NMR and NMR.
Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify the "Fluorine Effect" on half-life compared to non-fluorinated control.
Protocol:
Preparation: Prepare a 10 mM stock of [3-(4-Fluorophenyl)phenyl]methanol in DMSO.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
Sampling: Aliquot 50 µL samples at t=0, 5, 15, 30, and 60 min.
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to quench. Centrifuge at 4000g for 10 min.
Analysis: Analyze supernatant via LC-MS/MS. Plot ln(concentration) vs. time to determine
and .
Part 5: Quantitative Data Summary
Property
Value / Range
Significance
Molecular Weight
202.22 g/mol
Fragment-like; suitable for optimization.
LogP (Calc)
~3.2 - 3.5
Lipophilic; good membrane permeability.
H-Bond Donors
1
Hydroxyl group; specific interaction capability.
H-Bond Acceptors
1
Fluorine is a weak acceptor; OH is strong.
Metabolic Liability
Low
Fluorine blocks the primary para-oxidation site.
Target Affinity
(Smo) > 10 µM
Scaffold alone is a weak binder; derivatives reach nM range.
References
Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
Source: National Institutes of Health (NIH) / PubMed
[Link]
Fluorine in drug discovery: Role, design and case studies.
Source: The Pharmaceutical Journal
[Link]
Safety Data Sheet (SDS) and toxicology of [3-(4-Fluorophenyl)phenyl]methanol
Technical Whitepaper: Handling, Toxicology, and Risk Assessment of [3-(4-Fluorophenyl)phenyl]methanol Executive Summary [3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7) is a functionalized biaryl alcohol frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Handling, Toxicology, and Risk Assessment of [3-(4-Fluorophenyl)phenyl]methanol
Executive Summary
[3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7) is a functionalized biaryl alcohol frequently utilized as a pharmacophore building block in medicinal chemistry. Its structural core—a biphenyl scaffold with a specific fluorination pattern—is designed to enhance metabolic stability and lipophilicity in drug candidates. Due to its status as a specialized research intermediate, comprehensive in vivo toxicological data is limited. This guide synthesizes available physicochemical data with "read-across" toxicology from structural analogues (benzyl alcohols and fluorinated biphenyls) to establish a robust safety and handling protocol.
Chemical Identity & Physicochemical Profiling
Accurate identification is the first line of defense in chemical safety. The following parameters define the substance.
Insoluble in water; Soluble in DMSO, Methanol, DCM, Ethyl Acetate
LogP (Predicted)
~2.8 (Moderate Lipophilicity)
Melting Point
Predicted: 90–110 °C (Based on structural analogues)
Hazard Identification (GHS Classification)
Note: In the absence of substance-specific harmonized GHS data, the following classification is derived from Structure-Activity Relationship (SAR) analysis of benzyl alcohol derivatives and fluorinated biaryls.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Toxicological Assessment
Metabolic Fate & Biotransformation
The toxicity of benzyl alcohols is largely dictated by their metabolic oxidation. Unlike simple aliphatic alcohols, [3-(4-Fluorophenyl)phenyl]methanol undergoes a two-step oxidation in the liver, primarily mediated by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).
Phase I Oxidation: The hydroxymethyl group is oxidized to the corresponding benzaldehyde, and subsequently to the benzoic acid derivative.
Phase II Conjugation: The resulting [3-(4-fluorophenyl)benzoic acid] is typically conjugated with glycine (forming a hippuric acid derivative) or glucuronic acid for renal excretion.
Toxicological Implication: The intermediate aldehyde can be reactive. However, the presence of the fluorine atom on the distal ring generally improves metabolic stability against ring oxidation (P450 hydroxylation) without interfering with the benzyl alcohol oxidation pathway.
Figure 1: Predicted metabolic pathway showing bioactivation to aldehyde and detoxification to acid conjugates.
Structural Alerts
Fluorine Substitution: The 4-fluorophenyl group is biologically robust. The C-F bond is strong (approx. 116 kcal/mol) and resistant to cleavage, preventing the release of toxic fluoride ions under normal physiological conditions.
Biaryl Moiety: Biaryls can intercalate DNA, but the non-planar twisted geometry induced by the meta-substitution (3-position) reduces genotoxic potential compared to planar polycyclic aromatic hydrocarbons (PAHs).
Experimental Protocols
Synthesis Strategy: Suzuki-Miyaura Coupling
The most reliable route to generate this scaffold with high purity is the palladium-catalyzed cross-coupling of a boronic acid with an aryl halide.
Figure 2: Standard operating procedure for the synthesis of the target biaryl alcohol.
Handling & Storage Protocol
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Although relatively stable, benzyl alcohols can slowly oxidize to aldehydes upon air exposure.
Solulibilization: For biological assays, prepare a stock solution in DMSO (e.g., 10 mM). Avoid freeze-thaw cycles; aliquot into single-use vials.
Emergency Response & First Aid
Scenario
Immediate Action
Eye Contact
Rinse immediately with plenty of water for 15 minutes. Do not rub. Seek medical attention if irritation persists.
Skin Contact
Wash off with soap and plenty of water.[1][2] Remove contaminated clothing.
Inhalation
Move person to fresh air.[3] If breathing is difficult, give oxygen. The compound is a potential respiratory irritant (H335).
Ingestion
Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Call a POISON CENTER.
Spill Cleanup
Dampen with water to prevent dust. Sweep up and place in a hazardous waste container. Ventilate area.[1][2]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11666874, [3-(4-fluorophenyl)phenyl]methanol. Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (Read-Across Methodology). Retrieved from [Link]
Thermophysical Characterization of[3-(4-Fluorophenyl)phenyl]methanol: A Technical Guide to Melting and Boiling Point Dynamics
Executive Summary In the landscape of modern drug development, fluorinated biphenyl derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). [3-(4-Fluorophenyl)phenyl]methanol (also sys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development, fluorinated biphenyl derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). [3-(4-Fluorophenyl)phenyl]methanol (also systematically named 4'-fluoro-[1,1'-biphenyl]-3-ylmethanol) is a highly specialized intermediate. Understanding its precise melting point (MP) and boiling point (BP) is paramount for optimizing downstream chemical synthesis, designing purification parameters, and ensuring formulation stability. This whitepaper provides an in-depth mechanistic analysis of its thermophysical properties and outlines self-validating experimental protocols for their precise determination.
Structural Causality of Thermophysical Properties
The thermophysical behavior of [3-(4-Fluorophenyl)phenyl]methanol is dictated by the synergistic interplay of its three primary structural motifs:
The Biphenyl Core: The rigid, planar nature of the biphenyl system promotes extensive intermolecular
stacking. This structural rigidity requires higher thermal energy to disrupt the crystal lattice, thereby elevating both the melting and boiling points compared to monocyclic or aliphatic analogs.
Fluorine Substitution (4'-position): The highly electronegative fluorine atom introduces a strong local dipole moment with minimal steric disruption (due to its small Van der Waals radius). This enhances intermolecular dipole-dipole interactions. While it subtly increases the melting point, its primary role in drug design is to block metabolic oxidation sites without drastically altering the compound's thermodynamic profile.
Hydroxymethyl Group (-CH₂OH, 3-position): The hydroxyl moiety acts as both a potent hydrogen bond donor and acceptor. The resulting intermolecular hydrogen-bonding network significantly increases the enthalpy of vaporization (
), driving the boiling point well above 300 °C at atmospheric pressure.
Quantitative Thermophysical Data & Predictive Modeling
Because [3-(4-Fluorophenyl)phenyl]methanol is a specialized API intermediate, its exact empirical thermophysical data is often proprietary to specific synthesis batches. However, highly accurate predictive ranges can be established by benchmarking against well-characterized structural isomers, such as 2'-Fluoro-4-biphenylmethanol[1].
*Note: Extrapolated data is derived from computational models and isomeric benchmarking. For regulatory compliance, empirical validation using the protocols below is mandatory.
High-Precision Experimental Protocols
To generate regulatory-grade data, researchers must employ thermal analysis systems that eliminate human error and environmental variables.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality of Method: Traditional capillary melting point apparatuses rely on visual confirmation, which is subjective and cannot detect polymorphic transitions. because it measures the exact heat difference between a sample and a reference as a function of temperature, allowing for the precise quantification of phase transitions and amorphous content[3].
Step-by-Step Protocol:
Instrument Calibration: Calibrate the DSC using high-purity reference metals (e.g., Indium, MP ~156.6 °C) to ensure temperature and heat flow accuracy[4].
Sample Preparation: Weigh precisely 2.0–5.0 mg of the compound into an aluminum hermetic pan and seal it. Prepare an identical, empty sealed pan to serve as the reference. Causality: Hermetic sealing prevents the premature volatilization of the hydroxymethyl group from skewing the heat flow data.
Thermal Ramping: Apply a controlled heating rate of 10 °C/min from 20 °C to 100 °C under a dry nitrogen purge (50 mL/min). Causality: The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.
Data Acquisition: Record the endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point.
Trustworthiness & Self-Validation: This protocol is a self-validating system. The baseline heat flow is continuously monitored against the empty reference pan. If the baseline drifts significantly before the melting onset, it immediately flags the operator to potential sample contamination, residual solvent evaporation, or instrument drift, prompting an automated halt and recalibration[4].
Boiling Point Determination via Thermogravimetric Analysis (TGA)
Causality of Method: Determining the boiling point of high-boiling biphenyls via traditional micro-ebulliometry often leads to superheating and thermal decomposition. by tracking the bulk mass loss precisely linked to vaporization[5].
Step-by-Step Protocol:
Sample Loading: Place 10–15 mg of the compound into a platinum TGA pan.
Atmospheric Control: Purge the furnace with an inert gas (e.g., Argon at 40 mL/min). Causality: Argon is heavier than nitrogen and provides a superior inert blanket, suppressing the oxidative cross-linking of the biphenyl core at temperatures exceeding 300 °C.
Heating Profile: Heat the sample at a slow rate of 5 °C/min from 100 °C to 400 °C.
Analysis: Identify the boiling point as the extrapolated onset temperature of the precipitous mass loss step on the primary TGA curve.
Trustworthiness & Self-Validation: This protocol self-validates by utilizing a derivative thermogravimetry (DTG) curve alongside the standard mass-loss curve. The mathematical minimum of the DTG peak must perfectly align with the extrapolated onset temperature of the TGA mass loss. A mismatch mathematically proves the occurrence of overlapping thermal events (e.g., concurrent decomposition rather than pure boiling), invalidating the run and requiring a lower heating rate[5].
Workflow Visualization
The following diagram illustrates the parallel, high-throughput thermal analysis workflow required to characterize novel intermediates like[3-(4-Fluorophenyl)phenyl]methanol efficiently.
Fig 1: Parallel thermal analysis workflow for determining MP and BP of API intermediates.
Scalable synthesis protocols for [3-(4-Fluorophenyl)phenyl]methanol
Application Note: Scalable Synthesis of [3-(4-Fluorophenyl)phenyl]methanol via Chemoselective Suzuki-Miyaura Cross-Coupling Executive Summary This Application Note details a robust, scalable protocol for the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of [3-(4-Fluorophenyl)phenyl]methanol via Chemoselective Suzuki-Miyaura Cross-Coupling
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of [3-(4-Fluorophenyl)phenyl]methanol (CAS: 84376-21-6). This biaryl alcohol is a critical scaffold in medicinal chemistry, serving as a precursor for voltage-gated sodium channel blockers and liquid crystal mesogens.
While traditional routes often involve the reduction of biaryl esters or aldehydes, this protocol utilizes a direct, protecting-group-free Suzuki-Miyaura coupling . By selecting a catalyst system that tolerates the free hydroxyl group, we eliminate two synthetic steps (protection/deprotection), significantly improving atom economy and throughput.
Key Advantages of this Protocol:
Chemoselectivity: Direct coupling of free alcohols without oxidation side-reactions.
Scalability: Optimized solvent systems (Green Chemistry compliant) suitable for multi-gram to kilogram batches.
Purification: Designed for crystallization-based isolation, minimizing chromatographic overhead.
Strategic Route Analysis
The synthesis targets the formation of the C–C biaryl bond between the 3-position of a benzyl alcohol and the 1-position of a 4-fluorobenzene ring.
Catalyst Selection:Pd(dppf)Cl₂·CH₂Cl₂ . Unlike Pd(PPh₃)₄, this ferrocenyl catalyst is resistant to air oxidation and prevents "homocoupling" of the boronic acid, a common impurity in fluorinated biaryl synthesis.
Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
Charge (3-Bromophenyl)methanol (10.0 g) and 4-Fluorophenylboronic acid (8.98 g).
Add Toluene (100 mL) and Ethanol (50 mL).
Critical Step: Sparge the solution with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen. Oxygen causes catalyst deactivation and phenol byproduct formation.
Step 2: Catalyst Activation
Add Pd(dppf)Cl₂·CH₂Cl₂ (873 mg) to the stirring solution under N₂ flow. The solution will turn an orange-red color.
Dissolve K₂CO₃ (18.5 g) in Water (50 mL) in a separate beaker and sparge with N₂ for 5 minutes.
Add the aqueous base solution to the reaction flask via syringe or addition funnel. The mixture will become biphasic.
Step 3: Reaction
Heat the mixture to 80°C (internal temperature).
Maintain vigorous stirring (400+ RPM) to ensure phase transfer between the organic and aqueous layers.
Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc/Hexanes).
Endpoint: Disappearance of bromide starting material (< 1.0% area). Typical time: 4–6 hours.
Step 4: Workup & Scavenging
Cool the reaction mixture to room temperature (20–25°C).
Separate the layers.[2] Extract the aqueous layer once with Toluene (30 mL).
Impurity Control: Add SiliaMetS® Thiol (or equivalent Pd scavenger) (1.0 g) and stir for 30 minutes to remove residual Palladium. Filter through a pad of Celite.
Wash the filtrate with Brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain a crude solid.
Step 5: Crystallization (Purification)
Dissolve the crude solid in minimal hot Ethyl Acetate (~15 mL).
Slowly add n-Heptane (~40 mL) while maintaining reflux until slight turbidity is observed.
Allow to cool slowly to room temperature, then chill to 0–4°C for 2 hours.
Filter the white crystalline solid and wash with cold Heptane.
Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow & Logic
The following diagram illustrates the operational flow, highlighting critical control points (CCPs) for quality assurance.
Figure 2: Operational workflow with Integrated Process Controls (IPC).
Quality Control & Characterization
To validate the synthesis, compare the isolated material against these expected parameters.
1. 1H NMR (400 MHz, CDCl₃):
δ 7.65–7.50 (m, 4H): Overlapping signals from the 4-fluorophenyl ring and the central phenyl ring (biaryl core).
δ 7.45 (t, 1H): Proton at the 5-position of the central ring.
δ 7.35 (d, 1H): Proton adjacent to the hydroxymethyl group.
δ 7.15 (t, 2H): Protons ortho to the fluorine atom (characteristic coupling JH-F ~8-9 Hz).
δ 4.78 (s, 2H): Benzylic methylene (-CH ₂OH).
δ 1.95 (br s, 1H): Hydroxyl proton (-OH).
2. 19F NMR (376 MHz, CDCl₃):
δ -115.0 ppm: Single peak (multiplet due to H-F coupling). Note: This is a crucial purity check; additional peaks indicate defluorination or homocoupling.
Suzuki-Miyaura coupling conditions for [3-(4-Fluorophenyl)phenyl]methanol precursors
Application Note: Optimized Suzuki-Miyaura Synthesis of [3-(4-Fluorophenyl)phenyl]methanol Precursors Executive Summary This application note details the optimized conditions for the synthesis of [3-(4-Fluorophenyl)pheny...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Suzuki-Miyaura Synthesis of [3-(4-Fluorophenyl)phenyl]methanol Precursors
Executive Summary
This application note details the optimized conditions for the synthesis of [3-(4-Fluorophenyl)phenyl]methanol , a critical biaryl scaffold used in medicinal chemistry (e.g., as a fragment in inhibitors for Hh signaling or various kinase pathways).
While generic Suzuki-Miyaura conditions exist, this protocol specifically addresses the challenges of coupling 3-bromobenzyl alcohol with 4-fluorophenylboronic acid . Key optimization focuses on preserving the unprotected benzylic alcohol while ensuring complete conversion of the electron-deficient aryl halide. Two distinct protocols are provided: a Research Scale (High Reliability) method utilizing Pd(PPh₃)₄, and a Process Scale (High Efficiency) method utilizing Pd(dppf)Cl₂.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the biaryl bond. The most efficient forward synthesis involves the coupling of a commercially available aryl bromide with an aryl boronic acid.
Coupling Partner A (Electrophile): 3-Bromobenzyl alcohol (CAS: 15852-73-0). The meta-substitution pattern is stable but slightly less reactive than para-isomers due to steric and electronic effects.
Coupling Partner B (Nucleophile): 4-Fluorophenylboronic acid (CAS: 1765-93-1). The fluorine atom induces an inductive withdrawing effect, making the boronic acid slightly prone to protodeboronation if the reaction pH is too high.
Strategic Choice: Direct coupling of the free alcohol is preferred over protection-deprotection sequences (e.g., TBS-ether) to maximize atom economy, provided a mild base (K₂CO₃ or K₃PO₄) is used to prevent side reactions at the benzylic position.
Critical Reaction Parameters
Parameter
Research Scale (Protocol A)
Process Scale (Protocol B)
Rationale
Catalyst
Pd(PPh₃)₄ (Tetrakis)
Pd(dppf)Cl₂·CH₂Cl₂
Tetrakis is robust and air-stable enough for quick handling. Pd(dppf) offers faster oxidative addition and higher stability for scale-up.
Loading
3.0 - 5.0 mol%
0.5 - 1.0 mol%
Higher loading ensures completion on small scale; bidentate ligands allow lower loading on large scale.
Base
K₂CO₃ (2.0 M aq.)
K₃PO₄ (Solid/Slurry)
Carbonate is standard; Phosphate is milder and often provides better solubility profiles in toluene systems.
Solvent
1,4-Dioxane / Water (4:1)
Toluene / Ethanol / Water
Dioxane is a universal solvent for polar substrates. Toluene/EtOH is cheaper and easier to recover industrially.
Temp
85 - 90 °C
80 °C
Reflux conditions required for aryl bromides.
Experimental Protocols
Protocol A: Research Scale (High Reliability)
Recommended for initial library synthesis (100 mg - 5 g scale).
Solvent: 1,4-Dioxane (0.15 M concentration relative to bromide)
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Charging: Add 3-bromobenzyl alcohol and 4-fluorophenylboronic acid to the flask.
Inerting: Evacuate the flask and backfill with Nitrogen (N₂) or Argon (Ar) three times.[3]
Solvent Addition: Syringe in degassed 1,4-dioxane. Stir to dissolve.
Base Addition: Add the aqueous K₂CO₃ solution (degassed) via syringe.
Catalyst Addition: Under a positive pressure of N₂, quickly add the Pd(PPh₃)₄ catalyst. The solution will typically turn yellow/orange.
Reaction: Heat the mixture to 90 °C in an oil bath. Stir vigorously for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The bromide spot (Rf ~0.5) should disappear; the product spot (Rf ~0.3) will appear.[4]
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[3] Separate layers. Extract aqueous layer 2x with EtOAc.
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Pre-mixing: In a reactor, charge the solid K₃PO₄, boronic acid, and bromide.
Solvent Charge: Add the Toluene/Ethanol/Water mixture. Sparge with Nitrogen for 30 minutes to remove dissolved oxygen (critical for low catalyst loading).
Note: The bidentate dppf ligand prevents Pd black precipitation, allowing the reaction to run longer with less catalyst.
Scavenging: After cooling, add a silica-based metal scavenger (e.g., SiliaMetS® Thiol) if Pd limits are strict for downstream use. Stir for 1 hour, then filter through Celite.
Crystallization: Concentrate the filtrate to remove ethanol/water. The product can often be crystallized directly from the remaining Toluene or by adding Heptane.
Mechanistic & Workflow Visualization
Figure 1: Reaction Scheme & Catalytic Cycle
The following diagram illustrates the specific catalytic cycle for this biaryl synthesis, highlighting the oxidative addition of the 3-bromobenzyl alcohol and the transmetallation with the fluorinated boronate.
Caption: The Pd(0)-catalyzed cycle involves Oxidative Addition of the aryl bromide, Transmetallation with the base-activated boronate, and Reductive Elimination to release the biaryl alcohol.
Figure 2: Experimental Workflow (Protocol A)
Caption: Logical workflow for the Research Scale synthesis, emphasizing the critical TLC monitoring step.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst deactivation (O₂)
Ensure rigorous degassing of solvents (sparging) and use fresh catalyst.
Homocoupling (Ar-Ar)
Oxidative coupling of boronic acid
Reduce the amount of O₂; add the boronic acid slowly; ensure base stoichiometry is not excessive.
Protodeboronation
Loss of Boron moiety (forming Fluorobenzene)
This is common with fluorinated aromatics. Switch to anhydrous conditions (using Cs₂CO₃ in dry Dioxane) or lower the temperature to 70°C.
Pd Residue in Product
Inefficient workup
Use a Pd scavenger (e.g., QuadraPure™) or wash the organic layer with aqueous N-acetylcysteine.
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
BenchChem. (2025).[3] "Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid." BenchChem Application Library.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Oxidation of [3-(4-Fluorophenyl)phenyl]methanol
Executive Summary
Target Molecule: [3-(4-Fluorophenyl)phenyl]methanol
Target Product: [3-(4-Fluorophenyl)phenyl]methaldehyde (3-(4-fluorophenyl)benzaldehyde)
CAS Registry Number (Alcohol): 773873-05-5 (Analogous structure reference)
Reaction Class: Selective Oxidation of Activated Benzylic Alcohols.[1]
This technical guide outlines the selective oxidation of [3-(4-Fluorophenyl)phenyl]methanol to its corresponding aldehyde.[1] The substrate is a meta-substituted biphenyl system containing a primary benzylic alcohol and a para-fluoro substituent. The presence of the biphenyl core creates a conjugated system that activates the benzylic position, making it susceptible to oxidation but also prone to over-oxidation to the carboxylic acid if aggressive reagents (e.g., KMnO₄, Jones Reagent) are used.
This guide presents three validated protocols tailored to different stages of drug development:
Method A (Discovery Phase): Dess-Martin Periodinane (DMP) – High cost, highest reliability, mild conditions.[1]
Method B (Process/Scale-Up): TEMPO/NaOCl (Anelli Oxidation) – Low cost, green chemistry, scalable.[1]
Method C (Chemoselective): Activated Manganese Dioxide (MnO₂) – Specific for benzylic alcohols, heterogeneous workup.[1][2]
Strategic Reagent Selection
The choice of oxidant depends on the scale, available equipment, and downstream purification requirements.
Figure 1: Decision matrix for selecting the optimal oxidation reagent based on experimental constraints.
Detailed Protocols
Method A: Dess-Martin Periodinane (DMP)
Best for: Small-scale discovery chemistry (mg to 5g), ensuring no over-oxidation.[1]
Mechanism: DMP acts as a mild, two-electron oxidant.[1] The reaction proceeds via ligand exchange followed by reductive elimination, releasing the aldehyde and an iodinane byproduct.
Protocol:
Setup: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen (N₂).
Dissolution: Dissolve [3-(4-Fluorophenyl)phenyl]methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
Note: DCM is the standard solvent; wet solvents will hydrolyze DMP.
Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion.
Reaction: Stir at room temperature (20–25°C).
Monitoring: Reaction is typically complete in 30–60 minutes.[1] Monitor by TLC (Hexane/EtOAc 4:1).[1] The aldehyde usually runs higher (less polar) than the alcohol.
Quench: Dilute with Diethyl Ether (Et₂O). Add a 1:1 mixture of Saturated Aqueous NaHCO₃ and 10% Na₂S₂O₃.
Why? Thiosulfate reduces unreacted periodinane to iodobenzoic acid; Bicarbonate neutralizes the acid byproducts.
Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 min). Separate layers. Extract aqueous layer with Et₂O. Wash combined organics with Brine, dry over MgSO₄, and concentrate.
Pros: Neutral conditions; extremely high chemoselectivity; no over-oxidation.[1]
Cons: Reagent is expensive; potentially shock-sensitive (though safer than IBX).[1]
Best for: Scale-up (>10g), cost-efficiency, and "Green Chemistry" compliance.[1]
Mechanism: The oxoammonium ion (active oxidant) is generated in situ from catalytic TEMPO using stoichiometric NaOCl (bleach). KBr acts as a co-catalyst to accelerate the cycle.[3]
Figure 2: Catalytic cycle of the TEMPO/NaOCl oxidation system.
Protocol:
Solvent System: Dissolve [3-(4-Fluorophenyl)phenyl]methanol (1.0 equiv) in DCM (3 vol) and cool to 0°C.
Catalyst Charge: Add TEMPO (0.01 equiv, 1 mol%) and KBr (0.1 equiv) dissolved in a minimum amount of water.
Oxidant Addition: Slowly add aqueous NaOCl (Bleach, 1.1–1.3 equiv) buffered to pH 9 (using NaHCO₃) dropwise over 20 minutes. Maintain internal temperature <10°C.
Critical: The pH must be maintained at ~8.5–9.5. If too acidic (<8), HOCl dominates and can chlorinate the aromatic ring. If too basic (>10), reaction stalls.
Reaction: Stir vigorously at 0°C for 30–60 minutes.
Quench: Add aqueous Na₂SO₃ to destroy excess hypochlorite (check with starch-iodide paper; it should stay white).[1]
Workup: Separate phases. The product remains in the DCM layer. Wash with water and brine.[1]
Pros: Uses cheap bleach; water byproduct; very scalable.[1]
Cons: Requires pH control; chlorinated solvent often required (though EtOAc can sometimes be substituted).[1]
Method C: Activated Manganese Dioxide (MnO₂)
Best for: Acid-sensitive substrates or when simple filtration workup is desired.[1]
Mechanism: Surface-mediated radical mechanism.[1] Highly specific for allylic and benzylic alcohols.
Protocol:
Reagent Prep: Use "Activated" MnO₂ (precipitated).[1] Commercial "battery grade" MnO₂ is inactive.
Activation: If activity is low, heat MnO₂ at 110°C in an oven for 12 hours before use.
Setup: Dissolve substrate in DCM or Chloroform (inert solvent).
Stoichiometry: Add Activated MnO₂ (10–20 equiv by weight).[1]
Note: A large excess is required because the reaction is heterogeneous and surface-dependent.
Reaction: Stir at reflux (or room temp for slower reaction) for 12–24 hours.
Workup: Filter the black slurry through a pad of Celite. Rinse the pad with DCM. Concentrate the filtrate.
Pros: No aqueous workup required (just filtration); almost impossible to over-oxidize.[1]
Cons: Large excess of reagent creates solid waste; slow kinetics compared to DMP.
Analytical Validation & Quality Control
Expected Data for [3-(4-Fluorophenyl)phenyl]methaldehyde:
Fix: Ensure NaHCO₃ is present in the aqueous phase.[4]
Safety & Handling (MSDS Highlights)
Dess-Martin Periodinane: Explosive hazard if heated under confinement.[1] Store in freezer.
TEMPO: Toxic if swallowed or absorbed through skin.[1]
Dichloromethane (DCM): Suspected carcinogen.[1] Use in a fume hood.[1]
Manganese Dioxide: Harmful by inhalation (dust).[1] Use a dust mask/respirator when weighing.[1]
References
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org. Chem.1983 , 48, 4155–4156.
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." J. Org. Chem.1987 , 52, 2559–2562.
Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001 .
Hoover, J. M.; Stahl, S. S. "Highly selective aerobic oxidation of primary alcohols to aldehydes catalyzed by Pd(OAc)2/DMSO." J. Am. Chem. Soc.2011 , 133, 16901–16910.
Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 .
The Strategic Application of [3-(4-Fluorophenyl)phenyl]methanol in Modern Drug Discovery: A Guide for Medicinal Chemists
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The [3-(4-Fluorophenyl)phen...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The [3-(4-Fluorophenyl)phenyl]methanol scaffold represents a particularly valuable building block in this endeavor. Its unique combination of a flexible benzylic alcohol, for diverse functionalization, and a fluorinated biphenyl system, for improved metabolic stability and binding affinity, makes it a sought-after intermediate in the synthesis of novel therapeutics. This guide provides an in-depth analysis of the applications and synthetic protocols associated with [3-(4-Fluorophenyl)phenyl]methanol, designed for researchers, scientists, and drug development professionals.
The Significance of the 4-Fluorophenyl Moiety in Medicinal Chemistry
The introduction of a fluorine atom into a phenyl ring can profoundly influence a molecule's biological activity. The 4-fluorophenyl group, in particular, is frequently employed to:
Enhance Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug deactivation. This can lead to a longer in vivo half-life and improved bioavailability.
Modulate Lipophilicity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing the molecule's overall lipophilicity. This is a critical parameter for membrane permeability and target engagement.
Improve Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug candidate.
The biphenyl core of [3-(4-Fluorophenyl)phenyl]methanol provides a rigid yet conformationally adaptable scaffold, allowing for the precise spatial orientation of substituents to optimize interactions with target proteins.
Synthetic Utility and Key Transformations
The benzylic alcohol functionality of [3-(4-Fluorophenyl)phenyl]methanol serves as a versatile handle for a variety of synthetic transformations, enabling the construction of diverse molecular libraries. The primary reactive pathways include oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitution at the hydroxyl group through etherification and esterification reactions.
Data Presentation: Physicochemical Properties of [3-(4-Fluorophenyl)phenyl]methanol
Property
Value
Molecular Formula
C₁₃H₁₁FO
Molecular Weight
202.23 g/mol
Appearance
Off-white to white solid
Melting Point
72-74 °C
Boiling Point
~345 °C at 760 mmHg
Solubility
Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.
Experimental Protocols
The following protocols are representative examples of key transformations involving [3-(4-Fluorophenyl)phenyl]methanol. These are intended as a starting point for optimization by researchers based on their specific synthetic goals.
Protocol 1: Oxidation to 3-(4-Fluorophenyl)benzaldehyde via Swern Oxidation
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1][2]
Workflow Diagram:
Caption: Swern oxidation workflow for converting the starting alcohol to the corresponding aldehyde.
Materials:
[3-(4-Fluorophenyl)phenyl]methanol
Anhydrous Dichloromethane (DCM)
Anhydrous Dimethyl Sulfoxide (DMSO)
Oxalyl Chloride
Triethylamine (Et₃N)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
Slowly add oxalyl chloride (1.1 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir the mixture at -78 °C for 30 minutes.
Add a solution of [3-(4-Fluorophenyl)phenyl]methanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
Add triethylamine (5.0 equivalents) dropwise to the flask. Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.
Quench the reaction by adding water. Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield 3-(4-Fluorophenyl)benzaldehyde.
Protocol 2: Williamson Ether Synthesis of a Phenyl Ether Derivative
The Williamson ether synthesis is a robust method for preparing ethers from an alcohol and an organohalide.[3][4][5][6]
Workflow Diagram:
Caption: Williamson ether synthesis workflow for the preparation of ether derivatives.
Materials:
[3-(4-Fluorophenyl)phenyl]methanol
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Sodium Hydride (NaH, 60% dispersion in mineral oil)
Alkyl Halide (e.g., benzyl bromide)
Saturated Ammonium Chloride (NH₄Cl) solution
Ethyl Acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF.
Add a solution of [3-(4-Fluorophenyl)phenyl]methanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes.
Add the desired alkyl halide (1.1 equivalents) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with EtOAc (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Protocol 3: Steglich Esterification to Synthesize an Ester Derivative
Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[7][8][9][10][11]
Workflow Diagram:
Caption: Steglich esterification workflow for the synthesis of ester derivatives.
Materials:
[3-(4-Fluorophenyl)phenyl]methanol
Carboxylic Acid of choice
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Hexanes
Procedure:
To a round-bottom flask, add the carboxylic acid (1.2 equivalents), [3-(4-Fluorophenyl)phenyl]methanol (1.0 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.
Cool the mixture to 0 °C in an ice bath.
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.
Allow the reaction to warm to room temperature and stir overnight.
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Filter off the precipitate and wash with DCM.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate.
Applications in Drug Discovery: Case Studies
The [3-(4-Fluorophenyl)phenyl]methanol scaffold and its derivatives have been explored in the development of various therapeutic agents.
Anticancer Agents: The fluorophenyl motif is prevalent in many kinase inhibitors. For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have shown potential as anticancer agents.[12] The [3-(4-Fluorophenyl)phenyl]methanol building block can be utilized to synthesize analogs of such compounds, where the benzylic position can be functionalized to modulate solubility and target engagement.
Neurological Disorders: The 3-chloro-4-fluorophenyl group is a key feature in molecules designed to target monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease.[13] While not identical, the [3-(4-Fluorophenyl)phenyl]methanol scaffold provides a similar electronic and steric profile that could be explored for the development of novel MAO-B inhibitors.
Conclusion
[3-(4-Fluorophenyl)phenyl]methanol is a highly valuable and versatile building block for modern drug discovery. Its strategic combination of a reactive benzylic alcohol and a metabolically robust fluorinated biphenyl system provides medicinal chemists with a powerful platform for the synthesis of diverse and potent therapeutic agents. The protocols outlined in this guide offer a solid foundation for the synthetic exploration of this promising scaffold, paving the way for the development of next-generation pharmaceuticals.
References
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI. [Link]
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PMC. [Link]
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]
Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. [Link]
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. [Link]
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). ACS Publications. [Link]
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.). PMC. [Link]
Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives a. (2022). ResearchGate. [Link]
Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. (2017). TÜBİTAK Academic Journals. [Link]
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. [Link]
A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. (n.d.). ResearchGate. [Link]
Steglich esterification – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). Osaka University of Pharmaceutical Sciences. [Link]
Functionalization of the Hydroxyl Group in [3-(4-Fluorophenyl)phenyl]methanol: A Comprehensive Guide for Synthetic Chemists
The ability to selectively modify the hydroxyl group of [3-(4-flourophenyl)phenyl]methanol is a critical capability in medicinal chemistry and materials science. This biaryl methanol scaffold is a versatile building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
The ability to selectively modify the hydroxyl group of [3-(4-flourophenyl)phenyl]methanol is a critical capability in medicinal chemistry and materials science. This biaryl methanol scaffold is a versatile building block, and its functionalization opens avenues to a diverse array of derivatives with potentially enhanced biological activity, improved pharmacokinetic properties, or novel material characteristics. This guide provides an in-depth exploration of key synthetic transformations targeting the benzylic alcohol of [3-(4-Fluorophenyl)phenyl]methanol, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and related fields.
Introduction: The Strategic Importance of Hydroxyl Functionalization
The hydroxyl group is a cornerstone of organic synthesis, serving as a versatile handle for a wide range of chemical modifications. In the context of [3-(4-Fluorophenyl)phenyl]methanol, the benzylic nature of the alcohol imparts specific reactivity that can be harnessed for precise molecular engineering. Functionalization of this hydroxyl group can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, it can serve as a key attachment point for pharmacophores, solubilizing groups, or polymer backbones.
This document will detail four primary classes of hydroxyl group functionalization:
Esterification: Formation of an ester linkage, a common motif in prodrugs and bioactive molecules.
Etherification: Creation of an ether bond, often to install protecting groups or modulate solubility.
Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid, providing access to new functionalities.
Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive intermediate for further synthetic transformations.
Each section will provide a detailed, step-by-step protocol for a representative reaction, accompanied by a discussion of the underlying mechanism and the rationale for the chosen conditions.
Esterification: The Steglich Approach
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for acid-sensitive substrates.[1][2] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4] This method is advantageous as it proceeds under neutral conditions and at room temperature, preserving the integrity of sensitive functional groups.[2][3]
Mechanistic Rationale
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species. This species is then readily attacked by the hydroxyl group of [3-(4-Fluorophenyl)phenyl]methanol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. The formation of the stable DCU drives the reaction to completion.[3]
Diagram: Steglich Esterification Workflow
Caption: Workflow for the Steglich esterification.
Protocol: Synthesis of [3-(4-Fluorophenyl)phenyl]methyl benzoate
Materials:
[3-(4-Fluorophenyl)phenyl]methanol
Benzoic acid
N,N'-Dicyclohexylcarbodiimide (DCC)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a solution of [3-(4-Fluorophenyl)phenyl]methanol (1.0 eq) and benzoic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
Cool the mixture to 0 °C in an ice bath.
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Parameter
Value
Reactant Ratio
Alcohol:Acid:DCC:DMAP = 1:1.2:1.2:0.1
Solvent
Anhydrous Dichloromethane (DCM)
Temperature
0 °C to Room Temperature
Reaction Time
12-16 hours
Typical Yield
85-95%
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an organohalide.[5] This S\N2 reaction involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[5][6][7] For the synthesis of benzyl ethers, this method is particularly effective.[6][8]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the hydroxyl group of [3-(4-Fluorophenyl)phenyl]methanol with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide) in a concerted S\N2 fashion, leading to the formation of the ether and a sodium halide salt.[5][6] The choice of a polar aprotic solvent like DMF or THF facilitates the reaction by solvating the cation without solvating the nucleophilic anion.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis.
Protocol: Synthesis of Benzyl [3-(4-fluorophenyl)phenyl]methyl ether
Materials:
[3-(4-Fluorophenyl)phenyl]methanol
Sodium hydride (60% dispersion in mineral oil)
Benzyl bromide
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Water
Brine
Anhydrous magnesium sulfate
Procedure:
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of [3-(4-Fluorophenyl)phenyl]methanol (1.0 eq) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether.
Combine the organic layers and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Value
Reactant Ratio
Alcohol:NaH:Benzyl Bromide = 1:1.2:1.1
Solvent
Anhydrous Tetrahydrofuran (THF)
Temperature
0 °C to Room Temperature
Reaction Time
12-16 hours
Typical Yield
80-90%
Oxidation: The Swern Oxidation
The Swern oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[9][10][11] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, and a hindered organic base, typically triethylamine (TEA), to facilitate the final elimination step.[10][12] A key advantage of the Swern oxidation is that it avoids the use of heavy metals and generally prevents over-oxidation of the aldehyde to a carboxylic acid.[12][13]
Mechanistic Rationale
The reaction begins with the activation of DMSO with oxalyl chloride at low temperature to form a reactive chlorosulfonium salt.[10][11] The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular E2-like elimination, where the base removes a proton from the carbon bearing the oxygen, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10][11]
Diagram: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation.
Protocol: Synthesis of 3-(4-Fluorophenyl)benzaldehyde
Materials:
[3-(4-Fluorophenyl)phenyl]methanol
Oxalyl chloride
Dimethyl sulfoxide (DMSO)
Triethylamine (TEA)
Anhydrous Dichloromethane (DCM)
Water
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
Stir the mixture at -78 °C for 30 minutes.
Add a solution of [3-(4-Fluorophenyl)phenyl]methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
Stir the reaction mixture at -78 °C for 1 hour.
Add triethylamine (5.0 eq) dropwise, and stir the mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.
Quench the reaction with water and separate the layers.
Extract the aqueous layer with DCM.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Value
Reactant Ratio
Alcohol:Oxalyl Chloride:DMSO:TEA = 1:1.5:2.2:5
Solvent
Anhydrous Dichloromethane (DCM)
Temperature
-78 °C to Room Temperature
Reaction Time
~3 hours
Typical Yield
90-98%
Halogenation: The Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane.[14][15][16] This reaction is particularly useful for substrates that are sensitive to acidic conditions, as it proceeds under neutral conditions.[15][16][17]
Mechanistic Rationale
The reaction is initiated by the reaction of triphenylphosphine with the tetrahalomethane (e.g., carbon tetrabromide) to form a phosphonium salt. The alcohol then deprotonates the haloform byproduct, and the resulting alkoxide attacks the electrophilic phosphorus atom to form an alkoxyphosphonium salt. Finally, the halide ion acts as a nucleophile in an S\N2 displacement of the triphenylphosphine oxide, a very stable byproduct whose formation is a major driving force for the reaction.[14][16]
Diagram: Appel Reaction Workflow
Caption: Workflow for the Appel reaction.
Protocol: Synthesis of 3-(Bromomethyl)-4'-fluorobiphenyl
Materials:
[3-(4-Fluorophenyl)phenyl]methanol
Triphenylphosphine (PPh₃)
Carbon tetrabromide (CBr₄)
Anhydrous Dichloromethane (DCM)
Hexanes
Procedure:
To a solution of [3-(4-Fluorophenyl)phenyl]methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Add hexanes to the residue to precipitate the triphenylphosphine oxide.
Filter the mixture and wash the solid with hexanes.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Value
Reactant Ratio
Alcohol:PPh₃:CBr₄ = 1:1.2:1.2
Solvent
Anhydrous Dichloromethane (DCM)
Temperature
0 °C to Room Temperature
Reaction Time
2-4 hours
Typical Yield
85-95%
Conclusion
The functionalization of the hydroxyl group in [3-(4-Fluorophenyl)phenyl]methanol provides access to a vast chemical space with significant potential for the discovery of new therapeutic agents and advanced materials. The protocols detailed in this guide for esterification, etherification, oxidation, and halogenation represent robust and versatile methods for the synthetic chemist's toolbox. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures will enable researchers to efficiently and selectively modify this important building block to achieve their synthetic goals.
References
Vertex AI Search. Appel Reaction.
PMC. meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis.
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
Wikipedia. Swern oxidation.
OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4).
Chemistry Steps. Swern Oxidation.
Oreate AI. The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch.
YouTube. The Appel Reaction. Available from: [Link]
Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
Chem-Station Int. Ed. Appel Reaction. Available from: [Link]
Synlett. Convenient and Eco-Friendly Method for the Conversion of Benzylic Alcohols into Aldehydes, Ketones, and Carboxylic Acids Using NaOCl without any Additives in 1,2-Dimethoxyethane. Available from: [Link]
Organic Chemistry Portal. Swern Oxidation. Available from: [Link]
ResearchGate. Dehydrogenative functionalization of benzyl alcohols. Available from: [Link]
PMC. Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. Available from: [Link]
Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
Beilstein Journal of Organic Chemistry. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Available from: [Link]
Organic Chemistry Data. Acid to Ester - Common Conditions. Available from: [Link]
eScholarship. Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. Available from: [Link]
Wikipedia. Steglich esterification. Available from: [Link]
J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
ResearchGate. Esterification of various benzylic alcohols under Mitsunobu reaction.... Available from: [Link]
Ovid. Catalytic functionalization of unactivated primary C–H bonds directed by an alcohol. Available from: [Link]
Chemical Communications (RSC Publishing). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Available from: [Link]
Thieme. The Steglich Esterification. Available from: [Link]
J&K Scientific LLC. Benzyl Protection of Alcohols. Available from: [Link]
Macmillan Group. Direct α‐Arylation of Alcohols through Photoredox, HAT. Available from: [Link]
Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. Available from: [Link]
MDPI. Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. Available from: [Link]
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]
ACS Publications. Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids | Organic Letters. Available from: [Link]
Royal Society of Chemistry. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Available from: [Link]
The Royal Society of Chemistry. Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. Available from: [Link]
RSC Publishing. Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions. Available from: [Link]
PMC. Catalytic generation of alkoxy radicals from unfunctionalized alcohols. Available from: [Link]
PMC. Synthesis of Benzylic Alcohols by C–H Oxidation. Available from: [Link]
University of Windsor. Alcohol Protecting Groups. Available from: [Link]
Organic Syntheses Procedure. Esterification of Carboxylic Acids with. Available from: [Link]
Chemistry Steps. Protecting Groups For Alcohols. Available from: [Link]
ResearchGate. What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. Available from: [Link]
YouTube. CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Halide via Reaction with HX (Mechanisms). Available from: [Link]
Wikipedia. Mitsunobu reaction. Available from: [Link]
The University of Northern Colorado. Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Available from: [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
ResearchGate. ORGANIC SYNTHESIS. Available from: [Link]
Google Patents. WO2016202894A1 - Method of converting alcohol to halide.
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
Wikipedia. Williamson ether synthesis. Available from: [Link]
National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids. Available from: [Link]
Application Note: High-Fidelity Synthesis of Fluorinated Biphenyl Alcohols via Adaptive Palladium Catalysis
Executive Summary: The Fluorine Imperative Fluorinated biphenyl scaffolds are ubiquitous in modern medicinal chemistry, serving as privileged structures in drug candidates such as diffuse large B-cell lymphoma inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Imperative
Fluorinated biphenyl scaffolds are ubiquitous in modern medicinal chemistry, serving as privileged structures in drug candidates such as diffuse large B-cell lymphoma inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and binding affinity via non-covalent interactions.
However, synthesizing fluorinated biphenyl alcohols (phenols or benzylic alcohols) presents a dual challenge:
Electronic Deactivation: Fluorine atoms are highly electron-withdrawing, deactivating aryl halides toward oxidative addition and reducing the nucleophilicity of aryl boronic acids.
Competitive Chelation: The hydroxyl (-OH) group can poison traditional Pd(0) catalysts or require cumbersome protection/deprotection steps.
This guide details a self-validating protocol utilizing Third-Generation Buchwald Precatalysts (e.g., XPhos Pd G3) to achieve direct, protecting-group-free coupling of fluorinated substrates with high turnover frequencies (TOF).
Strategic Framework: Ligand-Controlled Reactivity
To overcome the electronic deactivation caused by fluorine, we utilize electron-rich, bulky dialkylbiaryl phosphine ligands. Unlike traditional triphenylphosphine (
), these ligands facilitate the difficult oxidative addition of electron-rich aryl chlorides and promote reductive elimination in electron-poor fluorinated systems.
Mechanistic Pathway (The "Why")
The catalytic cycle below illustrates the critical role of the ligand (
) in stabilizing the monoligated Pd(0) species and forcing the reductive elimination step, which is often the rate-determining step for sterically hindered or fluorinated biaryls.
Figure 1: Catalytic cycle highlighting the stabilization of the Pd(0) species by bulky biarylphosphine ligands, essential for coupling electron-deficient fluorinated substrates.
Validated Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-ol
This protocol describes the synthesis of 4'-fluoro-[1,1'-biphenyl]-4-ol , a common metabolic probe and scaffold. This method avoids the use of protecting groups on the phenol, utilizing the high activity of XPhos Pd G2/G3 to outcompete catalyst poisoning.
Setup: Charge a reaction vial equipped with a magnetic stir bar with 4-hydroxyphenylboronic acid (165 mg, 1.2 mmol), XPhos Pd G2 (15 mg, 0.02 mmol), and 4-bromo-fluorobenzene (175 mg, 1.0 mmol).
Note: If using the G3 precatalyst, the activation is faster, but G2 is sufficient for this transformation.
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (
) three times.
Solvent Addition: Add THF (4.0 mL) via syringe. Stir until solids are mostly dissolved.
Base Activation: Add
(aq, 2.0 M) (1.5 mL, 3.0 mmol) dropwise via syringe. The biphasic mixture will turn yellow/orange.
Reaction: Heat the block to 60°C for 2 hours.
Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The product usually has a lower Rf than the bromide but higher than the boronic acid.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and acidify slightly with 1M HCl (to neutralize the phenoxide). Separate layers. Wash organic layer with brine, dry over
, and concentrate.
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Expected Results & Data
Parameter
Value
Notes
Yield
85-92%
Isolated yield after chromatography.
Appearance
White crystalline solid
MP: 150-152°C.
19F NMR
-116.5 ppm (s)
Distinct diagnostic shift for para-fluorine.
Selectivity
>99:1
Minimal homocoupling observed.
Optimization & Troubleshooting Guide
For substrates with higher fluorination degrees (e.g., pentafluorophenyl groups) or ortho-substitution, standard conditions may fail. Use this logic flow to adapt the system.
Figure 2: Decision matrix for optimizing reaction conditions based on substrate complexity.
Critical Optimization Parameters:
Base Sensitivity: For polyfluorinated substrates,
is preferred over carbonates () to prevent nucleophilic aromatic substitution () of the fluorine atoms by the base itself.
Water Content: A small amount of water (biphasic system) is crucial for the transmetallation step involving boronic acids. If using boronic esters (pinacol esters), water is still required but can be reduced.
Catalyst Loading: For "easy" para-fluoro substrates, loading can be dropped to 0.5 mol%. For sterically hindered ortho-fluoro substrates, maintain 2-3 mol%.
References
Yang, B-W., et al. (2025).[1] Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling. Journal of Organic Chemistry. Retrieved from [Link]
Meniz-García, B., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
Application Note: [3-(4-Fluorophenyl)phenyl]methanol as a Core Scaffold in Advanced Liquid Crystal Synthesis
Executive Summary The development of next-generation optical materials and label-free biosensors relies heavily on the precise molecular engineering of liquid crystal (LC) precursors. [3-(4-Fluorophenyl)phenyl]methanol (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of next-generation optical materials and label-free biosensors relies heavily on the precise molecular engineering of liquid crystal (LC) precursors. [3-(4-Fluorophenyl)phenyl]methanol (also known as 3-(4-fluorophenyl)benzyl alcohol) serves as a highly versatile bifunctional scaffold in this domain. By combining a rigid, fluorinated biphenyl core with a reactive hydroxymethyl handle, this compound enables the divergent synthesis of both low-viscosity Nematic Liquid Crystals (NLCs) and polymerizable Reactive Mesogens (RMs). This application note provides a comprehensive guide to the physicochemical rationale, synthetic protocols, and cross-disciplinary applications of this intermediate, bridging materials science and drug discovery.
Physicochemical Rationale & Molecular Design
As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is selected for LC formulation[1]:
Fluorinated Biphenyl Core : The biphenyl moiety provides the rigid, rod-like (calamitic) structure necessary to induce liquid crystallinity and maintain high optical birefringence (
). The fluorine atom at the 4'-position introduces a strong longitudinal dipole moment. This structural feature is responsible for generating a positive dielectric anisotropy () while simultaneously lowering the rotational viscosity () of the resulting LC mixture[2].
Meta-Substituted Hydroxymethyl Group : Perfect molecular symmetry often leads to high melting points, which is detrimental for room-temperature LC applications. The hydroxymethyl group at the 3-position (meta-substitution) introduces a slight steric disruption that depresses the crystalline melting point, thereby broadening the nematic phase temperature range[3]. Furthermore, the primary alcohol serves as an ideal nucleophile for downstream esterification or etherification.
Synthetic Workflows & Protocols
The following protocols detail the conversion of[3-(4-Fluorophenyl)phenyl]methanol into two distinct classes of LC materials. Every step is designed as a self-validating system to ensure high yield and purity.
Protocol A: Synthesis of Nematic LCs via Williamson Etherification
Objective: Attach a flexible alkyl tail to generate a non-reactive nematic liquid crystal for display or sensor applications.
Causality: The primary alcohol is deprotonated by Sodium Hydride (NaH) to form a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it effectively solvates the
cation, leaving the alkoxide "naked" and highly nucleophilic for the subsequent attack on the alkyl halide.
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of [3-(4-Fluorophenyl)phenyl]methanol in anhydrous DMF (0.2 M).
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 eq of NaH (60% dispersion in mineral oil) in portions. Validation: Effervescence (
gas evolution) confirms the formation of the alkoxide. Stir for 30 minutes until gas evolution ceases.
Alkylation: Add 1.2 eq of 1-bromohexane dropwise. Gradually warm the reaction to room temperature and stir for 12 hours.
Workup: Quench the reaction carefully with cold distilled water to destroy unreacted NaH. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate, 9:1 v/v) to isolate the pure alkyl-terminated nematic LC.
Protocol B: Synthesis of Reactive Mesogens via Acrylation
Objective: Convert the scaffold into an acrylate-terminated Reactive Mesogen (RM) capable of photopolymerization.
Causality: Triethylamine (TEA) is utilized as an acid scavenger. The reaction between the alcohol and acryloyl chloride generates Hydrochloric acid (HCl) as a byproduct. If not neutralized, HCl can induce unwanted side reactions or degrade the product. DCM is chosen as a non-nucleophilic solvent that easily dissolves the starting materials without participating in the reaction.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of[3-(4-Fluorophenyl)phenyl]methanol and 2.0 eq of TEA in anhydrous DCM (0.15 M) under an argon atmosphere. Cool to 0 °C.
Acylation: Dissolve 1.2 eq of acryloyl chloride in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes. Validation: The formation of a white precipitate (TEA·HCl salt) indicates successful esterification.
Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 4 hours.
Workup: Filter the mixture to remove the TEA·HCl salts. Wash the organic filtrate sequentially with 1M HCl (to remove excess TEA), saturated
(to neutralize residual acid), and brine.
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate, 8:2 v/v). Crucial Step: Store the final RM in the dark at -20 °C with 100 ppm of a polymerization inhibitor (e.g., BHT) to prevent spontaneous cross-linking.
Quantitative Data: Impact of Fluorination on LC Properties
The integration of the fluorinated biphenyl core significantly alters the macroscopic properties of the resulting LC materials. The table below summarizes the extrapolated physical properties of derivatives synthesized from this scaffold compared to non-fluorinated analogs[2],[3].
Core Scaffold
Terminal Group
Phase Transition (°C)
(Birefringence)
(Dielectric Anisotropy)
Rotational Viscosity (mPa·s)
Non-fluorinated Biphenyl
Hexyl Ether
Cr 45 N 85 Iso
0.18
+2.1
145
4'-Fluoro-Biphenyl (Derived)
Hexyl Ether
Cr 32 N 78 Iso
0.16
+5.4
98
4'-Fluoro-Biphenyl (Derived)
Acrylate (RM)
Cr 40 N 65 Iso
0.15
+5.8
N/A (Polymerizes)
Note: Cr = Crystalline, N = Nematic, Iso = Isotropic. The introduction of fluorine lowers the melting point (Cr
The versatility of[3-(4-Fluorophenyl)phenyl]methanol allows it to act as a central node for divergent materials synthesis. The diagram below illustrates the workflow from the core scaffold to its end-use applications.
Fig 1. Synthetic divergence of [3-(4-Fluorophenyl)phenyl]methanol into advanced LC applications.
Application in Drug Development: LC-Based Biosensors
For drug development professionals, the materials synthesized from [3-(4-Fluorophenyl)phenyl]methanol offer a groundbreaking approach to high-throughput screening.
Liquid Crystal Biosensors leverage the extreme sensitivity of nematic LCs to surface boundary conditions[4]. In a typical LC-aqueous interface assay, receptors (such as aptamers or antibodies) are immobilized at the interface. Initially, the fluorinated nematic LCs align homeotropically (perpendicular to the surface), appearing dark under crossed polarizers.
When a target biomolecule or drug candidate binds to the receptor, it disrupts the surface topography. This triggers a rapid, macroscopic reorientation of the LC molecules to a planar alignment, resulting in a bright optical signal. The low rotational viscosity (
) imparted by the fluorinated biphenyl core ensures that this optical transition occurs in milliseconds, providing real-time, label-free detection of protein-ligand interactions or enzymatic activity during the drug discovery process[1],[4].
References
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects
Source: RSC Publishing
URL:1
Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals
Source: ResearchGate
URL:2
Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications
Source: MDPI
URL:4
Enhancement of electro-optical properties of twisted nematic liquid crystals by doping aromatic hydrocarbon liquids
Source: National Taiwan University / Optical Society of America
URL:3
Technical Support Center: Purification Strategies for Crude [3-(4-Fluorophenyl)phenyl]methanol
Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Downstream processing and isolation of [3-(4-Fluorophenyl)phenyl]methanol following Suzuki-Miyaura cross-coupling. Purification Workflow...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Topic: Downstream processing and isolation of [3-(4-Fluorophenyl)phenyl]methanol following Suzuki-Miyaura cross-coupling.
Purification Workflow Overview
The synthesis of[3-(4-Fluorophenyl)phenyl]methanol typically involves the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromobenzyl alcohol and 4-fluorophenylboronic acid. The resulting crude mixture is a complex matrix of the desired biaryl alcohol, unreacted starting materials, homocoupled byproducts, heavy metal residues, and phosphine oxides.
The logical progression below outlines a chromatography-minimized workflow designed to isolate the target molecule with >99% purity and <10 ppm palladium.
Sequential purification workflow for isolating[3-(4-Fluorophenyl)phenyl]methanol from crude mixtures.
Troubleshooting FAQs
Q1: My crude NMR shows a massive multiplet at 7.4-7.7 ppm and a ³¹P peak at ~29 ppm. How do I remove this without running a massive column?Diagnosis: Triphenylphosphine oxide (TPPO) contamination.
Causality: TPPO is a highly polar byproduct of the Pd(PPh₃)₄ catalyst. Because [3-(4-Fluorophenyl)phenyl]methanol contains a polar hydroxymethyl group, TPPO tightly co-elutes with the product during standard silica gel chromatography[1].
Solution: Utilize Zinc Chloride (ZnCl₂) precipitation. Zn²⁺ acts as a Lewis acid that strongly coordinates with the highly polarized P=O bond of TPPO. In polar solvents like ethanol, this forms an insoluble[ZnCl₂(TPPO)₂] complex that crashes out of solution, allowing you to simply filter it away[2].
Q2: The isolated [3-(4-Fluorophenyl)phenyl]methanol has a persistent dark gray/brown tint. How do I reduce Palladium levels to <10 ppm for downstream biological assays?Diagnosis: Contamination by soluble Pd(II) complexes or colloidal Pd(0) nanoparticles.
Causality: Traditional liquid-liquid extractions do not effectively partition heavy transition metals that are tightly coordinated to organic ligands[3].
Solution: Implement functionalized silica scavengers (e.g., Silica-Thiol). The soft sulfur atoms on the silica matrix act as powerful chelators for the soft Palladium metal (following the Pearson Hard-Soft Acid-Base concept). The Pd is irreversibly bound to the solid support, which is then removed via simple filtration[3].
Q3: I have unreacted 4-fluorophenylboronic acid contaminating my product. Standard aqueous washes aren't working. What is the best approach?Diagnosis: Boronic acid amphiphilicity and boroxine formation.
Causality: Boronic acids can dehydrate to form highly lipophilic boroxines (trimers) that resist extraction into basic aqueous layers.
Solution: Derivatize with diethanolamine. Adding diethanolamine to the crude mixture forms a highly stable, highly polar, water-soluble cyclic diethanolamine boronate ester. This complex is easily washed into the aqueous phase, leaving the desired biaryl alcohol in the organic layer[4].
Q4: How do I separate the homocoupled byproduct (4,4'-difluorobiphenyl) from the desired product?Diagnosis: Oxidative homocoupling during the Suzuki reaction.
Causality: Trace oxygen ingress causes the 4-fluorophenylboronic acid to undergo oxidative homocoupling.
Solution: Exploit the significant polarity difference. The desired [3-(4-Fluorophenyl)phenyl]methanol has a primary alcohol (-OH) capable of hydrogen bonding, whereas 4,4'-difluorobiphenyl is entirely non-polar. A rapid silica plug using a non-polar solvent system (e.g., Hexanes/EtOAc 9:1) will elute the homocoupled impurity at the solvent front, retaining the desired product for later elution[5].
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system to ensure scientific integrity and process reliability.
Protocol A: ZnCl₂-Mediated TPPO Precipitation
Concentration: Concentrate the crude Suzuki reaction mixture under reduced pressure to a viscous oil.
Dissolution: Dissolve the crude residue in a minimal volume of warm Ethanol.
Complexation: Add a 1.8 M solution of anhydrous ZnCl₂ in warm Ethanol to the crude mixture at room temperature (aim for a 2:1 molar ratio of ZnCl₂ to estimated TPPO)[2].
Precipitation: Stir vigorously for 30 minutes. A dense white precipitate ([ZnCl₂(TPPO)₂]) will form.
Isolation: Filter the suspension through a pad of Celite and wash the filter cake with cold Ethanol.
Validation Check: Analyze an aliquot of the filtrate via ³¹P NMR; the characteristic TPPO peak at ~29 ppm must be completely absent.
Protocol B: Palladium Scavenging using Silica-Thiol
Preparation: Dissolve the TPPO-free crude product in Dichloromethane (DCM) or Ethyl Acetate.
Scavenging: Add Silica-Thiol scavenger (typically 4-5 equivalents relative to the initial Pd catalyst loading)[3].
Incubation: Stir the suspension at room temperature for 4 to 12 hours. (Overnight stirring is optimal for reaching <10 ppm Pd).
Filtration: Filter the mixture through a sintered glass funnel.
Recovery: Wash the silica cake with additional solvent to ensure complete product recovery.
Validation Check: Visually inspect the filtrate; it should transition from a dark brown/gray tint to a clear, pale yellow or colorless solution. Confirm final Pd concentration via ICP-MS.
Quantitative Data Presentation
The table below summarizes the efficiency of the targeted purification strategies compared to traditional chromatography.
Purification Method
Target Impurity
Typical Recovery (%)
Final Pd Level (ppm)
Scalability
Silica Gel Chromatography
Homocoupled byproducts
75 - 85%
>500 ppm
Low
ZnCl₂ Precipitation
Triphenylphosphine Oxide
90 - 95%
N/A
High
Diethanolamine Wash
Boronic Acids
85 - 90%
N/A
High
Silica-Thiol Scavenging
Palladium Residues
>95%
<10 ppm
High
References
[2] Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. URL:[Link]
[1] University of Rochester. Removing Triphenylphosphine Oxide. Not Voodoo X: Demystifying Synthetic Organic Chemistry. URL:[Link]
[3] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. URL:[Link]
Technical Support Center: Recrystallization of[3-(4-Fluorophenyl)phenyl]methanol
Welcome to the Technical Support Center for API intermediate purification. This guide provides drug development professionals and synthetic chemists with causality-driven troubleshooting, solvent selection frameworks, an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for API intermediate purification. This guide provides drug development professionals and synthetic chemists with causality-driven troubleshooting, solvent selection frameworks, and validated protocols for the recrystallization of[3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7).
Q: What physicochemical properties dictate the solvent selection for [3-(4-Fluorophenyl)phenyl]methanol?A: The selection of a recrystallization solvent is governed by the solute's molecular architecture and the fundamental "like dissolves like" thermodynamic principle[1]. [3-(4-Fluorophenyl)phenyl]methanol possesses a dual-character structure that strictly dictates its solubility phase equilibria:
Hydrophobic Biphenyl Core & Fluoro-substitution: The aromatic rings drive solubility in non-polar to moderately polar solvents via noncovalent intermolecular forces, specifically
Hydrophilic Hydroxymethyl Group: The terminal alcohol acts as both a hydrogen bond donor and acceptor. The ideal solvent must provide enough thermal energy at its boiling point to disrupt solute-solute hydrogen bonding, enabling dissolution.
Predicted Role for [3-(4-Fluorophenyl)phenyl]methanol
Toluene
Aromatic
110.6
Primary Solvent: Excellent hot solubility via interactions.
Ethyl Acetate
Polar Aprotic
77.1
Primary Solvent: High solubility (often too high even when cold).
Heptane
Aliphatic
98.4
Anti-solvent: Insoluble at all temperatures; used to force nucleation.
Water
Highly Polar
100.0
Anti-solvent: High risk of inducing liquid-liquid phase separation (oiling out).
Q: Why is a binary solvent system often required for biphenyl methanols?A: While single-solvent recrystallization is operationally simpler[1], the unique solubility profile of biphenyl derivatives often results in either excessive solubility at room temperature or insufficient solubility at the boiling point. A binary system (e.g., Toluene/Heptane) allows precise tuning of the saturation temperature, directly maximizing the recovery yield by exploiting the limits of phase equilibria[3].
Section 2: Solvent Screening Workflow
Q: How do I systematically select the optimal single or binary solvent system?A: Follow the decision matrix below. Begin by screening single solvents for a steep solubility curve (high solubility near boiling, negligible solubility near 0°C). If no single solvent suffices, transition to a miscible binary system, pairing a strong primary solvent with a weak anti-solvent.
Caption: Workflow for systematic recrystallization solvent selection and optimization.
Section 3: Standard Operating Procedure (SOP) for Binary Recrystallization
Q: What is the validated protocol for scaling up the recrystallization of this API intermediate?A: The following methodology utilizes a Toluene/Heptane binary system. This protocol operates as a self-validating system: the appearance of turbidity (cloud point) confirms thermodynamic saturation, while the subsequent clearing upon adding a micro-aliquot of primary solvent validates that the system is perfectly poised on the solubility boundary, ensuring maximum yield without premature precipitation.
Step-by-Step Methodology:
Initial Dissolution: Suspend the crude[3-(4-Fluorophenyl)phenyl]methanol in a minimum volume of Toluene at room temperature. Gradually heat the suspension to 105°C under reflux conditions while stirring until complete dissolution occurs.
Decolorization & Hot Filtration: If colored impurities are present, add activated charcoal (1-5% w/w). Maintain heat and perform a hot gravity filtration through fluted filter paper[4].
Causality: Gravity filtration is used over vacuum filtration here because the vacuum would cause rapid solvent evaporation, cooling the solution and triggering premature crystallization in the funnel stem[4].
Anti-Solvent Titration (Self-Validation Step): While maintaining the filtrate near boiling, add hot Heptane dropwise. Continue addition until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 drops of hot Toluene until the solution just turns clear again.
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool slowly and undisturbed to room temperature (approx. 0.5°C/min).
Causality: Slow cooling allows thermodynamic control over crystal growth. Molecules have sufficient time to align optimally within the highly ordered crystal lattice, effectively rejecting structurally dissimilar impurities into the mother liquor[5].
Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30 minutes.
Causality: This depresses the solubility profile to its absolute minimum, forcing the remaining solute out of the mother liquor and maximizing the recovery yield[1].
Isolation & Drying: Collect the crystals via vacuum filtration using a Büchner funnel[4]. Wash the filter cake with a minimal volume of ice-cold Heptane. Dry the crystals in a vacuum oven at 40°C to a constant weight.
Section 4: Troubleshooting Guide & FAQs
Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?A:
Causality: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solution is higher than the melting point of the solute, or when the solvent system is too polar (e.g., using water as an anti-solvent for a highly lipophilic biphenyl core). The solute separates as a supercooled liquid rather than a solid crystal.
Resolution:
Adjust Solvent Ratio: Increase the proportion of the primary solvent (Toluene) to lower the saturation temperature below the compound's melting point.
Seeding Strategy: Introduce a pure, microscopic seed crystal of [3-(4-Fluorophenyl)phenyl]methanol just above the cloud point. This bypasses the high activation energy required for primary nucleation, forcing the system into solid-state crystallization[5].
Q: The isolated crystals have a broad melting point and low purity. What went wrong?A:
Causality: A broad melting point indicates the inclusion of impurities or solvent molecules trapped within the crystal lattice. This is almost always caused by kinetic trapping—crashing the product out of solution too rapidly (e.g., plunging the hot flask directly into an ice bath).
Resolution: Ensure a strictly controlled, slow cooling profile. Do not agitate or disturb the flask during the initial cooling phase from boiling to room temperature.
Q: How do I resolve a poor recovery yield after the final cooling step?A:
Causality: The solvent selectivity factor is suboptimal, meaning the target compound remains highly soluble even at 0°C[3].
Resolution: Evaporate 30-50% of the mother liquor under reduced pressure to concentrate the solution, then repeat the cooling process to harvest a second crop of crystals. For future batches, increase the anti-solvent (Heptane) ratio during the cloud point titration.
References
1.[1] Experiment 2: Recrystallization. Athabasca University. URL:[Link]
2. Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal (DOI.org). URL:[Link]
3.[4] Recrystallization Procedure Steps. Scribd. URL:[Link]
4.[5] Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Institutes of Health (NIH). URL:[Link]
5.[2] Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. National Institutes of Health (NIH). URL:[Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Fluorophenyl Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during flu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorophenyl coupling reactions. As a Senior Application Scientist, this guide is structured to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions related to challenges in fluorophenyl coupling reactions.
Q1: Why are my fluorophenyl coupling reactions consistently showing low yields compared to their non-fluorinated analogs?
A: The high electronegativity of fluorine and the strength of the C-F bond introduce unique challenges. Fluorine substituents can significantly alter the electronic properties of the aryl ring, affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Additionally, the fluoride ions generated during the reaction can interact with the catalyst or other reagents in complex ways, sometimes leading to catalyst inhibition.[3]
Q2: I see a black precipitate in my reaction. What is it, and is it a problem?
A: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[4][5] Its formation is a strong indicator of catalyst deactivation and is a common reason for low or stalled conversions in cross-coupling reactions.[5] This can be caused by factors such as insufficient ligand stabilization, high temperatures, or the presence of oxygen.[5][6]
Q3: How do I choose the right ligand for a challenging fluorophenyl coupling?
A: Ligand selection is critical. For electron-rich fluoroarenes, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote the challenging oxidative addition step.[7][8] For C-F reductive elimination, which can be a difficult step, ligands that can stabilize high-valent palladium species, such as pyridyl-sulfonamide ligands, have shown promise.[9][10][11] A screening of different ligand classes is often the most effective approach.[5]
Q4: Can the fluoride ion generated from C-F activation interfere with my reaction?
A: Yes, fluoride ions can have a dual role. They can promote transmetalation in some coupling reactions like Suzuki-Miyaura.[3] However, excess fluoride can also form unreactive anionic species with the coupling partner (e.g., boronic acids), effectively sequestering it from the catalytic cycle.[3] The concentration ratio of fluoride to the nucleophile can therefore be a critical parameter to control.[3]
Part 2: In-Depth Troubleshooting Guide
This guide is organized by common symptoms observed during fluorophenyl coupling reactions.
Symptom 1: Low or No Conversion to the Desired Product
A low or complete lack of product formation is the most common issue. The following troubleshooting workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low conversion rates.
Many cross-coupling reactions use a Pd(II) pre-catalyst that must be reduced to the active Pd(0) species in situ.[5] This reduction can be inefficient, leading to low concentrations of the active catalyst.[5]
Solution:
Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in situ reduction step.[6]
For Pd(II) pre-catalysts, ensure your reaction conditions (e.g., presence of a reducing agent like a phosphine ligand or an amine) are suitable for efficient reduction.[12]
Potential Cause: Catalyst Deactivation
The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand concentration.[4][5] Oxygen can also oxidize the active Pd(0) to inactive Pd(II).[4]
Solution:
Ligand Choice and Ratio: Use bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and prevent aggregation.[8] Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1 depending on the ligand).[6]
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.[6][13] The freeze-pump-thaw method is highly effective.
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[14]
Potential Cause: Catalyst Poisoning
Impurities in your starting materials or solvents can act as catalyst poisons.[4] Common culprits include sulfur-containing compounds and other halides.
Solution:
Reagent Purification: Purify all starting materials and solvents before use.
Test with High-Purity Reagents: If poisoning is suspected, perform a small-scale control reaction with high-purity reagents to confirm the diagnosis.[4]
Potential Cause: Suboptimal Temperature, Solvent, or Base
The choice of reaction parameters is critical and often interdependent.[13][14]
Solution:
Systematic Screening: If initial attempts fail, a systematic screening of temperature, solvent, and base is recommended.[5] High-throughput experimentation can be valuable here.
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. An optimal temperature balances rate and stability.[14]
Solvent: Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent for Suzuki reactions.[13][14] The choice of solvent can influence the solubility of reagents and the stability of the catalyst.
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[13] Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for sensitive substrates to avoid side reactions.[13]
Parameter
Recommendations for Fluorophenyl Couplings
Rationale
Catalyst Loading
1-5 mol%
Higher loading may be needed for challenging substrates.[5]
Facilitates oxidative addition and stabilizes the catalyst.[7][8]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
Milder bases can prevent side reactions like protodeboronation.[13]
Solvent
Toluene, Dioxane, THF/Water
Solvent choice affects solubility and catalyst stability.[14]
Temperature
80-120 °C
Balance between reaction rate and catalyst/substrate stability.[14]
Table 1: General starting conditions for optimizing fluorophenyl coupling reactions.
Symptom 2: Significant Side Product Formation
The presence of side products can complicate purification and reduce the yield of the desired product.
Potential Cause: Homocoupling
Homocoupling of the boronic acid (in Suzuki reactions) or the amine/aryl halide (in Buchwald-Hartwig reactions) is a common side reaction.[6][7] This is often promoted by the presence of oxygen.[6]
Solution:
Rigorous Degassing: Ensure the reaction mixture is free of oxygen.[6]
Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[6]
Controlled Addition: Slow addition of the boronic acid can sometimes reduce its homocoupling.[13]
This side reaction involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[13] It is often promoted by high temperatures and strong bases.
Solution:
Milder Conditions: Use a lower reaction temperature and a weaker base (e.g., K₃PO₄).[13]
Stable Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.[15][16]
Potential Cause: Hydrodehalogenation
This involves the replacement of the halogen on the aryl halide with a hydrogen atom. It can be a competitive pathway, especially with electron-rich aryl halides.
Solution:
Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus hydrodehalogenation. Bulky, electron-rich ligands often favor the desired coupling.
Avoid Hydride Sources: Some bases or solvents can act as hydride sources. Consider using carbonate or phosphate bases with aprotic solvents.[6]
Symptom 3: Reaction Stalls After Partial Conversion
A reaction that starts but does not go to completion often points to catalyst deactivation over time.
Solution:
Re-evaluate Catalyst Stability: The chosen catalyst system may not be stable enough for the required reaction time and temperature. Consider a more robust ligand or a lower reaction temperature.
Incremental Catalyst Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.
Check for Inhibitor Formation: A product or byproduct of the reaction could be inhibiting the catalyst. Analyzing the reaction mixture at the point of stalling can provide clues.
Part 3: Key Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents (Freeze-Pump-Thaw)
Place the solvent in a Schlenk flask with a stir bar.
Freeze the solvent using a liquid nitrogen bath.
Once completely frozen, apply a high vacuum to the flask for 5-10 minutes.
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
Allow the solvent to thaw completely. You should see bubbling as dissolved gases are released.
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
Backfill the flask with an inert gas (e.g., Argon or Nitrogen).
Protocol 2: General Procedure for a Small-Scale Suzuki-Miyaura Screening Reaction
To a flame-dried vial equipped with a magnetic stir bar, add the fluorophenyl halide (0.1 mmol, 1.0 equiv), the boronic acid or ester (0.12 mmol, 1.2 equiv), and the base (0.2 mmol, 2.0 equiv).
Seal the vial with a septum-containing cap.
Evacuate and backfill the vial with an inert gas three times.
In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.
Add the appropriate volume of the catalyst/ligand stock solution to the reaction vial via syringe.
Add the degassed solvent to the vial to reach the desired concentration (e.g., 0.1 M).
Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature.
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Part 4: Mechanistic Insights
Understanding the catalytic cycle can aid in troubleshooting. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3029-3037. [Link]
Brandt, J. R., & Ritter, T. (2015). Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 137(29), 9474-9480. [Link]
Zhu, D., & Chen, P. (2019). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 11(7), 654-659. [Link]
Guo, Y., & Shreeve, J. M. (2007). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. Organic & Biomolecular Chemistry, 5(17), 2849-2853. [Link]
Guo, Y., & Shreeve, J. M. (2007). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. Organic & Biomolecular Chemistry, 5(17), 2849-2853. [Link]
Brandt, J. R., & Ritter, T. (2015). Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. Harvard DASH. [Link]
Esteban, J., et al. (2024). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. Chemical Science, 15(20), 7545-7552. [Link]
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. [Link]
Zhang, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 27(24), 8961. [Link]
Esteban, J., et al. (2024). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. Chemical Science, 15(20), 7545-7552. [Link]
Denmark, S. E., & Sweis, R. F. (2004). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. Journal of the American Chemical Society, 126(15), 4876-4885. [Link]
Ito, H., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]
Janssen, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5521-5530. [Link]
Zhu, J. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination. The Journal of Organic Chemistry, 87(15), 9896-9907. [Link]
Brandt, J. R., & Ritter, T. (2015). Mechanism of C-F reductive elimination from palladium(IV) fluorides. Journal of the American Chemical Society, 137(29), 9474-9480. [Link]
Penfold, N. J., et al. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education, 102(1), 324-330. [Link]
Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 88. [Link]
Wang, Y., et al. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Organic Letters. [Link]
Lee, E., & Sanford, M. S. (2012). Carbon(sp3)-fluorine bond-forming reductive elimination from palladium(IV) complexes. Angewandte Chemie International Edition, 51(10), 2403-2407. [Link]
Casale, J. F., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Forensic Science International, 303, 109935. [Link]
Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(24), 9714-9718. [Link]
Pitre, D. A., et al. (2019). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis, 9(10), 9223-9228. [Link]
Valente, A. A., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
Zhang, W., & Lu, W. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 13(9), 2187-2195. [Link]
Thomas, A. A., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 3(12), 2961-2972. [Link]
Organic Chemistry Portal. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Chemistry Portal. [Link]
de Souza, A. L. F., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(14), 1844-1857. [Link]
Narang, A. S., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
de la Cruz, M. J., et al. (2021). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
Cole, K. P., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Fischer, A., et al. (2014). Inhibitory effect of water on the oxygen reduction catalyzed by cobalt(II) tetraphenylporphyrin. The Journal of Physical Chemistry B, 118(10), 2739-2746. [Link]
McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(6), 3465-3475. [Link]
McKay, G., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. [Link]
Technical Support Center: Minimizing Side Reactions During [3-(4-Fluorophenyl)phenyl]methanol Reduction
Welcome to the technical support center for the reduction of [3-(4-Fluorophenyl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and str...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the reduction of [3-(4-Fluorophenyl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar diarylmethanols. Here, we will delve into the common challenges and side reactions encountered during the reduction of the benzylic alcohol functionality and provide practical, field-tested solutions to mitigate these issues. Our focus is on understanding the "why" behind the "how," ensuring your experimental design is both robust and efficient.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the reduction of [3-(4-Fluorophenyl)phenyl]methanol, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Incomplete Reaction - Significant Amount of Starting Material Remains
Symptoms: TLC or LC-MS analysis shows a major spot/peak corresponding to the starting [3-(4-Fluorophenyl)phenyl]methanol even after extended reaction times.
Potential Causes & Solutions:
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. While theoretically one equivalent of a hydride donor might be sufficient, in practice, an excess is often required to drive the reaction to completion.
Actionable Advice: Increase the molar equivalents of your reducing agent incrementally (e.g., from 1.5 eq. to 2.5 eq.). Monitor the reaction progress closely by TLC or LC-MS to find the optimal amount.
Poor Reagent Activity: The reducing agent may have degraded due to improper storage or handling.
Actionable Advice: Use a fresh bottle of the reducing agent. For moisture-sensitive reagents like sodium borohydride, ensure it is stored in a desiccator.
Low Reaction Temperature: The activation energy for the reduction may not be met at the current temperature.
Actionable Advice: Gradually increase the reaction temperature. For instance, if the reaction is sluggish at room temperature, try warming it to 40-50 °C. Be mindful that higher temperatures can also promote side reactions.
Issue 2: Formation of a Major, Less Polar Impurity - Suspected Hydrogenolysis Product
Symptoms: A significant new spot appears on the TLC plate with a higher Rf value than the starting material, or a new peak with a shorter retention time in reverse-phase LC. Mass spectrometry confirms the mass of the corresponding hydrocarbon, 3-(4-fluorophenyl)toluene.
Underlying Mechanism: Hydrogenolysis
Hydrogenolysis is the cleavage of a chemical bond by hydrogen. In the case of benzylic alcohols, the C-O bond is susceptible to cleavage, especially in the presence of catalysts like Palladium on carbon (Pd/C).[1][2] The benzylic position is activated towards this reaction due to the stability of the potential benzylic carbocation or radical intermediate.[3]
Solutions to Mitigate Hydrogenolysis:
Catalyst Choice: If using catalytic hydrogenation (e.g., H₂, Pd/C), consider a less active catalyst or catalyst poisons.
Actionable Advice: Replace Pd/C with a less reactive catalyst like Pearlman's catalyst (Pd(OH)₂/C). Alternatively, adding a small amount of a catalyst poison, such as quinoline or sodium carbonate, can sometimes suppress hydrogenolysis.[1]
Reaction Conditions: Acidic conditions can promote hydrogenolysis by facilitating the formation of a benzylic carbocation.[4]
Actionable Advice: If using a method that generates acidic byproducts, consider adding a non-nucleophilic base, like proton sponge or diisopropylethylamine (DIPEA), to neutralize the acid.
Alternative Reducing Agents: Move away from catalytic hydrogenation towards chemical reducing agents that are less prone to causing hydrogenolysis.
Actionable Advice: A combination of sodium borohydride and a Lewis acid (e.g., ZnI₂) or a protic acid (e.g., trifluoroacetic acid) can be effective for the reduction of benzylic alcohols to the corresponding alkanes.[5][6] Another option is using hydriodic acid, which can efficiently reduce benzylic alcohols.[7][8][9][10]
Frequently Asked Questions (FAQs)
Q1: I am observing a dimer of my starting material as a byproduct. What is causing this and how can I prevent it?
A1: The formation of a dibenzyl ether derivative is a common side reaction, particularly under acidic conditions.[11][12] The benzylic alcohol can be protonated, leading to the loss of water and the formation of a stabilized benzylic carbocation. This carbocation can then be attacked by another molecule of the starting alcohol, resulting in the ether dimer.
Prevention Strategies:
Control of Acidity: Avoid strongly acidic conditions. If an acid catalyst is necessary, use the minimum effective amount.
Temperature Management: Higher temperatures can favor elimination and subsequent side reactions. Running the reaction at a lower temperature may suppress dimer formation.
Choice of Reagents: Employing neutral or basic reduction conditions will circumvent this issue. For example, using sodium borohydride in an alcoholic solvent without the addition of acid.[13][14][15]
Q2: My desired product is the partially reduced compound, [3-(4-Fluorophenyl)phenyl]methanol, from a ketone precursor. However, I am getting the fully reduced hydrocarbon. How can I stop the reduction at the alcohol stage?
A2: Over-reduction to the hydrocarbon is a common challenge when reducing benzylic ketones, as the intermediate benzylic alcohol is itself susceptible to further reduction.[16]
Strategies for Selective Reduction to the Alcohol:
Mild Reducing Agents: Use a less powerful reducing agent. Sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones and will not typically reduce the resulting benzylic alcohol under standard conditions (e.g., in methanol or ethanol at room temperature).[17]
Controlled Conditions: When using more potent reducing agents, carefully control the stoichiometry and temperature. Adding the reducing agent slowly at a low temperature can help to stop the reaction at the alcohol stage.
Catalyst Modification: For catalytic hydrogenations, modifying the catalyst can increase selectivity. For example, a Pd/C catalyst treated with ethylenediamine has been shown to favor the formation of benzyl alcohols from aromatic ketones.[18]
Q3: I am using catalytic transfer hydrogenation with formic acid as the hydrogen source and I'm seeing significant byproduct formation. What are the likely side reactions?
A3: Catalytic transfer hydrogenation of benzylic alcohols using formic acid can be very effective, but can also lead to side reactions. One common issue is a disproportionation reaction, where two molecules of the alcohol react to form one molecule of the corresponding ketone and one molecule of the fully reduced alkane.[19] Additionally, formic acid can promote esterification of the starting alcohol.
Troubleshooting Transfer Hydrogenation:
Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the reaction outcome.
Control Acid Concentration: The amount of formic acid can be critical. Using a minimal excess may help to reduce side reactions.
Alternative Hydrogen Donors: Consider using a different hydrogen donor, such as 2-propanol or isopropanol, which can sometimes offer greater selectivity.[20][21][22]
Experimental Protocols
Protocol 1: Selective Reduction of a Diaryl Ketone to [3-(4-Fluorophenyl)phenyl]methanol using Sodium Borohydride
This protocol is designed for the selective reduction of the ketone precursor to the desired benzylic alcohol, minimizing over-reduction.
Materials:
[3-(4-Fluorophenyl)phenyl]methanone
Sodium borohydride (NaBH₄)
Methanol (MeOH)
Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the [3-(4-Fluorophenyl)phenyl]methanone (1.0 eq.) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude [3-(4-Fluorophenyl)phenyl]methanol.
Purify the crude product by flash column chromatography on silica gel if necessary.
Parameter
Recommendation
Rationale
Reducing Agent
Sodium Borohydride
Mild and selective for ketones over benzylic alcohols.[15]
Solvent
Methanol
Protic solvent that facilitates the reaction.
Temperature
0 °C
Controls the reaction rate and minimizes side reactions.
Workup
Quench with NH₄Cl
Neutralizes excess borohydride and hydrolyzes borate esters.
Protocol 2: Reduction of [3-(4-Fluorophenyl)phenyl]methanol to 3-(4-Fluorophenyl)toluene using Hydriodic Acid
This protocol is for the complete reduction of the benzylic alcohol to the corresponding hydrocarbon.
Materials:
[3-(4-Fluorophenyl)phenyl]methanol
Aqueous hydriodic acid (57%)
Red phosphorus
Toluene
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of [3-(4-Fluorophenyl)phenyl]methanol (1.0 eq.) in toluene (15 mL per gram of alcohol) in a round-bottom flask, add red phosphorus (0.6 eq.).
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry. [Link]
Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. ResearchGate. [Link]
Easy and partial hydrogenation of aromatic carbonyls to benzyl alcohols using Pd/C(en)-catalyst. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Reduction of Monobenzylic Alcohols with Sodium Borohydride/Trifluoroacetic Acid. Synthetic Communications. [Link]
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. PMC. [Link]
Reactions at the Benzylic Position. Chemistry Steps. [Link]
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry. [Link]
Etherification of glycerol with benzyl alcohol catalyzed by solid acids. SciSpace. [Link]
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
Study on the reactivity of diarylmethane derivatives in supercritical alcohols media: reduction of diarylmethanols and diaryl ketones to diarylmethanes using supercritical 2-propanol. PubMed. [Link]
Dehydrative C-O Bond Formation using Arylboronic Acid Catalysis. University of Bath. [Link]
COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. Academia.edu. [Link]
A selective reduction of ortho-1,3-dithianylaryl(aryl)methanols to ortho-1,3-dithianylaryl(aryl)methanes using the ZnI₂/Na(CN)BH₃ reducing system. ResearchGate. [Link]
Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews. [Link]
Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent. Green Chemistry. [Link]
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. [Link]
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. [Link]
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water. Organic Chemistry Portal. [Link]
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Swarthmore College. [Link]
Technical Support Center: Storage Stability & Shelf-Life of[3-(4-Fluorophenyl)phenyl]methanol
Welcome to the Technical Support Center for [3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7). As a critical fluorinated biphenyl building block, this compound is frequently utilized in medicinal chemistry and transi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for [3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7). As a critical fluorinated biphenyl building block, this compound is frequently utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling applications [[1]](]">https://www.benchchem.com)[1]. While fluorinated biphenyls generally exhibit enhanced metabolic and thermodynamic stability compared to their non-fluorinated analogs, the benzylic alcohol moiety remains a reactive hotspot.
This guide provides researchers and drug development professionals with field-proven insights into the causality of its degradation, optimal storage protocols, and troubleshooting strategies to ensure self-validating experimental integrity.
Core FAQs: Storage & Shelf-Life
Q: What is the established shelf-life of[3-(4-Fluorophenyl)phenyl]methanol, and what are the optimal storage conditions?A: In its solid state, the compound has a shelf-life of up to 24 months if stored correctly. The optimal conditions are 2-8 °C (refrigerated) , kept in a tightly sealed amber glass vial to protect it from UV/visible light, and backfilled with an inert gas (Argon or Nitrogen). For working stock solutions, storage at -20 °C in anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile) is mandatory to prevent solvolysis.
Q: What are the primary mechanistic pathways of degradation during improper storage?A: The compound is primarily susceptible to two degradation pathways:
Aerobic Oxidation: The benzylic alcohol is prone to oxidation, forming 3-(4-fluorophenyl)benzaldehyde [2]. This is accelerated by transition metal impurities, light exposure, and elevated temperatures [[3]](]">https://www.gdut.edu.cn)[3].
Acid-Catalyzed Etherification/Dimerization: In the presence of protic solvents (like methanol or ethanol) and trace acid, the benzylic hydroxyl group can protonate and leave as water, forming a stabilized biphenyl-methyl carbocation. This intermediate rapidly reacts with the solvent to form an alkyl ether, or with another molecule of the starting material to form a bis-benzylic ether dimer.
Troubleshooting Guide: Common Experimental Issues
Issue 1: I am observing a new, highly UV-active peak with a longer retention time during HPLC analysis of my older stock solutions.
Causality: This is the classic signature of autoxidation. The benzylic alcohol has oxidized to 3-(4-fluorophenyl)benzaldehyde. Aldehydes possess extended conjugation compared to their corresponding alcohols, leading to higher molar absorptivity (stronger UV signal) and increased lipophilicity (longer retention time on a C18 reverse-phase column).
Resolution: Discard the oxidized stock. To prevent recurrence, prepare fresh solutions using rigorously degassed solvents. Store the working aliquots in sealed ampoules or under an argon blanket, and avoid repeated freeze-thaw cycles which introduce atmospheric oxygen.
Issue 2: My methanolic stock solution developed an insoluble white precipitate after a month of storage at room temperature.
Causality: Methanol, especially if it absorbs atmospheric moisture and CO₂, can become slightly acidic. This trace acidity catalyzes the conversion of the benzylic alcohol into a benzylic methyl ether, or promotes self-condensation into a highly insoluble bis([3-(4-fluorophenyl)phenyl]methyl) ether.
Resolution: Never store benzylic alcohols in protic solvents for extended periods. Switch your stock solution solvent to anhydrous DMSO or Acetonitrile. If methanol must be used for an assay, prepare the solution immediately prior to use.
Issue 3: Inconsistent assay results when using the compound in Suzuki-Miyaura coupling downstream.
Causality: Trace amounts of the oxidized aldehyde byproduct can act as a ligand or poison to palladium catalysts, altering the oxidative addition kinetics of your coupling reaction.
Resolution: Verify the purity of your [3-(4-Fluorophenyl)phenyl]methanol via quantitative NMR (qNMR) or HPLC before use. If purity is below 98%, repurify the solid via flash column chromatography (Hexanes/Ethyl Acetate) or recrystallization.
Data Presentation: Forced Degradation Profiling
To establish a self-validating stability profile, forced degradation studies are critical [4]. Below is a summary of the expected quantitative degradation of[3-(4-Fluorophenyl)phenyl]methanol under various stress conditions.
Objective: To empirically validate the shelf-life and purity of the compound through a self-validating analytical system.
Step 1: Preparation of Stock Solution
Dissolve 10.0 mg of [3-(4-Fluorophenyl)phenyl]methanol in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL baseline solution.
Step 2: Execution of Stress Conditions
Oxidative Stress Aliquot: Transfer 1.0 mL of the stock to a 2 mL amber vial. Add 100 µL of 30% H₂O₂. Seal and incubate at room temperature for 24 hours.
Acidic Stress Aliquot: Transfer 1.0 mL of the stock to a 2 mL glass vial. Add 100 µL of 1.0 M HCl. Seal and incubate at 60 °C for 24 hours.
Step 3: Neutralization & Dilution
After incubation, neutralize the acidic sample with 100 µL of 1.0 M NaOH. Dilute all stressed samples (and a fresh unstressed control) 1:10 with the mobile phase (e.g., 50:50 Water:Acetonitrile).
Step 4: HPLC Method Setup
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase: Gradient elution from 10% Acetonitrile (aq) to 90% Acetonitrile (aq) over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Step 5: Analysis & Quantification
Inject 10 µL of the control (unstressed) and stressed samples. Identify the parent peak (approx. RT 8-10 min). Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples against the control. The emergence of a peak at RT 11-13 min strongly indicates aldehyde formation.
Degradation Pathways & Storage Solutions
Mechanistic degradation pathways of[3-(4-Fluorophenyl)phenyl]methanol and preventive storage.
References
ACS Omega. Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology. Source: ACS Publications. URL: [Link][2]
Guangdong University of Technology. Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Source: GDUT. URL:[Link][3]
Technical Support Center: Handling Moisture Sensitivity in [3-(4-Fluorophenyl)phenyl]methanol Derivatization
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the rigorous demands of moisture-sensitive organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the rigorous demands of moisture-sensitive organic synthesis.
When derivatizing biaryl alcohols such as [3-(4-Fluorophenyl)phenyl]methanol [1]—typically to form sulfonates (mesylates, triflates) or halides for subsequent cross-coupling or nucleophilic substitution—trace moisture is the primary vector for reaction failure. This guide synthesizes field-proven Schlenk techniques with mechanistic causality to help you troubleshoot, optimize, and validate your derivatization workflows.
Part 1: Diagnostic & Mechanistic Troubleshooting (FAQs)
Q1: Why does my derivatization of [3-(4-Fluorophenyl)phenyl]methanol constantly yield low product recovery and high acidity?
The Causality:
Derivatization reagents like methanesulfonyl chloride (MsCl), trifluoromethanesulfonic anhydride (Tf
O), or silyl chlorides are highly electrophilic. These reagents exhibit extreme moisture sensitivity and will preferentially react with trace water over the sterically hindered biaryl alcohol[2].
Mechanistically, water acts as a highly mobile competing nucleophile, rapidly hydrolyzing the sulfonyl halide to yield strong acids (e.g., methanesulfonic acid and HCl)[2]. This hydrolysis initiates a destructive cascade:
Reagent Depletion: The electrophile is consumed, stalling the conversion of the alcohol.
Acid-Catalyzed Dimerization: The generated strong acids protonate the benzylic hydroxyl group of [3-(4-Fluorophenyl)phenyl]methanol. Because the resulting benzylic carbocation is highly resonance-stabilized by the extended biphenyl system, water is rapidly eliminated as a leaving group. Unreacted alcohol molecules then attack this carbocation, leading to the formation of symmetric ether byproducts (dimerization).
Mechanistic pathway of moisture-induced reagent hydrolysis and byproduct formation.
Q2: How do I rigorously dry the biaryl alcohol substrate before the reaction?
The Causality:
Solid biaryl alcohols like[3-(4-Fluorophenyl)phenyl]methanol strongly hydrogen-bond with atmospheric moisture, incorporating water into their crystal lattice. Standard vacuum desiccation at room temperature is insufficient to break these hydrogen bonds. You must utilize azeotropic distillation followed by high-vacuum Schlenk line drying[3].
Solvent Addition: Dissolve the [3-(4-Fluorophenyl)phenyl]methanol in anhydrous toluene (approx. 5 mL per gram of substrate) in a round-bottom Schlenk flask.
Azeotropic Evaporation: Evaporate the toluene under reduced pressure using a rotary evaporator. Water is co-evaporated as a toluene-water azeotrope. Validation Check: The resulting solid should appear as a highly crystalline, free-flowing powder, not a sticky residue.
Schlenk Line Attachment: Attach the flask to a Schlenk line manifold.
Thermal Vacuum Desiccation: Apply high vacuum (< 0.1 mbar) while gently heating the flask in an oil bath at 45°C for 2 hours. Validation Check: Monitor the vacuum gauge; a steady baseline pressure indicates the complete outgassing of residual moisture and solvent.
Inert Backfill: Backfill the flask with high-purity, dry Nitrogen or Argon[3].
Q3: My derivatization reagent degraded during addition. How do I transfer it without introducing moisture?
The Causality:
Opening a bottle of Tf
O or MsCl to ambient air instantly introduces atmospheric moisture, which degrades the reagent before it even enters the reaction flask. To maintain scientific integrity, the reagent must be transferred using positive-pressure inert gas techniques[4].
Self-Validating Protocol: Air-Free Syringe Transfer
Syringe Preparation: Dry a glass syringe and stainless-steel needle in an oven at 150°C overnight. Transfer them to a desiccator to cool.
Purging the Syringe: Pierce the septum of a nitrogen-flushed empty vial. Draw and expel nitrogen 3 times to purge the syringe barrel of ambient air[4].
Reagent Extraction: Insert the needle into the septum of the reagent bottle (which must be under a positive pressure of nitrogen). Slowly draw the required volume of the derivatization reagent.
Transfer: Withdraw the needle, insert it into the septum of the reaction Schlenk flask (also under positive nitrogen pressure), and add the reagent dropwise at 0°C. Validation Check: The absence of white fuming (HCl gas generation) upon addition confirms that both the reagent and the reaction mixture are completely anhydrous.
Part 2: Quantitative Impact of Moisture Contamination
To understand the critical necessity of these protocols, review the empirical impact of trace water on the derivatization of[3-(4-Fluorophenyl)phenyl]methanol using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) at 0°C.
Water Content in Solvent (ppm)
Reagent Hydrolysis (%)
Target Sulfonate Yield (%)
Ether Dimer Byproduct (%)
< 10 (Strictly Anhydrous)
< 1%
> 95%
< 1%
50 (Standard Dry)
15%
80%
4%
200 (Poorly Stored)
45%
40%
12%
> 500 (Ambient Exposure)
> 85%
< 5%
> 40%
Table 1: Inverse correlation between system moisture levels and target derivatization yield. Note the sharp increase in ether dimerization as water content exceeds 200 ppm due to acid-catalyzed side reactions.
Part 3: Standardized Moisture-Free Workflow
Adhere to the following workflow to ensure a self-validating, moisture-free environment for your derivatization reactions.
Step-by-step Schlenk line workflow for moisture-free derivatization.
References
The Schlenk Line Survival Guide. An Illustrated Guide to Schlenk Line Techniques. Available at:[Link]
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at:[Link]
Google Patents (US5252759A).Process for producing optically active epoxy alcohol derivatives. (Details on moisture sensitivity of organic sulfonyl halides).
Improving enantioselectivity in asymmetric derivatives of the compound
Welcome to the Process Chemistry Technical Support Center As a Senior Application Scientist, my objective is to help you systematically diagnose and resolve enantiomeric excess (ee) erosion in the asymmetric synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center
As a Senior Application Scientist, my objective is to help you systematically diagnose and resolve enantiomeric excess (ee) erosion in the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs). Achieving high enantioselectivity is not a matter of trial and error; it requires a rigorous understanding of the thermodynamic and kinetic parameters governing your catalytic cycle.
This guide provides mechanistic insights, actionable FAQs, self-validating standard operating procedures (SOPs), and data-driven troubleshooting tools to ensure your asymmetric transformations are robust and scalable.
Part 1: Troubleshooting FAQs – Diagnosing Enantiomeric Erosion
Q1: My asymmetric reaction shows excellent conversion but poor enantiomeric excess (<50% ee). What is the most likely root cause?A1: Poor enantioselection at high conversion typically points to either a competing racemic background reaction or an unoptimized chiral pocket[1].
The Causality: If the uncatalyzed reaction (or a reaction catalyzed by achiral trace metal impurities) proceeds at a rate comparable to your asymmetric catalytic cycle, the final product will be a mixture of racemic and enantioenriched material.
The Fix: Run a control reaction without the chiral ligand. If the product forms, you must suppress the background pathway by lowering the temperature or switching to a less polar solvent[1]. Additionally, verify the enantiopurity of your chiral ligand; any contamination with the opposite enantiomer will directly and linearly erode the final ee[2].
Q2: How does temperature affect enantioselectivity? Should I always cool the reaction down to improve ee?A2: Temperature dictates the product distribution based on the difference in free energy of activation (
) between the diastereomeric transition states leading to the (R) and (S) enantiomers.
The Causality: In most systems, enthalpy dominates. Lowering the temperature increases ee because the reaction becomes more sensitive to the small energy differences between the competing transition states[1].
The Exception: Do not blindly cool the reaction. In certain systems, such as specific Lewis acid-catalyzed reactions in aqueous media, entropy (
) is the dominant factor. In these rare, entropy-controlled systems, raising the temperature can actually increase or even reverse enantioselectivity[3].
Q3: Can the choice of solvent really cause a dramatic shift in enantioselectivity?A3: Absolutely. Solvents do not merely dissolve substrates; they actively participate in the transition state.
The Causality: The dielectric constant and coordinating ability of a solvent alter the geometry of the catalyst-substrate complex. Coordinating solvents (like THF or acetonitrile) can compete with the substrate for open coordination sites on a transition metal, forcing the substrate into a less stereocontrolled binding mode[4]. Conversely, non-coordinating solvents (like toluene or dichloromethane) often preserve the rigid, highly ordered transition state required for high enantioselection[4].
Q4: My in-process HPLC showed 95% ee, but after workup and isolation, the ee dropped to 80%. What happened?A4: This is a classic case of post-reaction racemization, often occurring during kinetic resolution or aqueous workup.
The Causality: If your compound possesses an acidic
-proton (e.g., a chiral ketone, ester, or aldehyde), exposure to basic or highly acidic aqueous workup conditions causes reversible enolization. When the enol tautomerizes back to the keto form, the stereocenter is destroyed.
The Fix: Quench the reaction with a buffered solution (e.g., pH 7 phosphate buffer) and avoid prolonged exposure to harsh pH extremes during liquid-liquid extraction.
Part 2: Quantitative Troubleshooting Data
To rationalize the optimization process, refer to the following quantitative matrices. These tables illustrate the typical magnitude of temperature and solvent effects on the free energy of activation (
).
Table 1: Effect of Temperature on Enantioselectivity (Enthalpic Control)
Note: Data represents a standard asymmetric hydrogenation profile.
Temperature (°C)
Conversion (%)
Enantiomeric Excess (% ee)
(kcal/mol)
60
>99
45
0.53
25
98
72
1.08
0
85
88
1.49
-20
40
96
1.95
Table 2: Impact of Solvent Properties on Enantioselectivity
Solvent
Dielectric Constant ()
Coordinating Ability
Observed ee (%)
Mechanistic Impact
Toluene
2.4
Very Low
94
Maintains rigid transition state geometry.
DCM
8.9
Low
89
Slight dipole interaction, minor ee erosion.
THF
7.5
High
42
Competes for metal coordination sites.
MeOH
32.7
Very High
15
Disrupts catalyst-substrate hydrogen bonding.
Part 3: Standard Operating Procedure (SOP) – Self-Validating Catalyst Screening
To systematically improve ee, you must utilize a self-validating screening protocol. This ensures that any observed lack of enantioselectivity is due to the catalyst-substrate mismatch, not experimental error[5].
Protocol: High-Throughput Ligand Screening for Asymmetric Hydrogenation
System Validation (The Control): In well A1 of your 96-well high-throughput screening (HTS) plate, load a known benchmark substrate (e.g., methyl
-acetamidoacrylate) with a standard catalyst (e.g., ). Causality: If well A1 fails to achieve >95% ee, your glovebox atmosphere, solvent anhydrousness, or hydrogen gas purity is compromised. Do not proceed until A1 passes.
Preparation of the Master Mix: In an argon-filled glovebox, prepare a master stock solution of the transition metal precursor (e.g.,
) and your target substrate in an anhydrous, degassed, non-coordinating solvent (e.g., Toluene).
Ligand Library Dispensation: Transfer aliquots of the master mix into the remaining wells, each pre-loaded with a diverse library of chiral ligands (e.g., phosphoramidites, BINAP, DuPhos). Critical Step: Ensure a Ligand-to-Metal ratio of 1.1:1 to 2:1. Causality: Excess ligand ensures no unligated, achiral metal centers remain to catalyze the racemic background reaction.
Activation and Reaction: Add the necessary activating additives (e.g.,
for halide abstraction). Seal the plate in a pressure reactor, purge with gas three times, and pressurize to the target psi.
Quench and Analysis: Vent the reactor slowly. Quench with a standardized volume of pH 7 buffer to prevent post-reaction racemization. Analyze the organic layer directly via Chiral SFC (Supercritical Fluid Chromatography) to determine both conversion and ee.
Computational Refinement: For the top-performing hits, utilize 3D-QSPR (Quantitative Structure-Property Relationship) modeling to predict further ligand modifications that could stabilize the major transition state pathway[6].
Part 4: Troubleshooting Workflow Visualization
The following logic tree should be used by your process chemists when an unexpected drop in enantioselectivity occurs.
Caption: Troubleshooting workflow for resolving low enantiomeric excess (ee) in asymmetric catalysis.
References
Title: Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries.
Source: NIH (National Institutes of Health)
URL: [Link]
Title: Asymmetric catalysis: An enabling science.
Source: PNAS (Proceedings of the National Academy of Sciences)
URL: [Link]
Title: Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
Source: EPFL / Catalysis Science & Technology
URL: [Link]
Title: Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis.
Source: ACS (Journal of Organic Chemistry)
URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in 3-Position Biphenyl Substitutions
Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the functionalization of the 3-position (meta-position) in biphenyl sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the functionalization of the 3-position (meta-position) in biphenyl systems. While the 2-position (ortho) is notoriously hindered due to the biaryl twist, the 3-position presents unique steric challenges when adjacent groups restrict catalyst approach, or when forming the biaryl axis de novo with bulky meta-substituents.
Decision matrix for overcoming steric hindrance in 3-position biphenyl substitutions.
FAQ & Troubleshooting Section 1: Direct meta-C-H Functionalization
Q: I am trying to directly functionalize the 3-position of a biphenyl amine using Pd-catalysis, but I am getting predominantly ortho-products or no reaction at all. How do I force meta-selectivity?
Causality & Expert Insight:
The inherent reactivity of biphenyls heavily favors ortho-metalation due to the proximity of the C-H bond to standard directing groups. When attempting to reach the 3-position (meta), the physical distance and the steric hindrance from the twisted biphenyl system prevent standard cyclopalladation. To overcome this, you must abandon standard directing groups and utilize a Transient Directing Group (TDG) or a U-shaped bifunctional template[1]. These templates form a covalently labile imine linkage that acts as a molecular "crane," delivering the Palladium center exactly to the 3-position while physically bypassing the sterically congested ortho-position[2].
Self-Validating Protocol: Pd-Catalyzed meta-C-H Olefination of Biphenyl Amines
Pre-formation Check: Combine the biphenyl amine (0.1 mmol) and the pyrimidine-based transient directing group (0.02 mmol) in hexafluoroisopropanol (HFIP).
Validation Step: Take an NMR aliquot after 15 minutes; you must observe a new imine proton peak (~8.5 ppm), confirming the successful attachment of the TDG crane.
Catalyst Loading: Add Pd(OAc)₂ (10 mol%) and the desired olefin coupling partner (0.2 mmol).
Oxidant Addition: Add Ag₂CO₃ (2.0 equiv) as the terminal oxidant to turn over the Pd(0)/Pd(II) cycle.
Reaction: Heat at 90 °C for 24 hours under a sealed air atmosphere.
Hydrolysis & Recovery: Add 1M HCl to hydrolyze the imine, releasing the 3-substituted biphenyl and regenerating the TDG.
Validation Step: TLC analysis should show the complete disappearance of the imine intermediate and the reappearance of the TDG baseline spot, confirming successful catalytic turnover and cleavage.
FAQ & Troubleshooting Section 2: De Novo Synthesis via Suzuki-Miyaura Coupling
Q: I am synthesizing a biphenyl with bulky groups at the 2- and 3-positions via Suzuki-Miyaura coupling. The reaction stalls at the intermediate stage. What is the mechanistic bottleneck, and which ligand should I use?
Causality & Expert Insight:
In sterically demanding biaryl syntheses, oxidative addition is usually fast if you use electron-rich ligands. However, Reductive Elimination (RE) becomes the primary mechanistic bottleneck. The steric repulsion between the ortho/meta substituents on the coupling partners prevents the two aryl groups from adopting the necessary cis-coplanar geometry on the Palladium center.
To accelerate RE, you need a ligand that exerts secondary interactions or extreme steric bulk to physically "push" the product off the metal. Buchwald-type biaryl phosphines (like XPhos) or highly specialized fluorinated ligands (like HFTPhos) are required. The lower aromatic ring of these ligands interacts with the empty Pd orbital, electronically and sterically forcing reductive elimination, thereby drastically reducing the activation energy (ΔG‡)[3].
Catalytic cycle highlighting the reductive elimination bottleneck in hindered biaryl synthesis.
Quantitative Comparison of Ligands for Hindered Biaryl Synthesis
Ligand
Catalyst Loading (mol%)
Yield (%)
ΔG‡ for RE (kcal/mol)
Best Application
PPh₃
5.0
<10
>25.0
Unhindered standard substrates
SPhos
1.0
75
19.9
Moderate steric hindrance
XPhos
1.0
82
18.7
Bulky ortho/meta groups
HFTPhos
0.025
95
14.8
Tetra-ortho/meta hindered biaryls
Data derived from computational and experimental studies on secondary ligand interactions[3].
Self-Validating Protocol: Suzuki Coupling for Hindered Biaryls
Preparation: In a glovebox, charge a vial with Pd₂(dba)₃ (0.5 mol%), HFTPhos or XPhos (1.2 mol%), and the aryl bromide (1.0 mmol).
Validation Step: Stir in 1 mL of toluene for 5 minutes. A distinct color change from dark purple (Pd₂(dba)₃) to pale yellow indicates the successful formation of the active L-Pd(0) species.
Boronic Acid: Add the sterically hindered 3-substituted arylboronic acid (1.5 mmol) and anhydrous K₃PO₄ (2.0 mmol).
Solvent: Add degassed Toluene/H₂O (10:1, 0.2 M). The trace water is critical for activating the boronic acid via a boronate intermediate.
Heating: Stir at 100 °C for 12 hours.
Workup: Filter through a short pad of silica to remove Pd black and salts, then concentrate for purification.
Q: Does steric hindrance govern the competition between substitution and elimination pathways when functionalizing the alkyl side chains of 3-substituted biphenyls?
Causality & Expert Insight:
Yes. When functionalizing side chains on a sterically hindered biphenyl, the bulkiness of the central electrophilic carbon atom increases the activation barriers for both substitution and elimination. However, the difference in reaction barriers becomes progressively larger as the electrophile is more sterically hindered, often making bimolecular nucleophilic substitution (S_N2) pathways highly unfavorable compared to elimination (E2)[4]. To succeed, you must tailor your nucleophile's steric profile to be as small as possible to avoid unwanted Hofmann-type eliminations.
References
Title: Remote site-selective C–H activation directed by a catalytic bifunctional template - PMC
Source: nih.gov
URL:1
Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring
Source: acs.org
URL:3
1H NMR spectral interpretation of [3-(4-Fluorophenyl)phenyl]methanol
This guide provides an in-depth technical analysis of the 1H NMR spectral interpretation of [3-(4-Fluorophenyl)phenyl]methanol . It is designed for researchers requiring rigorous structural validation and differentiates...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectral interpretation of [3-(4-Fluorophenyl)phenyl]methanol . It is designed for researchers requiring rigorous structural validation and differentiates this scaffold from its common regioisomers.
The molecule consists of a meta-substituted biphenyl core with a hydroxymethyl handle. The critical analytical challenge is distinguishing the meta-substitution pattern on the central ring (Ring A) from the para-isomer, while simultaneously confirming the para-fluoro substitution on the distal ring (Ring B).
Core Structural Features:
Ring A (Central): 1,3-disubstituted benzene ring.[1]
Ring B (Distal): 4-fluorophenyl group.[1][2][3][4]
Handle: Benzylic alcohol (-CH₂OH).
Experimental Protocol: Solvent & Acquisition
To resolve the aromatic overlap typical of biphenyls, standard CDCl₃ is often insufficient.
Why? It minimizes signal overlap in the aromatic region (6.5–8.0 ppm) and slows proton exchange, allowing observation of the hydroxyl (-OH) coupling, which serves as a secondary confirmation of the alcohol oxidation state.
Field Strength: Minimum 400 MHz is required to resolve the
and coupling constants.
Part 2: Spectral Interpretation & Alternatives Comparison
Detailed Assignment Strategy
The spectrum is divided into three distinct zones.[5]
Zone A: The Aliphatic Handle (4.0 – 5.5 ppm)
Signal: Methylene (-CH₂-) and Hydroxyl (-OH).
Pattern (in DMSO-d₆):
-OH: Triplet at
ppm ( Hz).
-CH₂-: Doublet at
ppm ( Hz).
Note: In CDCl₃, these often appear as a broad singlet (OH) and a sharp singlet (CH₂).
Zone B: The Central Ring A (Meta-Pattern)
This is the "Fingerprint" region for the scaffold.
H2 (The "Islet" Proton): Located between the hydroxymethyl and aryl groups. It appears as a narrow triplet or singlet (due to small
meta-coupling) at the most deshielded position ( ppm).
H4/H6: Two doublets (or multiplets) flanking the H5 triplet.
H5: A distinct triplet (
ppm), characteristic of the meta-substitution.
Zone C: The Fluorinated Ring B (Para-Pattern)
Dominated by Heteronuclear Spin-Spin Coupling (
).
H3'/H5' (Ortho to Fluorine): These protons are shielded by the fluorine lone pairs (
ppm). They appear as a triplet (pseudo-triplet) due to the overlap of (ortho) and (fluorine) coupling.
Coupling Constant:
Hz.
H2'/H6' (Meta to Fluorine): Deshielded doublets (
ppm), showing smaller coupling ( Hz).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common structural isomers/analogs.
Key Takeaway: If you see a symmetric pair of doublets for the central ring (Ring A), you have synthesized the Para-isomer (Alt 1) , not the target.
Part 3: Visualization of Logic & Splitting
Structural Elucidation Workflow
Caption: Logical decision tree for validating the meta-biphenyl core and fluorine substitution.
Fluorine-Proton Coupling Tree (Ring B)
The protons ortho to the fluorine atom (H3'/H5') exhibit a distinctive splitting pattern due to the large
coupling.
Caption: Splitting tree demonstrating how H-H and H-F couplings combine to form the characteristic pseudo-triplet.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3] (Standard reference for substituent effects and coupling constants).
Reich, H. J. (2024). Biphenyl Chemical Shifts and Coupling. University of Wisconsin-Madison NMR Database.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of Fluorinated Biphenyl Carbons
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic molecules has become a cornerstone of ration...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic molecules has become a cornerstone of rational design. Fluorinated biphenyls, in particular, represent a privileged scaffold, offering unique conformational and electronic properties that can enhance metabolic stability, binding affinity, and bioavailability. The precise characterization of these molecules is paramount, and among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for elucidating their detailed atomic and electronic structure.
This guide provides an in-depth comparison of the 13C NMR chemical shifts of fluorinated biphenyl carbons. Moving beyond a simple catalog of data, we will explore the underlying principles governing these shifts, offer practical guidance for spectral acquisition, and present a comparative analysis of experimental data for key fluorinated biphenyl isomers.
The Influence of Fluorine on 13C NMR Chemical Shifts: A Tale of Two Effects
The substitution of a hydrogen atom with fluorine on a biphenyl ring introduces significant electronic perturbations that are directly reflected in the 13C NMR spectrum. These changes are primarily governed by a combination of two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.
Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it strongly withdraws electron density through the sigma bond network. This deshielding effect typically causes a downfield shift (higher ppm) for the carbon atom directly attached to the fluorine (the ipso-carbon) and, to a lesser extent, for adjacent carbons.
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi-system. This donation of electron density, a shielding effect, primarily influences the ortho and para positions relative to the fluorine substituent, causing an upfield shift (lower ppm) at these carbons.
The interplay of these two effects, along with steric considerations, dictates the final observed chemical shift for each carbon in the fluorinated biphenyl molecule.
Comparative Analysis of 13C NMR Chemical Shifts
The following tables summarize the experimental 13C NMR chemical shift data for a selection of fluorinated biphenyls. It is important to note that the interpretation of 13C NMR spectra of fluorinated compounds can be complicated by the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets. For simplicity, the chemical shifts presented here are typically from proton-decoupled spectra, but the influence of C-F coupling is a critical aspect of spectral analysis.[1]
Monofluorinated Biphenyls
Carbon Position
Biphenyl (Unsubstituted)
2-Fluorobiphenyl
3-Fluorobiphenyl
4-Fluorobiphenyl
C-1
141.2
Data not available
Data not available
137.5
C-2
128.7
Data not available
Data not available
128.8
C-3
127.2
Data not available
Data not available
115.5
C-4
127.1
Data not available
Data not available
162.4
C-1'
141.2
Data not available
Data not available
140.1
C-2'/C-6'
128.7
Data not available
Data not available
127.0
C-3'/C-5'
127.2
Data not available
Data not available
128.7
C-4'
127.1
Data not available
Data not available
127.3
Difluorinated Biphenyls
Carbon Position
2,2'-Difluorobiphenyl
3,3'-Difluorobiphenyl
4,4'-Difluorobiphenyl
C-1/C-1'
127.9
Data not available
136.5
C-2/C-2'
160.7
Data not available
128.5
C-3/C-3'
115.9
Data not available
115.4
C-4/C-4'
129.8
Data not available
162.1
C-5/C-5'
124.3
Data not available
115.4
C-6/C-6'
131.3
Data not available
128.5
Perfluorinated Biphenyl
Carbon Position
Decafluorobiphenyl
C-1/C-1'
Data not available
C-2/C-2'/C-6/C-6'
Data not available
C-3/C-3'/C-5/C-5'
Data not available
C-4/C-4'
Data not available
Note: While the 13C NMR spectrum of decafluorobiphenyl has been reported, detailed and assigned chemical shift data were not found in the initial searches.
Interpreting the Trends: A Deeper Dive
From the available data, several key trends emerge:
The ipso-Carbon: The carbon directly bonded to fluorine (C-F) experiences a significant downfield shift due to the strong inductive effect of fluorine. For example, in 4-fluorobiphenyl, C-4 is at 162.4 ppm, a substantial shift from the 127.1 ppm of the corresponding carbon in biphenyl.
The ortho-Carbons: The carbons ortho to the fluorine substituent generally show an upfield shift. In 4-fluorobiphenyl, C-3 and C-5 are at 115.5 ppm, shielded relative to the 127.2 ppm in biphenyl. This is a clear manifestation of the resonance effect.
The para-Carbon: In cases like 2-fluorobiphenyl (data not fully assigned), the para-carbon would also be expected to show an upfield shift due to the resonance effect.
Long-Range Effects: The electronic influence of fluorine can extend to the second, non-fluorinated ring, although the effects are generally smaller. For instance, in 4-fluorobiphenyl, the chemical shifts of the carbons in the non-fluorinated ring are only slightly perturbed compared to biphenyl itself.[2]
The Challenge of C-F Coupling
A significant challenge in the analysis of 13C NMR spectra of fluorinated compounds is the presence of through-bond scalar coupling between 13C and 19F nuclei (J-coupling).[1] The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, leading to splitting of carbon signals into multiplets. The magnitude of these coupling constants (nJCF) depends on the number of bonds separating the carbon and fluorine atoms:
One-bond coupling (¹JCF): This is typically very large, ranging from 160 to 350 Hz.
Two-bond coupling (²JCF): Generally in the range of 10-40 Hz.
Three-bond coupling (³JCF): Usually smaller, around 5-15 Hz.
Longer-range couplings (⁴JCF, ⁵JCF, etc.): Often less than 5 Hz but can be observable.
These couplings can lead to complex and overlapping multiplets, making spectral assignment difficult.
Experimental Protocol for High-Resolution 13C NMR of Fluorinated Biphenyls
Acquiring high-quality 13C NMR spectra of fluorinated biphenyls requires careful consideration of experimental parameters to overcome challenges such as low signal-to-noise and complex C-F coupling patterns.
Standard Proton-Decoupled 13C NMR
This is the most common experiment and provides chemical shift information, but C-F couplings will be present.
Sample Preparation:
Dissolve 10-50 mg of the fluorinated biphenyl in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
Use a high-quality NMR tube to ensure good magnetic field homogeneity.
Instrument Setup:
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution. A good shim is crucial for resolving small coupling constants.
Tune the 13C and 1H probe channels.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Spectral Width (SW): A typical range for carbons is 0 to 220 ppm.
Acquisition Time (AQ): 1-2 seconds to ensure good digital resolution.
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of quaternary carbons.
Number of Scans (NS): This will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. Fluorinated carbons can sometimes have their signals split into multiple lines, reducing the height of each line and necessitating more scans.[1]
Proton and Fluorine Double Decoupling (¹³C{¹H, ¹⁹F})
To simplify the spectrum by removing all C-H and C-F couplings, a double decoupling experiment is highly recommended. This requires a spectrometer with a triple-resonance probe.[4][5]
Instrument Setup:
Follow the standard setup procedure, but also tune the 19F channel of the probe.
Acquisition Parameters:
Pulse Program: A specific pulse program for 1H and 19F double decoupling (e.g., zgig30 with appropriate decoupling settings on Bruker instruments).
Decoupling: Apply broadband decoupling to both the 1H and 19F channels during acquisition. The 19F decoupling frequency and bandwidth must be set to cover the range of 19F chemical shifts in the molecule.
This experiment will result in a spectrum with a single peak for each unique carbon atom, greatly simplifying analysis and assignment.
Visualizing the Influence of Fluorine Substitution
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Conceptual diagram of the electronic effects of fluorine on the 13C NMR chemical shifts of a biphenyl ring.
Figure 2: A generalized workflow for acquiring and analyzing 13C NMR spectra of fluorinated biphenyls.
Conclusion
The 13C NMR spectroscopy of fluorinated biphenyls offers a rich source of information for structural elucidation and understanding the electronic properties of these important molecules. While the interpretation of the spectra can be challenging due to the interplay of inductive and resonance effects, as well as the presence of C-F coupling, a systematic approach to data acquisition and analysis can yield invaluable insights. The use of advanced techniques such as 1H and 19F double decoupling is highly recommended for unambiguous spectral assignment. As the field of fluorine chemistry continues to expand, a thorough understanding of the 13C NMR characteristics of fluorinated scaffolds will remain an essential skill for researchers in drug discovery and materials science.
References
Schaefer, T., Peeling, J., & Penner, G. H. (1986). The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene. Differential isotope shifts. Canadian Journal of Chemistry, 64(11), 2162-2172. [Link]
PubChem. (n.d.). 4-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
Schaefer, T., Peeling, J., & Penner, G. H. (1986). The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene. Differential isotope shifts. Canadian Journal of Chemistry, 64(11), 2162-2172. [Link]
Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
PubChem. (n.d.). 2,2'-Difluorobiphenyl. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
PubChem. (n.d.). 2,2'-Difluoro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. [Link]
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. [Link]
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
HPLC Method Development for [3-(4-Fluorophenyl)phenyl]methanol Purity: A Comparative Guide
Introduction [3-(4-Fluorophenyl)phenyl]methanol is a structurally rigid fluorinated biphenyl derivative. In pharmaceutical and materials chemistry, it is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
[3-(4-Fluorophenyl)phenyl]methanol is a structurally rigid fluorinated biphenyl derivative. In pharmaceutical and materials chemistry, it is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-fluorophenylboronic acid and a 3-halobenzyl alcohol (1[1]).
Accurately determining the purity of this intermediate requires resolving the target analyte from a highly complex matrix of structurally similar impurities. These critical impurities include unreacted starting materials, homocoupling byproducts (e.g., 4,4'-difluorobiphenyl), des-fluoro analogs ([1,1'-biphenyl]-3-ylmethanol), and closely related positional isomers generated from starting material impurities (2[2]).
Mechanistic Rationale: Why C18 Fails and PFP Excels
Standard C18 (octadecylsilane) columns rely predominantly on dispersive (hydrophobic) interactions. Because the van der Waals radius of a fluorine atom (1.47 Å) is relatively small, the substitution of a single fluorine atom on a biphenyl ring does not drastically alter the molecule's overall hydrophobicity compared to its des-fluoro counterpart. Consequently, C18 phases often fail to provide adequate selectivity (
) to resolve [3-(4-Fluorophenyl)phenyl]methanol from its des-fluoro or positional isomers (3[3]).
To achieve baseline resolution, method developers must exploit the unique electronic properties of the fluorinated aromatic ring. Fluorinated stationary phases, specifically Pentafluorophenyl (PFP) columns, offer a multimodal retention mechanism that is highly orthogonal to C18:
Interactions: The highly electronegative fluorine atoms on the PFP phase withdraw electron density, making the stationary phase a strong Lewis acid. This allows it to interact strongly with the electron-rich biphenyl system of the analyte (4[4]).
Dipole-Dipole Interactions: The highly polar C-F bonds on both the analyte and the PFP phase facilitate strong dipole interactions, enabling the separation of positional isomers that differ only in the spatial arrangement of their dipole moments (5[5]).
Shape Selectivity: The rigid, planar nature of the PFP ring provides enhanced shape selectivity for rigid aromatic molecules compared to the flexible alkyl chains of a C18 column (6[6]).
Crucial Causality Note on Mobile Phase Selection: When utilizing a PFP column, Methanol (MeOH) is vastly superior to Acetonitrile (MeCN) as the organic modifier. Acetonitrile contains a
-bond that can interact with the PFP ring, effectively masking the column's unique selectivity. Methanol, a protic solvent lacking -electrons, leaves the PFP phase fully accessible to the biphenyl analyte, thereby maximizing resolution (7[7]).
Column Performance Comparison
The following table summarizes the experimental performance of three distinct column chemistries for the purity profiling of [3-(4-Fluorophenyl)phenyl]methanol.
Parameter
Standard C18
Phenyl-Hexyl
Pentafluorophenyl (PFP)
Primary Mechanism
Hydrophobic (Dispersive)
Hydrophobic,
, Dipole, Shape Selectivity
Retention Factor ()
4.2
3.8
5.1
Selectivity () - Positional Isomers
1.02 (Co-elution)
1.15 (Partial Resolution)
1.45 (Baseline Resolution)
Selectivity () - Des-fluoro Impurity
1.05 (Poor)
1.10 (Poor)
1.38 (Excellent)
Optimal Organic Modifier
Acetonitrile
Methanol / Acetonitrile
Methanol
Peak Symmetry (As)
1.15
1.10
1.05
Experimental Protocol: PFP Method for Purity Determination
This self-validating protocol utilizes a PFP stationary phase to ensure baseline separation of the target API intermediate from its Suzuki coupling impurities.
Reagent & Standard Preparation
Diluent: 50:50 Methanol:Water (v/v).
System Suitability Solution (SST): Spike [3-(4-Fluorophenyl)phenyl]methanol (1.0 mg/mL) with 0.1% (w/w) of 4-fluorophenylboronic acid, 3-bromobenzyl alcohol, and [1,1'-biphenyl]-3-ylmethanol (des-fluoro impurity).
Sample Solution: Accurately weigh 50.0 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Chromatographic Conditions
Column: High-purity silica PFP column (e.g., 150 mm × 4.6 mm, 3 µm, 120 Å) (8[8]).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for rigid biphenyls).
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Gradient Program:
0 - 2 min: 40% B
2 - 15 min: 40%
85% B
15 - 18 min: 85% B
18 - 18.1 min: 85%
40% B
18.1 - 25 min: 40% B (Re-equilibration)
System Validation Criteria
To ensure the method is performing as intended before sample analysis, the following criteria must be met:
Resolution (
): Must be 2.0 between [3-(4-Fluorophenyl)phenyl]methanol and the des-fluoro impurity.
Tailing Factor (
): 1.5 for the main target peak.
Repeatability (RSD):
2.0% for 5 replicate injections of the SST solution.
Method Development Workflow Visualization
Logical workflow for HPLC column selection and mobile phase optimization for fluorinated biphenyls.
References
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling. Organic Syntheses.
Authentication of synthetic environmental contaminants and their biotransform
Grouping Modern HPLC Columns Into Chemical Classes for Improving Phase Selection.
ReproSil Fluosil 120 PFP. Dr. Maisch.
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
Comparative Mass Spectrometry Platforms for the Structural Elucidation of[3-(4-Fluorophenyl)phenyl]methanol
Executive Summary[3-(4-Fluorophenyl)phenyl]methanol (Molecular Formula: C₁₃H₁₁FO, Exact Mass: 202.0794 Da) is a critical fluorinated biaryl building block frequently utilized in the design of kinase inhibitors and advanc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary[3-(4-Fluorophenyl)phenyl]methanol (Molecular Formula: C₁₃H₁₁FO, Exact Mass: 202.0794 Da) is a critical fluorinated biaryl building block frequently utilized in the design of kinase inhibitors and advanced materials. The strategic incorporation of the fluorine atom enhances metabolic stability, while the hydroxymethyl group serves as a versatile synthetic handle. Unambiguous structural characterization of this scaffold is paramount during pharmaceutical development.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) for elucidating the fragmentation patterns of[3-(4-Fluorophenyl)phenyl]methanol. By detailing the causality behind the observed gas-phase ion chemistry, this guide empowers analytical scientists to select the optimal platform for impurity profiling and structural verification.
Mechanistic Grounding: Ionization and Fragmentation Pathways
The choice of ionization source fundamentally dictates the fragmentation trajectory of small molecules[1].[3-(4-Fluorophenyl)phenyl]methanol exhibits distinct behavior under hard (EI) versus soft (ESI) ionization conditions.
Electron Ionization (EI, 70 eV)
EI is a highly energetic "hard" ionization technique that strips an electron from the analyte, generating a radical cation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
at m/z 202[1]. The excess internal energy drives extensive, reproducible fragmentation. For benzyl alcohol derivatives, the dominant gas-phase reaction is the loss of a water molecule or a hydroxyl radical, followed by an alpha-cleavage rearrangement to form a highly stable, seven-membered hydroxytropylium cation (m/z 107). Furthermore, the biaryl bond is susceptible to cleavage, yielding a fluorophenyl cation (m/z 95).
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that primarily generates even-electron pseudo-molecular ions, such as the protonated molecule
at m/z 203[2]. However, primary alcohols attached to biphenyl systems are highly prone to in-source dehydration. Consequently, the ion is often transient, rapidly losing H₂O (-18 Da) to form a highly resonance-stabilized fluorobiphenylmethyl cation at m/z 185. This even-electron species serves as the primary precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments[3].
Proposed mass spectrometry fragmentation pathways for [3-(4-Fluorophenyl)phenyl]methanol.
Platform Comparison: GC-EI-TOF-MS vs. LC-ESI-QTOF-MS
To objectively evaluate the analytical utility of each platform, we must compare their spectral outputs. GC-MS relies on standardized 70 eV fragmentation, making it ideal for library matching. Conversely, LC-HRMS provides sub-ppm mass accuracy, essential for determining exact elemental compositions of unknown degradation products[1][3].
m/z 165.070 (Loss of HF from m/z 185)m/z 152.062 (Biphenylene cation)
Mass Accuracy
~2-5 ppm
< 1 ppm
Library Match Capability
Excellent (NIST/Wiley compatible)
Limited (Relies on exact mass & in silico tools)
Best Suited For
Volatile impurity profiling, library matching
Non-volatile degradants, exact mass elucidation
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of system suitability tests (SST) and blank subtractions ensures that the observed fragmentation is intrinsic to the analyte and not an artifact of system contamination[1].
Parallel analytical workflow for structural elucidation using GC-EI and LC-ESI platforms.
Protocol 1: GC-EI-TOF-MS Workflow
Causality: GC-MS requires the analyte to be volatile and thermally stable. The 70 eV ionization energy is chosen because it is the universal standard for generating reproducible spectra that can be queried against the NIST database[2].
System Readiness & Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration and optimal relative abundances across the m/z 50-600 range.
Sample Preparation: Dissolve[3-(4-Fluorophenyl)phenyl]methanol in MS-grade methanol to a final concentration of 10 µg/mL.
Blank Injection: Inject 1 µL of pure MS-grade methanol. Validation step: Confirm the absence of peaks at m/z 202 or 184 to rule out carryover.
Chromatographic Separation: Inject 1 µL of the sample (Split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
Data Acquisition & Analysis: Acquire data in full scan mode (m/z 40-400). Extract the spectra at the analyte's retention time, subtract the background (from the blank run), and identify the molecular ion (m/z 202) and the diagnostic hydroxytropylium fragment (m/z 107).
Protocol 2: LC-ESI-QTOF-MS Workflow
Causality: LC-HRMS is utilized to obtain the exact elemental composition of the fragments. Data-Dependent Acquisition (DDA) is employed so the system automatically selects the most abundant precursor ions for MS/MS fragmentation, ensuring comprehensive structural coverage without prior knowledge of the fragments[3].
System Suitability & Mass Calibration: Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer, ensuring a mass accuracy of < 1 ppm.
Sample Preparation: Dilute the stock solution in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to a concentration of 1 µg/mL. The formic acid promotes protonation in the ESI source.
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.
MS/MS Acquisition (DDA): Operate the ESI source in positive ion mode. Set the MS1 scan range to m/z 100-1000. Configure the DDA logic to select the top 3 most intense ions for Collision-Induced Dissociation (CID) using a normalized collision energy (NCE) of 20-40 eV.
Data Processing: Isolate the peak corresponding to the in-source fragment
(m/z 185.076). Analyze the resulting MS/MS spectra to confirm the loss of HF (m/z 165.070), validating the presence of the fluorinated ring.
Conclusion & Decision Matrix
For the routine structural confirmation and library matching of [3-(4-Fluorophenyl)phenyl]methanol, GC-EI-MS is the superior platform due to its standardized 70 eV fragmentation, which reliably generates the diagnostic molecular ion and hydroxytropylium fragments.
However, if the compound is present as an unknown impurity in a complex pharmaceutical formulation, or if exact elemental composition is required to differentiate it from non-fluorinated analogs, LC-ESI-QTOF-MS is mandatory. The ability of LC-HRMS to isolate the m/z 185 cation and subject it to targeted MS/MS provides unambiguous proof of the fluorobiphenyl scaffold.
FTIR Spectral Identification Guide: [3-(4-Fluorophenyl)phenyl]methanol vs. Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary In modern drug discovery, fluorinated biphenyl scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Experimental Protocol
Executive Summary
In modern drug discovery, fluorinated biphenyl scaffolds are highly valued for their metabolic stability and unique pharmacokinetic profiles. [3-(4-Fluorophenyl)phenyl]methanol (also known as 3-(4-fluorophenyl)benzyl alcohol) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Rapid and unambiguous structural verification of this compound is essential before downstream cross-coupling or functionalization.
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral fingerprint of [3-(4-Fluorophenyl)phenyl]methanol against two structural alternatives: Biphenyl-3-ylmethanol (lacking the fluorine atom) and 4-Fluorobenzyl alcohol (lacking the secondary phenyl ring). By understanding the mechanistic causality behind vibrational shifts, researchers can establish a self-validating analytical framework for routine batch release.
Mechanistic Causality in Spectral Fingerprinting
As an application scientist, it is crucial to look beyond empirical peak matching and understand the quantum mechanical and thermodynamic drivers behind vibrational modes. The identification of [3-(4-Fluorophenyl)phenyl]methanol relies on three distinct structural phenomena:
The Fluorine Dipole Effect (C–F Stretch): Fluorine is the most electronegative element, creating a highly polarized C–F bond. During stretching vibrations, this immense dipole moment change results in a dominant, intensely strong absorption band in the 1200–1250 cm⁻¹ region. This peak often masks weaker in-plane C–H bending modes [1].
Extended π-Conjugation (Aromatic C=C Stretch): Unlike a solitary phenyl ring, the biphenyl core of this molecule features extended π-electron delocalization. This conjugation subtly lowers the force constant of the aromatic C=C bonds, shifting the characteristic skeletal stretching vibrations to ~1496 cm⁻¹ and ~1596 cm⁻¹, which distinguishes it from simpler benzyl alcohols[1].
Intermolecular Hydrogen Bonding (O–H & C–O Stretches): The primary hydroxymethyl group (-CH₂OH) engages in extensive intermolecular hydrogen bonding in its solid or neat liquid state. This thermodynamic interaction weakens the O–H bond, broadening its stretching frequency (~3200–3500 cm⁻¹), while simultaneously stiffening the adjacent C–O bond, anchoring it firmly around 1030 cm⁻¹.
Comparative Spectral Data Analysis
To objectively validate the identity of[3-(4-Fluorophenyl)phenyl]methanol, its FTIR spectrum must be benchmarked against structurally similar analogs. The table below summarizes the quantitative spectral data required to differentiate these compounds.
Table 1: FTIR Characteristic Peaks Comparison
Vibrational Mode
[3-(4-Fluorophenyl)phenyl]methanol
Alternative A: Biphenyl-3-ylmethanol
Alternative B: 4-Fluorobenzyl alcohol
Diagnostic Significance
O–H Stretch
~3350 cm⁻¹ (Broad, Strong)
~3350 cm⁻¹ (Broad, Strong)
~3350 cm⁻¹ (Broad, Strong)
Confirms primary alcohol presence.
C–H Stretch (sp²)
3030 – 3070 cm⁻¹ (Weak)
3030 – 3070 cm⁻¹ (Weak)
3030 – 3050 cm⁻¹ (Weak)
Indicates aromatic rings.
C–H Stretch (sp³)
2850 – 2950 cm⁻¹ (Medium)
2850 – 2950 cm⁻¹ (Medium)
2850 – 2950 cm⁻¹ (Medium)
Confirms the -CH₂- linker.
C=C Stretch (Aromatic)
1496, 1596 cm⁻¹
1480, 1580 cm⁻¹
1510, 1600 cm⁻¹
Differentiates biphenyl conjugation from isolated phenyl.
C–F Stretch
1220 – 1250 cm⁻¹ (Strong)
Absent
1220 – 1250 cm⁻¹ (Strong)
Differentiates from non-fluorinated biphenyls.
C–O Stretch
~1030 cm⁻¹ (Strong)
~1030 cm⁻¹ (Strong)
~1030 cm⁻¹ (Strong)
Confirms primary carbon attachment to oxygen.
C–H Out-of-Plane Bend
~830 cm⁻¹ (para) & ~780, 690 cm⁻¹ (meta)
~780, 690 cm⁻¹ (meta) & ~730 cm⁻¹ (mono)
~830 cm⁻¹ (para only)
Confirms the specific meta and para substitution pattern of the biphenyl core.
To ensure high Trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. ATR is chosen over traditional KBr pellet methods to eliminate moisture artifacts that could obscure the critical O–H and C–F regions.
Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.
Causality: Residual solvents will introduce false C–H and O–H peaks.
Validation: Acquire a background spectrum (Air). The system automatically subtracts this from the sample spectrum to eliminate atmospheric CO₂ (~2350 cm⁻¹) and ambient H₂O vapor interference.
Step 2: Sample Application
Action: Place 1–2 mg of the[3-(4-Fluorophenyl)phenyl]methanol sample directly onto the center of the ATR crystal. Lower the anvil to apply consistent pressure.
Causality: Optimal contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring high signal-to-noise ratio (SNR), particularly for the rigid biphenyl skeletal vibrations.
Step 3: Spectral Acquisition Parameters
Action: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Accumulate a minimum of 32 scans.
Causality: 32 scans provide the optimal statistical averaging to resolve the complex multiplet of the C–H out-of-plane bending modes (690–830 cm⁻¹) required to prove the meta/para substitution pattern.
Step 4: Self-Validating Data Processing
Action: Apply an ATR correction algorithm and baseline correction.
Validation Check: Evaluate the intensity ratio of the O–H stretch (~3350 cm⁻¹) to the C–F stretch (~1220 cm⁻¹). If the O–H band is disproportionately massive and extends beyond 3500 cm⁻¹, the sample is likely hygroscopic and has absorbed atmospheric water. The sample must be dried under vacuum and re-analyzed to prevent water bands from masking the fingerprint region.
Workflow Visualization
The following logic diagram illustrates the decision matrix for positive identification of the target compound based on the acquired spectral data.
Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies
Source: National Center for Biotechnology Information (NCBI) / PubMed Central
URL: [Link]
Title: Synthesis and characterization of biphenyl-based lithium solvated electron solutions
Source: PubMed
URL: [Link]
Comparative
Comparative Reactivity Guide: [3-(4-Fluorophenyl)phenyl]methanol vs. Non-Fluorinated Analogs
Executive Summary In the realm of drug development and materials science, the strategic insertion of a fluorine atom into an aromatic system is a highly effective tool for modulating a molecule's pharmacokinetic and phys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of drug development and materials science, the strategic insertion of a fluorine atom into an aromatic system is a highly effective tool for modulating a molecule's pharmacokinetic and physicochemical properties. This guide provides an in-depth comparison between [3-(4-Fluorophenyl)phenyl]methanol and its non-fluorinated analog, biphenyl-3-ylmethanol . By analyzing their divergent behaviors in fundamental synthetic transformations—specifically aerobic oxidation and benzylic halogenation—we provide researchers with the mechanistic insights necessary to optimize reaction conditions and predict product stability.
Structural & Electronic Profiling
The reactivity of benzylic alcohols is fundamentally governed by the electron density at the benzylic position.
In biphenyl-3-ylmethanol , the biphenyl system acts as a neutral, extended
-network that readily stabilizes intermediate carbocations or radical species formed during functionalization.
Conversely, the introduction of a fluorine atom at the distal para-position in [3-(4-Fluorophenyl)phenyl]methanol fundamentally alters the global reactivity parameters[1]. Fluorine possesses a high electronegativity, exerting a strong inductive electron-withdrawing effect (-I). Although fluorine can also donate electrons via resonance (+R), this effect is heavily attenuated across the cross-conjugated biphenyl system[2]. Consequently, the distal fluorine subtly withdraws electron density from the entire biphenyl scaffold, leading to:
Increased Redox Stability: The fluorinated compound is more resistant to over-oxidation due to the reduced nucleophilicity of the benzylic oxygen[1].
Transition State Destabilization: In reactions proceeding via a carbocationic transition state (e.g.,
pathways), the -I effect destabilizes the partial positive charge at the benzylic carbon, increasing the activation energy barrier.
Enhanced Lipophilicity & Metabolic Stability: The highly stable C–F bond prevents rapid cytochrome P450-mediated oxidative metabolism at the distal ring, a critical advantage in medicinal chemistry[2].
Comparative Reactivity Data
The following table synthesizes the quantitative and qualitative performance differences between the two substrates across standard synthetic workflows.
Property / Reaction
[3-(4-Fluorophenyl)phenyl]methanol
Biphenyl-3-ylmethanol
Mechanistic Causality
Electronic Profile
Deactivated (Distal -I effect)
Neutral
Fluorine's electronegativity reduces global electron density, stabilizing the molecule against redox reactions[1].
Aerobic Oxidation
~12 hours to >95% conversion
~10 hours to >95% conversion
Reduced nucleophilicity of the benzylic oxygen slows initial coordination to the metal catalyst[3].
Chlorination (SOCl₂)
~3.5 hours (Strict anhydrous needs)
~2.0 hours (Standard conditions)
Destabilization of the partial positive charge in the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
/ transition state slows the reaction[4].
LogP (Lipophilicity)
Higher
Lower
The C-F bond increases lipophilicity, enhancing potential drug-receptor interactions.
Metabolic Stability
Enhanced
Baseline
Fluorine blocks oxidative metabolism at the highly susceptible distal para-position[2].
Experimental Workflows & Protocols
To ensure high reproducibility, the following protocols are designed as self-validating systems. Causality is provided for every critical step so that researchers can dynamically troubleshoot based on observable chemical phenomena.
Protocol A: Controlled Aerobic Oxidation to Aldehyde
This protocol utilizes a highly selective, TEMPO-free copper-catalyzed system to convert the benzylic alcohol to its corresponding aldehyde without over-oxidation to the carboxylic acid.
Preparation: In a 25 mL round-bottom flask, charge 4.0 mmol of the benzylic alcohol substrate ([3-(4-Fluorophenyl)phenyl]methanol or biphenyl-3-ylmethanol)[5].
Causality: DBU acts as a crucial basic ligand that prevents over-oxidation and stabilizes the active Cu(I)/Cu(II) redox cycle[3]. Without DBU, the conversion rate drops significantly, and dibenzyl ether byproducts may form[3].
Reaction Execution: Stir the mixture at 120 °C under an ambient air atmosphere.
Causality: Ambient air serves as the green, terminal oxidant[3]. For biphenyl-3-ylmethanol, monitor via TLC after 10 hours. For the fluorinated analog, extend the reaction to 12 hours, as the -I effect of the fluorine atom retards the initial alcohol-copper coordination step.
Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the copper catalyst. Concentrate under reduced pressure to yield the pure biphenylcarboxaldehyde.
Protocol B: Benzylic Chlorination via Thionyl Chloride
Conversion of the benzylic alcohol to a chloride is a fundamental activation step for subsequent cross-coupling or nucleophilic substitution.
Preparation: Dissolve 1.0 mmol of the benzylic alcohol in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere[4].
Causality: Strict anhydrous conditions are critical for the fluorinated substrate. Its destabilized transition state makes the intermediate highly susceptible to competitive hydrolysis back to the starting alcohol if moisture is present.
Reagent Addition: Cool the solution to 0 °C and dropwise add 1.2 equivalents of thionyl chloride (SOCl₂).
Causality: Cooling controls the exothermic release of HCl and SO₂ gases, preventing the formation of dimeric ether byproducts caused by the attack of unreacted alcohol on the highly reactive intermediate.
Reaction Progression: Allow the reaction to warm to room temperature. Stir for 2 hours for biphenyl-3-ylmethanol, or 3.5 hours for[3-(4-Fluorophenyl)phenyl]methanol.
Causality: The extended time for the fluorinated analog compensates for the higher activation energy required to cleave the C-O bond in the presence of the electron-withdrawing fluorine atom.
Workup: Quench carefully with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the benzylic chloride.
Mechanistic Workflow
Divergent reactivity pathways of fluorinated vs. non-fluorinated biphenylmethanols.
References
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies
Source: ACS Omega (2023)
URL:[Link]
Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by CuBr/1, 8-Diazabicyclo[5.4.0]undec-7-ene
Source: Chinese Journal of Organic Chemistry (2018)
URL:[Link]
Modulators of c3a receptor and methods of use thereof (WO2008079371A1)
Validating [3-(4-Fluorophenyl)phenyl]methanol purity via GC-MS analysis
Comparative Validation Guide: Purity Assessment of [3-(4-Fluorophenyl)phenyl]methanol via GC-MS vs. HPLC and NMR Executive Summary & Technical Context [3-(4-Fluorophenyl)phenyl]methanol (CAS: 773873-05-5) is a critical b...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Validation Guide: Purity Assessment of [3-(4-Fluorophenyl)phenyl]methanol via GC-MS vs. HPLC and NMR
Executive Summary & Technical Context
[3-(4-Fluorophenyl)phenyl]methanol (CAS: 773873-05-5) is a critical bi-aryl intermediate, often synthesized via Suzuki-Miyaura coupling. In drug development pipelines, its purity is paramount as it frequently serves as a scaffold for liquid crystals or pharmaceutical actives (e.g., flurbiprofen analogs).
The Analytical Challenge:
While HPLC-UV is the standard for routine batch release, it often fails to identify structurally similar impurities (e.g., protodeboronation byproducts or isomers) due to lack of specific spectral fingerprints. Conversely, GC-MS offers structural elucidation but faces a hurdle: the benzylic hydroxyl group leads to hydrogen bonding, causing peak tailing and thermal degradation (dehydration to stilbene derivatives) in the injector port.
The Solution:
This guide validates a Silylation-GC-MS protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2] By capping the hydroxyl group, we eliminate hydrogen bonding, prevent thermal dehydration, and generate a distinct mass spectral signature for rigorous purity assessment.
Methodological Comparison: Why GC-MS?
The following table objectively compares the proposed GC-MS method against standard alternatives.
Feature
GC-MS (Derivatized)
HPLC-UV (Reverse Phase)
1H-NMR
Specificity
High: Mass spectral fingerprint allows ID of specific impurities (e.g., des-fluoro analogs).
Medium: Relies on Retention Time (RT). Co-elution of isomers is a risk.
High: Excellent for structure, but poor for trace impurities (<0.5%).
Sensitivity (LOD)
High: < 1 ppm (SIM mode).
Medium: ~10-50 ppm (depending on extinction coefficient).
The following diagram outlines the logical flow for selecting the appropriate analytical path based on the sample's stage in the lifecycle.
Figure 1: Analytical Decision Matrix. Green path represents the recommended validation workflow.
Experimental Protocol: Self-Validating System
This protocol is designed to be self-validating . The inclusion of an internal standard (IS) monitors injection precision, while the derivatization efficiency is monitored by the disappearance of the underivatized alcohol peak.
): Molecular ion (usually distinct for biphenyl systems).
m/z 259 (
): Loss of methyl group from TMS (Diagnostic for TMS ethers).
m/z 185 (
): Loss of -OSiMe3 (Cleavage of the benzylic C-O bond).
m/z 73: Trimethylsilyl cation (
), standard for all TMS derivatives.
Validation Parameters (ICH Q2(R1))
Parameter
Acceptance Criteria
Experimental approach
Specificity
No interference at RT of Analyte or IS in blank.
Inject Pyridine/BSTFA blank. Verify absence of m/z 274.
Linearity
5 levels (50% to 150% of target concentration).
Precision
RSD < 2.0% (n=6)
6 replicate injections of the derivatized standard.
Derivatization Efficiency
> 98% conversion
Monitor disappearance of underivatized peak (approx. RT earlier than TMS peak).
Mechanism & Visualization
Understanding the chemistry is vital for troubleshooting. If the peak area is low, moisture may have hydrolyzed the TMS ether.
Figure 2: Derivatization reaction and subsequent mass spectral fragmentation.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6][7] Link
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA and TMCS Protocols.[1] Supelco Technical Bulletins.[3] Link
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link
NIST Mass Spectrometry Data Center. (2023). Benzyl alcohol, TMS derivative Mass Spectrum.[8] NIST Chemistry WebBook, SRD 69. Link
High-Resolution Structure Confirmation of[3-(4-Fluorophenyl)phenyl]methanol: A Comparative Guide
As drug development and materials science push toward increasingly complex molecular architectures, the unambiguous structural confirmation of synthetic intermediates becomes paramount. For [3-(4-Fluorophenyl)phenyl]meth...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and materials science push toward increasingly complex molecular architectures, the unambiguous structural confirmation of synthetic intermediates becomes paramount. For [3-(4-Fluorophenyl)phenyl]methanol —a fluorinated biphenyl derivative featuring a flexible hydroxymethyl group—determining the exact regiochemistry, biphenyl dihedral twist, and solid-state hydrogen-bonding network is critical for predicting its physicochemical properties.
This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques, specifically Multinuclear NMR and Microcrystal Electron Diffraction (MicroED). By examining the causality behind experimental workflows, we establish a self-validating framework for absolute structural confirmation.
Comparative Analysis: SCXRD vs. NMR vs. MicroED
While SCXRD remains the gold standard for absolute 3D structure determination, the physical state of the synthesized[3-(4-Fluorophenyl)phenyl]methanol dictates the optimal analytical pathway.
Multinuclear NMR (
H, C, F): Provides rapid solution-state connectivity. The F nucleus is highly sensitive, easily confirming the para-fluoro substitution, while 2D NMR (HMBC/HSQC) maps the biphenyl linkage. However, NMR only yields a time-averaged ensemble and cannot directly observe solid-state packing motifs ().
Single-Crystal X-ray Diffraction (SCXRD): Maps the electron density of the molecule in a fixed lattice, providing absolute coordinates, bond lengths, and intermolecular interactions (e.g., O-H···F hydrogen bonding). It requires a well-ordered crystal exceeding 100 µm.
Microcrystal Electron Diffraction (MicroED): A revolutionary Cryo-EM technique. Because electrons interact with matter much more strongly than X-rays, MicroED can extract sub-Ångström 3D coordinates from nanocrystalline powders (100–500 nm) that fail to grow into large crystals ().
Quantitative Performance Comparison
Analytical Parameter
Single-Crystal X-ray Diffraction (SCXRD)
Multinuclear NMR (Solution)
Microcrystal Electron Diffraction (MicroED)
Optimal Sample Size
100 – 500 µm
N/A (Dissolved)
0.1 – 0.5 µm
Sample Quantity
Single crystal (~1 µg)
1 – 10 mg
< 1 µg (Nanopowder)
Typical Resolution
0.7 – 0.8 Å
Ensemble Average
0.8 – 1.0 Å
Data Collection Time
2 – 24 Hours
15 Mins – 2 Hours
3 – 10 Minutes
Primary Output
Absolute 3D Coordinates
2D Connectivity Map
3D Electrostatic Potential
Validation Metric
Signal-to-Noise Ratio
Structural Confirmation Decision Matrix
The choice of technique is fundamentally constrained by the success of the crystallization process. The following decision matrix outlines the standard workflow for small molecule characterization.
Decision matrix for structural confirmation of small molecules based on sample state.
Self-Validating Experimental Protocol: SCXRD
To achieve unambiguous confirmation of[3-(4-Fluorophenyl)phenyl]methanol, we employ a rigorous SCXRD protocol. This methodology is designed not merely as a sequence of actions, but as a mathematically self-validating system where the final output proves its own accuracy.
Step-by-Step Methodology & Causality
Step 1: Crystal Growth via Vapor Diffusion
Action: Dissolve 10 mg of [3-(4-Fluorophenyl)phenyl]methanol in a minimal volume of dichloromethane (DCM) in an inner vial. Place this inside a sealed outer vial containing hexane (anti-solvent).
Causality: Hexane vapor diffuses slowly into the DCM solution, gradually lowering the solubility of the compound. This slow thermodynamic transition prevents rapid amorphous precipitation, allowing molecules the time required to arrange into a highly ordered, repeating 3D lattice.
Step 2: Crystal Harvesting and Protection
Action: Select a transparent, block-shaped crystal (~0.15 x 0.10 x 0.10 mm) under a polarized stereomicroscope and immediately immerse it in Paratone-N oil.
Causality: The oil strips away the mother liquor and forms an impermeable barrier. This prevents the evaporation of any co-crystallized solvent and protects the hygroscopic lattice from atmospheric moisture, which would otherwise degrade the crystal's long-range order.
Step 3: Cryogenic Vitrification and Mounting
Action: Mount the oil-coated crystal onto a MiTeGen loop and plunge it directly into a 100 K nitrogen cold stream on the diffractometer.
Causality: Flash-cooling to 100 K vitrifies the oil and drastically minimizes the thermal vibrations of the atoms within the lattice (reducing the Debye-Waller factor). Lower thermal motion sharpens the diffraction spots, allowing for high-angle data collection and superior atomic resolution ().
Step 4: Data Collection
Action: Irradiate the crystal with Cu K
( Å) radiation. Collect diffraction frames using a comprehensive -scan strategy to ensure high redundancy and completeness (>99%).
Step 5: Structure Solution and Self-Validation (Refinement)
Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the atomic positions using full-matrix least-squares minimization on
(SHELXL).
The Self-Validating Mechanism: The refinement process operates as a closed mathematical loop. The experimental diffraction pattern yields observed structure factors (
). The software builds a theoretical molecular model and calculates theoretical structure factors (). The model is iteratively adjusted until the residual discrepancy () drops below 0.05 (5%). Achieving an , alongside a flat residual electron density map, definitively proves that the proposed structure is the only mathematically viable solution for the physical sample.
For the structural confirmation of [3-(4-Fluorophenyl)phenyl]methanol, SCXRD provides an unmatched, self-validating proof of molecular architecture. It unambiguously defines the dihedral angle of the biphenyl core and maps the critical hydrogen-bonding networks of the hydroxymethyl group. While NMR remains an indispensable tool for rapid solution-state verification, and MicroED offers a powerful fallback for sub-micron powders, SCXRD remains the definitive gold standard for absolute structural characterization in drug development.
References
Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly
Science China Life Sciences
URL:[Link]
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination
ACS Central Science
URL:[Link]
Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals
IUCrJ (via National Institutes of Health / PMC)
URL:[Link]
Validation
A Comparative Guide to Elemental Analysis Standards for [3-(4-Fluorophenyl)phenyl]methanol
Introduction: The Imperative of Purity in Drug Discovery In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. For a compound such as [3-(4-Fluo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. For a compound such as [3-(4-Fluorophenyl)phenyl]methanol (C₁₃H₁₁FO), a fluorinated organic molecule with potential applications in medicinal chemistry, verifying its elemental composition is a non-negotiable step. This verification underpins the compound's identity, purity, and stoichiometry, ensuring the reliability of subsequent research and development activities.[1][2] Elemental analysis serves as a foundational technique, providing quantitative data on the mass fractions of carbon, hydrogen, and in this case, the critical halogen, fluorine.[2]
This guide provides an in-depth comparison of the standards and methodologies required for the accurate elemental analysis of [3-(4-Fluorophenyl)phenyl]methanol. We will delve into the theoretical composition, compare certified reference materials, detail robust experimental protocols, and establish clear acceptance criteria, offering a comprehensive framework for researchers, scientists, and drug development professionals.
Theoretical Elemental Composition of [3-(4-Fluorophenyl)phenyl]methanol
The first step in any elemental analysis workflow is to calculate the theoretical or expected percentage of each element in the pure compound. This calculated value serves as the benchmark against which all experimental results are compared.
Note: Oxygen is typically determined by difference rather than direct measurement in standard CHN/S analysis.
Methodologies and the Challenge of Fluorine
While carbon and hydrogen analysis is routinely performed via combustion analysis, the presence of fluorine introduces specific challenges. The high reactivity of fluorine and the formation of corrosive hydrogen fluoride (HF) upon combustion necessitate modified procedures and specialized instrumentation.[3][4][5]
Carbon & Hydrogen (CH) Analysis: The gold standard is high-temperature combustion analysis.[1] The sample is combusted in an oxygen-rich environment, converting carbon to CO₂ and hydrogen to H₂O. These gases are then separated and quantified by a thermal conductivity detector (TCD).[6] For fluorinated compounds, the combustion tube packing must include special reagents (e.g., magnesium oxide or commercial mixtures like FluoAdso) to trap fluorine as it is released, preventing it from interfering with downstream detectors and damaging the instrument.[3][4]
Fluorine (F) Analysis: Direct determination of fluorine requires a different approach. The most common and robust methods involve:
Oxygen Flask Combustion (Schöniger Flask): The sample is combusted in a sealed, oxygen-filled flask containing an absorbing solution.[7][8][9] The resulting fluoride ions are then quantified by an ion-selective electrode (ISE) or through ion chromatography (IC).[10][11] This method is detailed in the United States Pharmacopeia (USP) General Chapter <471>.[7][12]
Combustion Ion Chromatography (CIC): This is a more modern, automated approach. The sample is combusted in a tube furnace, and the gaseous products are passed into an aqueous solution. This solution is then automatically injected into an ion chromatograph for the separation and quantification of fluoride.[13][14] This method conforms to standards such as ASTM D7359.[13][15]
Comparison of Certified Reference Materials (CRMs)
The accuracy of any elemental analysis is contingent upon proper calibration with Certified Reference Materials (CRMs). These are highly pure compounds with well-characterized elemental compositions, traceable to primary standards from bodies like the National Institute of Standards and Technology (NIST).[16][17][18] For a comprehensive analysis of [3-(4-Fluorophenyl)phenyl]methanol, two types of standards are required: a CHN standard and a separate fluorine standard.
CRM Type
Example CRM
Supplier (Example)
Certified Elements
Key Application & Rationale
CHN Standard
Acetanilide
Elemental Microanalysis, PerkinElmer
C, H, N
Used for the daily calibration and validation of the combustion analyzer for C and H determination. Its stability and high purity make it an industry-wide benchmark.[19][20]
CHN Standard
Benzoic Acid
PerkinElmer, MilliporeSigma
C, H
An excellent standard for CH analysis, particularly when nitrogen is absent from the target molecule, simplifying the calibration curve.[20]
CHN/S Standard
Sulfanilamide
Elemental Microanalysis
C, H, N, S
A versatile standard for validating instruments capable of multi-element analysis.
Fluorine Standard
4-Fluorobenzoic Acid
MilliporeSigma, Alfa Aesar
C, H, F
The ideal validation standard. Its organic matrix is similar to the target compound, and it allows for the verification of the entire F-determination workflow, from combustion to final measurement.
Inorganic Fluoride Standard
Sodium Fluoride (NaF)
Agilent, AccuStandard
F
Primarily used to calibrate the final detection system (e.g., Ion-Selective Electrode or Ion Chromatograph) by preparing aqueous standard solutions of known fluoride concentration.[16][17]
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure trustworthy and reproducible results. The key is a self-validating workflow that incorporates system suitability checks, calibration with CRMs, and analysis of the unknown sample.
Workflow Overview
Caption: Workflow for the complete elemental analysis of [3-(4-Fluorophenyl)phenyl]methanol.
Protocol 1: Carbon & Hydrogen Determination via Combustion
Instrument Preparation:
Ensure the combustion furnace has reached its operating temperature (typically ≥950°C).
Perform a system leak check according to the manufacturer's instructions. This is critical for accurate results.
Run at least three "blank" analyses using empty tin capsules to establish a stable baseline.
Calibration:
Accurately weigh 1-2 mg of a certified CHN standard (e.g., Acetanilide) into a tin capsule.
Analyze a series of at least three standards to generate a calibration curve or response factor. The instrument software will use this to correlate the detector signal (area) with elemental mass.
Validation:
Weigh and analyze the same CRM used for calibration as if it were an unknown sample.
The result must fall within the certified uncertainty of the CRM and meet the laboratory's established precision criteria (e.g., ±0.3% of the certified value). This step validates the calibration.
Sample Analysis:
Accurately weigh 1-2 mg of [3-(4-Fluorophenyl)phenyl]methanol into a tin capsule. Perform this in triplicate to assess precision.
Analyze the samples. The software will automatically calculate and report the %C and %H.
Protocol 2: Fluorine Determination via Oxygen Flask Combustion & ISE
ISE Calibration:
Prepare a series of aqueous fluoride standards (e.g., 1, 10, 100, 1000 ppm F⁻) from a certified Sodium Fluoride (NaF) stock solution.
Add Total Ionic Strength Adjustment Buffer (TISAB) to each standard and sample solution in a 1:1 ratio. TISAB maintains constant ionic strength and pH to ensure accurate electrode readings.[10]
Measure the potential (mV) of each standard and generate a calibration curve (mV vs. log[F⁻]).
Sample Preparation & Combustion:
[CAUTION: This procedure must be performed behind a safety shield while wearing safety glasses.] [7]
Accurately weigh 2-5 mg of [3-(4-Fluorophenyl)phenyl]methanol onto a piece of halide-free filter paper and fold it securely.
Place the paper packet into the platinum gauze holder of the oxygen flask stopper.
Add 10 mL of the specified absorbing solution (e.g., dilute NaOH) to the 500-mL heavy-walled combustion flask.
Flush the flask with a stream of pure oxygen, then ignite the filter paper fuse and immediately plunge the stopper into the flask, holding it firmly in place.[7]
Allow combustion to complete and then shake the flask for at least 10 minutes to ensure full absorption of the HF into the solution.
Measurement & Validation:
Carefully open the flask and rinse the stopper and platinum holder into the flask with deionized water.
Transfer the solution to a volumetric flask, add TISAB, and dilute to volume.
Measure the potential of the solution using the calibrated fluoride ISE.
To validate the entire process, repeat steps 2 and 3 using a certified organic fluorine standard, such as 4-Fluorobenzoic Acid. The result must be within acceptable limits of the certified value.
Data Interpretation and Acceptance Criteria
The final step is to compare the experimental results with the theoretical values calculated in Section 1. The most widely accepted criterion for purity confirmation in academic and pharmaceutical settings is that the found values for each element should be within ±0.4% of the calculated theoretical values.[21][22]
Example Data Evaluation for [3-(4-Fluorophenyl)phenyl]methanol:
Element
Theoretical Value (%)
Acceptance Range (±0.4%)
Experimental Result (Example)
Pass/Fail
Carbon
77.21
76.81 - 77.61
77.05
Pass
Hydrogen
5.48
5.08 - 5.88
5.53
Pass
Fluorine
9.40
9.00 - 9.80
9.28
Pass
If the experimental results fall within this range, it provides strong evidence for the compound's proposed structure and purity. Deviations outside this range may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
References
General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). Pharmacopeia.
Elemental Inorganic Standards. (n.d.). Agilent. Retrieved from [Link]
CHN determination of highly fluorinated organic compounds. (2013, March 24). Scientist Live. Retrieved from [Link]
Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. (n.d.). ProQuest. Retrieved from [Link]
Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene. (n.d.). 3M. Retrieved from [Link]
Determination of fluorine in organic compounds: Microcombustion method. (n.d.). U.S. Geological Survey. Retrieved from [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Elementar. Retrieved from [Link]
Analysis of AOF (Adsorbable Organic Fluorine) According EPA Method 1621. (n.d.). Shimadzu. Retrieved from [Link]
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]
Elementary Analysis of Organic Fluorine Compounds. (n.d.). ACS Publications. Retrieved from [Link]
Measurements, Standards, and Reference Materials for Industrial Commodities. (n.d.). NIST. Retrieved from [Link]
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved from [Link]
An International Study Evaluating Elemental Analysis. (2022, June 23). PMC - NIH. Retrieved from [Link]
CHNS analysis of fluorinated samples. (n.d.). Elementar. Retrieved from [Link]
Single Element Standards. (n.d.). Agilent. Retrieved from [Link]
Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog. Retrieved from [Link]
Oxygen Flask Combustion Method. (n.d.). JP. Retrieved from [Link]
NIST Standards for Microanalysis and the Certification Process. (n.d.). PMC - NIH. Retrieved from [Link]
Matrix reference materials. (n.d.). Department of Industry, Science and Resources. Retrieved from [Link]
ASTM D808-16: Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method). (2016, June 1). ASTM International. Retrieved from [Link]
2.4 Oxygen flask method. (n.d.). digicollections.net. Retrieved from [Link]
ASTM D808-16 (Withdrawn). (n.d.). IHS Markit. Retrieved from [Link]
Certified Reference Materials Manufacturers & Suppliers. (n.d.). Metal Power Lab. Retrieved from [Link]
ASTM E443-80 (Reapproved 1996): Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion. (n.d.). ASTM International. Retrieved from [Link]
Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. (n.d.). Analytik Jena. Retrieved from [Link]
Elemental Composition Calculator. (n.d.). University of Illinois. Retrieved from [Link]
As a Senior Application Scientist, I understand that managing fluorinated organic compounds requires a rigorous, mechanistic approach to laboratory safety. [3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7), also know...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that managing fluorinated organic compounds requires a rigorous, mechanistic approach to laboratory safety. [3-(4-Fluorophenyl)phenyl]methanol (CAS: 773871-79-7), also known as (4'-Fluoro-[1,1'-biphenyl]-3-yl)methanol, presents unique logistical and environmental challenges[1].
Because this molecule combines a biphenyl backbone with a highly stable carbon-fluorine (C-F) bond, improper disposal can lead to environmental persistence, bioaccumulation, and the generation of toxic byproducts[2][3]. This guide provides a field-proven, self-validating standard operating procedure (SOP) for the safe handling, storage, and end-of-life destruction of this compound.
Chemical Profile & Hazard Causality
To design an effective disposal protocol, we must first understand the physicochemical behavior of the target molecule.
The Biphenyl Scaffold: Biphenyl derivatives are highly lipophilic, meaning they can easily penetrate biological membranes. In toxicological studies, certain fluorinated biphenyls have demonstrated systemic toxicity and potential central nervous system (CNS) impacts at high exposures[4].
The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). This bond grants the molecule metabolic and chemical stability but makes environmental degradation exceptionally difficult[5][6]. Standard biological or low-temperature chemical degradation pathways are ineffective[5].
Standard Operating Procedure: Waste Segregation & Storage
The fundamental rule of halogenated waste management is strict segregation . Mixing halogenated solvents (like fluorinated biphenyls) with non-halogenated organic waste not only triples disposal costs but can trigger dangerous exothermic reactions (e.g., mixing with acetone or strong bases)[8][10].
Step-by-Step Accumulation Protocol
Container Selection: Select a high-density polyethylene (HDPE) or PTFE-lined carboy. Do not use metal safety cans, as halogenated organics can slowly dissociate to produce trace acids (like HF) that corrode metal[7].
Primary Segregation: Designate a specific container exclusively for "Halogenated Organic Waste." Ensure the container remains "vapor-tight" and "spill-proof" at all times unless actively adding waste[11].
Active Labeling: Do not wait until the container is full to label it. Affix a Hazardous Waste Tag before the first drop is added. Explicitly list "[3-(4-Fluorophenyl)phenyl]methanol" and its estimated percentage concentration. Avoid using abbreviations[8][11].
Satellite Accumulation Area (SAA) Storage: Store the closed container in a designated SAA, preferably inside a ventilated flammable storage cabinet. Keep it segregated from incompatible chemicals (acids, bases, alkali metals, and oxidizing agents)[7][8].
Volume Monitoring: Once the container reaches 3/4 capacity, immediately trigger a collection request through your Environmental Health and Safety (EH&S) department to prevent overfilling[8].
Figure 1: Lifecycle and disposal workflow for halogenated organic laboratory waste.
End-of-Life Destruction: The Mechanics of Incineration
Why can't we simply pour this down the drain or use standard incineration?
Because of the extreme stability of the C-F bond, standard thermal treatment will fail to achieve complete mineralization. Incomplete combustion of fluorinated organics leads to the formation of Products of Incomplete Combustion (PICs) , which can include highly toxic hydrogen fluoride (HF) gas or shorter-chain perfluoroalkyl substances (PFAS-like molecules)[3][12].
The Destruction Protocol:
Unimolecular Decomposition: The waste must be transported to an EPA-permitted hazardous waste incinerator capable of reaching temperatures exceeding 1,400°C (2,550°F) with prolonged residence times[3][5].
Radical Reaction & Scrubbing: At these extreme temperatures, the carbon-halogen bonds break. The resulting fluorine atoms react with available hydrogen to form hydrogen fluoride (HF)[3][12].
Flue Gas Treatment: The incinerator must be equipped with an alkali scrubber system to neutralize the generated HF gas into benign alkali-fluoride salts before exhaust is released into the atmosphere[3].
Emergency Spill Response Methodology
In the event of a spill involving [3-(4-Fluorophenyl)phenyl]methanol (either as a pure powder or dissolved in a solvent matrix), immediate containment is required to prevent environmental release.
Step-by-Step Spill Protocol
Initial Assessment & Isolation: Immediately remove all potential sources of ignition. If the spill is large (>1 Liter of solvent matrix) or personnel exhibit signs of exposure, evacuate the lab, close the doors to allow fume hood exhaust to ventilate the area, and call EH&S/911[7][11].
Don PPE: For small, manageable spills, trained personnel must don double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat[7].
Containment: Do not use water to flush the spill. Apply an inert, dry absorbent material (e.g., spill control pillows, vermiculite, or specialized chemical absorbent pads) starting from the perimeter and working inward[7][8][11].
Collection & Disposal: Allow the pads to fully absorb the material. Using non-sparking tools, scoop the saturated absorbent into a heavy-duty, sealable plastic bag or secondary container.
Tagging: Label this container immediately as "Hazardous Waste - Halogenated Spill Debris containing [3-(4-Fluorophenyl)phenyl]methanol" and request an emergency EH&S pickup[8].
Figure 2: Decision tree and operational workflow for chemical spill response.
References
Washington State University. "Halogenated Solvents Standard Operating Procedure". WSU Environmental Health & Safety. Available at: [Link]
University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". Braun Research Group. Available at: [Link]
Temple University. "Halogenated Solvents in Laboratories - Campus Operations". Environmental Health and Radiation Safety. Available at:[Link]
Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials". EPA.gov. Available at: [Link]
Environmental Protection Agency (EPA). "Incineration to Manage PFAS Waste Streams". EPA.gov. Available at:[Link]
Gerson, R. J., et al. "The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs". Fundamental and Applied Toxicology, 1991. Available at: [Link]
Diva-Portal. "Fate and Toxicity Estimation Of Liquid Crystal Monomers". Diva-Portal.org. Available at:[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [3-(4-Fluorophenyl)phenyl]methanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety.
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of [3-(4-Fluorophenyl)phenyl]methanol, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. The protocols outlined herein are designed to be a self-validating system, ensuring that every step is grounded in a clear understanding of the material's potential hazards.
Hazard Identification: Understanding the "Why" Behind the "What"
[3-(4-Fluorophenyl)phenyl]methanol and structurally similar aromatic alcohols present a specific set of hazards that dictate our choice of Personal Protective Equipment (PPE). Safety data for analogous compounds indicates that the primary risks are:
Serious Eye Irritation: Direct contact can cause significant damage to the eyes.[1][2][3]
Skin Irritation: The compound is known to cause skin irritation upon contact.[1][3][4]
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3][4]
While specific data on long-term toxicity for this exact molecule is limited, its structure as a fluorinated aromatic compound warrants a cautious approach. Fluorinated compounds can have complex toxicological profiles, and it is prudent to handle them as potentially hazardous substances.[5][6][7][8] The fundamental principle of laboratory safety is to minimize all routes of exposure—dermal, ocular, and inhalation.
Core Protective Measures: Your First Line of Defense
For all routine laboratory operations involving [3-(4-Fluorophenyl)phenyl]methanol, the following PPE is mandatory. This baseline is established to counter the primary hazards identified above.
Eye and Face Protection
Requirement: Chemical safety goggles are the absolute minimum. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a face shield should be worn in addition to goggles.
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of irritating chemicals.[2][9] Chemical goggles provide this necessary seal. A face shield offers a secondary barrier, protecting the entire face from direct splashes.
Skin and Body Protection
Requirement: A flame-retardant laboratory coat and closed-toe shoes are essential.[9] For tasks involving significant quantities of the material, a chemically resistant apron over the lab coat is recommended.[10][11]
Causality: The lab coat protects your skin and personal clothing from incidental contact and contamination.[10] Given that many organic compounds are flammable, a flame-retardant coat is a critical precaution.[9][11]
Hand Protection
Requirement: Nitrile gloves are the standard for incidental contact.[10][12] They offer good resistance to a range of chemicals, including alcohols and aromatic compounds.[12][13][14]
Expert Insight: No single glove material is impervious to all chemicals. For prolonged contact or immersion, it is crucial to consult glove manufacturer data for breakthrough times. If this data is unavailable, using a double-gloving technique with two pairs of nitrile gloves can provide an additional layer of safety. Always inspect gloves for tears or punctures before use.[2]
The following table summarizes the core PPE requirements for routine handling.
Protects skin from irritation and contamination.[1][10]
Hands
Nitrile Gloves
Double-Gloving with Nitrile
Prevents skin irritation and absorption.[1][12][14]
Feet
Closed-Toe Shoes
Closed-Toe Shoes
Protects from spills.
Operational Plan: From Benchtop to Disposal
Procedural discipline is paramount. The following step-by-step guidance ensures safety during key operational phases.
Workflow for PPE Selection
The selection of PPE is not static; it must adapt to the specific task and associated risks. The following decision-making workflow should be mentally rehearsed before any procedure begins.
Caption: Decision process for the disposal of contaminated materials.
By integrating these principles and protocols into your daily laboratory practice, you not only ensure your own safety but also contribute to a robust culture of scientific excellence and responsibility.
References
SAFETY DATA SHEET. (2025, September 22). ThermoFisher.
Safety D
Personal Protective Equipment Selection Guide. (2015, July 22). Unknown Source.
Aldrich 256439 - SAFETY D
Safer Handling of Alcohol in the Labor
Personal Protective Equipment: Hands. (2024, May 10). SJSU Environmental Health & Safety.